Estrone 3-methyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWWDWHFBMPLFQ-VXNCWWDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167368 | |
| Record name | Estrone 3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624-62-0, 1091-94-7 | |
| Record name | (+)-Estrone 3-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estrone methyl ether, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001091947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone 3-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Estrone 3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxyoestra-1,3,5(10)-trien-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRONE 3-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SMZ4A51IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ESTRONE METHYL ETHER, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59359RSB8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Estrone 3-Methyl Ether: A Comprehensive Physicochemical Profile for the Research Professional
An In-depth Technical Guide
Estrone 3-methyl ether, a synthetically derived estrogen and a key intermediate in the synthesis of various estrogen receptor modulators, presents a significant area of interest for researchers, scientists, and professionals in drug development.[1][2] This document provides a detailed overview of its core physicochemical properties, supported by experimental methodologies and visual workflows, to serve as a comprehensive resource for laboratory and development settings.
Core Physicochemical Properties
The fundamental characteristics of this compound are summarized below, offering a clear, comparative view of its physical and chemical attributes.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₂ | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 284.39 g/mol | [1][2][3][7][8] |
| Appearance | White to off-white crystalline powder or crystals.[1][9] | N/A |
| Melting Point | 170.0 to 174.0 °C.[10] An alternative source states 164-165 °C.[9] | N/A |
| Boiling Point | 427.4 ± 45.0 °C (Predicted) | [10] |
| Density | 1.103 ± 0.06 g/cm³ (Predicted) | [10] |
| Vapor Pressure | 0 Pa at 25°C | [10] |
| LogP | 4.15 | [6] |
| Specific Rotation | +154.0 to +164.0 deg (C=1, CHCl₃) | |
| Maximum Absorption Wavelength | 279 nm (MeOH-CH₂Cl₂) |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its application in experimental and synthetic contexts.
| Solvent | Solubility | Source |
| Water | Insoluble (1.8 mg/L at 20 °C). | |
| Chloroform | Soluble (30 mg/mL[5], 50 mg/mL). | [5] |
| DMSO | 4.17 mg/mL (ultrasonic and warming to 60°C may be required).[1] | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.42 mg/mL (1.48 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.42 mg/mL (1.48 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 0.42 mg/mL (1.48 mM) | [1] |
Spectral Data
Spectroscopic analysis is fundamental to the identification and characterization of this compound.
| Technique | Data Highlights | Source |
| ¹H NMR | Spectra available.[3] The complete ¹H and ¹³C chemical shift assignments have been carried out.[11] | [3][11] |
| ¹³C NMR | Spectra available.[3] The complete ¹H and ¹³C chemical shift assignments have been carried out.[11] | [3][11] |
| Mass Spectrometry (GC-MS) | Spectra available.[3] | [3] |
| Infrared (IR) Spectroscopy | FTIR spectra available (KBr technique).[3] | [3] |
| Raman Spectroscopy | Spectra available.[3] | [3] |
Experimental Methodologies
While detailed, step-by-step protocols for the determination of every physicochemical property are not exhaustively available in the public domain, the following outlines the standard methodologies employed for such characterizations.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Analysis:
A reverse-phase HPLC method is suitable for the analysis of this compound.[6]
-
Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[6]
-
Detection: UV detection at its maximum absorption wavelength (279 nm).
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[6]
2. Spectroscopic Analysis (NMR, IR, MS):
Standard spectroscopic techniques are used for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher instrument. Samples are dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆.[12]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a common method for determining the molecular weight and fragmentation pattern.[3]
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups. The sample is typically prepared as a KBr pellet.[3]
Synthetic Pathway Overview
This compound is a crucial intermediate in the total synthesis of steroids, notably in the Torgov synthesis route to produce estrone. The following diagram illustrates a generalized workflow for its synthesis and subsequent conversion.
Biological Activity and Signaling
This compound itself exhibits interesting biological properties. It has been shown to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro at concentrations ranging from 0.16 to 20 μM.[5] Notably, it lacks direct binding activity to estrogen receptors alpha (ERα) and beta (ERβ), with IC₅₀ values greater than 100 μM for both.[5] This suggests that its proliferative effects may be mediated through metabolic conversion to more active estrogens or via other signaling pathways.
The following diagram illustrates the logical relationship between this compound and its observed biological effect, highlighting its role as a pro-estrogen.
This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its handling, analysis, and application in research and development. The compiled data and illustrated workflows aim to facilitate its effective use in the synthesis of novel compounds and in the study of estrogen-related biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 3. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Estrone methyl ether [medbox.iiab.me]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. fuaij.com [fuaij.com]
- 9. echemi.com [echemi.com]
- 10. This compound CAS#: 1624-62-0 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
Synthesis of Estrone 3-Methyl Ether from Estrone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of Estrone (B1671321) 3-methyl ether from estrone. Estrone 3-methyl ether is a crucial intermediate in the synthesis of various steroidal drugs and active pharmaceutical ingredients. This document details the prevalent synthetic methodologies, including the classical Williamson ether synthesis with different alkylating agents and an extractive alkylation technique. It presents a comparative analysis of these methods through tabulated quantitative data, offers detailed experimental protocols, and visualizes the reaction pathway. This guide is intended to serve as a practical resource for researchers and professionals involved in steroid chemistry and drug development.
Introduction
Estrone (3-hydroxy-1,3,5(10)-trien-17-one) is a naturally occurring estrogenic hormone. Its chemical modification is a cornerstone of steroidal drug synthesis. The methylation of the C3 phenolic hydroxyl group to yield this compound (3-methoxy-1,3,5(10)-trien-17-one) is a fundamental transformation. This etherification serves to protect the phenolic hydroxyl group, enabling selective reactions at other positions of the steroid nucleus, or to modulate the biological activity of the molecule. This guide focuses on the practical aspects of this synthesis, providing detailed procedures and comparative data to aid in the selection and execution of the most suitable method for a given research or development objective.
Synthetic Methodologies
The primary route for the synthesis of this compound from estrone is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, followed by nucleophilic substitution with a methylating agent. Variations of this method employ different bases and methylating agents. An alternative approach involves phase-transfer catalysis to facilitate the reaction.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In the context of estrone methylation, this involves the reaction of the estrone phenoxide with a methyl halide or sulfate (B86663).
-
Reaction with Dimethyl Sulfate: Dimethyl sulfate is a potent and cost-effective methylating agent. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521).
-
Reaction with Methyl Iodide: Methyl iodide is another common methylating agent for this transformation. A milder base, such as potassium carbonate, is often used in a polar aprotic solvent like acetone (B3395972).
Extractive Alkylation
Extractive alkylation is a technique that utilizes a phase-transfer catalyst to shuttle the phenoxide ion from an aqueous phase to an organic phase where it reacts with the methylating agent. This method can offer high yields and simplified work-up procedures. A notable example employs tetrahexylammonium (B1222370) hydroxide as the phase-transfer catalyst with methyl iodide as the methylating agent. This method has been reported to provide quantitative yields of the desired product.[1]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data associated with the different methods for the synthesis of this compound from estrone.
| Method | Methylating Agent | Base | Solvent(s) | Typical Yield (%) | Reference |
| Williamson Ether Synthesis | Dimethyl Sulfate | Sodium Hydroxide | Aqueous/Organic | ~90-95 | [2] |
| Williamson Ether Synthesis | Methyl Iodide | Potassium Carbonate | Acetone | High | [3] |
| Extractive Alkylation | Methyl Iodide | Sodium Hydroxide | Methylene (B1212753) Chloride/Water | Quantitative | [1] |
Note: Yields can vary based on reaction scale, purity of reagents, and optimization of reaction conditions.
Experimental Protocols
Method 1: Williamson Ether Synthesis using Dimethyl Sulfate
This protocol is a general representation of the methylation of a phenolic compound and can be adapted for estrone.
Materials:
-
Estrone
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, dilute)
Procedure:
-
In a flask, dissolve estrone in a solution of sodium hydroxide in water.
-
Cool the solution in an ice bath.
-
Add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Heat the reaction mixture to reflux for a period to ensure complete reaction and to hydrolyze any excess dimethyl sulfate.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent such as methanol.
Method 2: Williamson Ether Synthesis using Methyl Iodide and Potassium Carbonate
This method offers a milder alternative to the use of strong bases.
Materials:
-
Estrone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Acetone (anhydrous)
Procedure:
-
To a round-bottom flask, add estrone, anhydrous potassium carbonate, and anhydrous acetone.
-
Stir the suspension and add methyl iodide.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization or column chromatography.
Method 3: Extractive Alkylation using Methyl Iodide and a Phase-Transfer Catalyst
This protocol describes a highly efficient method for the methylation of estrone.[1]
Materials:
-
Estrone
-
Sodium Hydroxide (NaOH)
-
Tetrahexylammonium Hydroxide (as a phase-transfer catalyst)
-
Methyl Iodide (CH₃I)
-
Methylene Chloride (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Prepare an aqueous solution of sodium hydroxide.
-
In a separatory funnel, combine the aqueous sodium hydroxide solution, a solution of estrone in methylene chloride, and the tetrahexylammonium hydroxide catalyst.
-
Add methyl iodide to the two-phase system.
-
Shake the mixture vigorously for a period at room temperature. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound. The product obtained by this method is often of high purity, potentially not requiring further purification.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the synthesis of this compound.
Caption: Chemical transformation of Estrone to this compound.
Caption: Generalized experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from estrone is a well-established and critical transformation in steroid chemistry. The Williamson ether synthesis, utilizing either dimethyl sulfate or methyl iodide, provides reliable and high-yielding routes to the desired product. The extractive alkylation method offers a highly efficient alternative with the potential for quantitative yields and simplified purification. The choice of method will depend on factors such as scale, cost, and available resources. The detailed protocols and comparative data provided in this guide aim to facilitate the successful synthesis and purification of this compound for research and development applications.
References
An In-depth Technical Guide to 3-methoxyestra-1,3,5(10)-trien-17-one
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 3-methoxyestra-1,3,5(10)-trien-17-one, a methylated derivative of the natural estrogen, estrone (B1671321). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this synthetic estrogen.
Chemical Identity and Properties
3-methoxyestra-1,3,5(10)-trien-17-one, also known as estrone methyl ether, is a synthetic estrogenic compound.[1] It is structurally derived from estrone, a naturally occurring estrogen, through the methylation of the hydroxyl group at the C3 position.[1] This modification alters its biological properties and metabolic fate. The compound has been utilized in the synthesis of other estrogenic compounds, such as mestranol.[1]
Below is a summary of its key chemical properties:
| Property | Value | Source(s) |
| IUPAC Name | (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | [1] |
| Synonyms | Estrone methyl ether, Estrone 3-methyl ether, Oestrone methyl ether, 3-Methoxyestrone, 3-O-Methylestrone | [2] |
| Molecular Formula | C₁₉H₂₄O₂ | [2] |
| Molecular Weight | 284.40 g/mol | [2] |
| CAS Number | 1624-62-0 | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Approximately 168-170 °C | |
| Solubility | Soluble in organic solvents like chloroform. | [2] |
Chemical Structure
The chemical structure of 3-methoxyestra-1,3,5(10)-trien-17-one is characterized by the four-ring steroid nucleus of estrane. The key features include a methoxy (B1213986) group at the C3 position of the aromatic A ring and a ketone group at the C17 position of the D ring.
Experimental Protocols
Synthesis of 3-methoxyestra-1,3,5(10)-trien-17-one
A common method for the synthesis of 3-methoxyestra-1,3,5(10)-trien-17-one is through the methylation of estrone. The following protocol is a representative example based on established methylation procedures for estrogens.[3]
Materials:
-
Estrone
-
Dimethyl sulfate (B86663) (DMS) or Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Acetone or another suitable aprotic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography elution
Procedure:
-
Dissolution: Dissolve estrone in a suitable aprotic solvent, such as acetone, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base: Add a molar excess of a base, such as anhydrous potassium carbonate, to the solution. The base acts as a proton scavenger.
-
Methylation: While stirring vigorously, add a molar excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent like dichloromethane or diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude 3-methoxyestra-1,3,5(10)-trien-17-one by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
MCF-7 Cell Proliferation Assay
This assay is used to determine the estrogenic activity of 3-methoxyestra-1,3,5(10)-trien-17-one by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
3-methoxyestra-1,3,5(10)-trien-17-one
-
17β-Estradiol (positive control)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., WST-1, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Hormone Deprivation: Prior to the assay, switch the cells to DMEM without phenol red supplemented with 5-10% charcoal-stripped FBS for 3-5 days to deplete endogenous estrogens.
-
Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of 3-methoxyestra-1,3,5(10)-trien-17-one, 17β-estradiol, and the vehicle control in the hormone-free medium. Replace the medium in the wells with the treatment solutions.
-
Incubation: Incubate the plates for 6-7 days, with a medium change containing fresh compound every 2-3 days.
-
Proliferation Assessment: At the end of the incubation period, assess cell proliferation using a suitable method. For an MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curves and determine the EC₅₀ value for 3-methoxyestra-1,3,5(10)-trien-17-one.
Biological Activity and Signaling Pathways
3-methoxyestra-1,3,5(10)-trien-17-one exhibits estrogenic activity, stimulating the proliferation of estrogen-dependent breast cancer cells such as MCF-7.[2] Although it is a synthetic derivative, its biological effects are mediated through interactions with estrogen signaling pathways.
Estrogens exert their effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of the estrogen to estrogen receptors (ERα and ERβ) in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription.
In addition to the genomic pathway, estrogens can also initiate rapid, non-genomic signaling cascades by activating membrane-associated estrogen receptors. This can lead to the activation of various downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial regulators of cell proliferation, survival, and differentiation.
The activation of the MAPK pathway by estrogens can proceed through the Ras-Raf-MEK-ERK cascade, ultimately leading to the phosphorylation of transcription factors that promote cell cycle progression. The PI3K/Akt pathway is a critical survival pathway that, once activated by estrogens, can inhibit apoptosis and promote cell growth.
Conclusion
3-methoxyestra-1,3,5(10)-trien-17-one is a valuable compound for studying estrogenic activity and for the synthesis of other steroidal molecules. Its well-defined chemical structure and properties, coupled with its ability to modulate key signaling pathways in estrogen-responsive cells, make it a significant tool for researchers in endocrinology, oncology, and medicinal chemistry. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this compound, facilitating further research into its mechanism of action and potential applications.
References
Estrone 3-Methyl Ether: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of Estrone 3-methyl ether (also known as 3-methoxyestrone), a key synthetic intermediate in the manufacturing of steroidal pharmaceuticals. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and analytical characterization. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data, providing a valuable resource for selecting appropriate solvent systems for various research and development applications.
| Solvent System | Solubility | Notes |
| Chloroform | 30 - 50 mg/mL | Two sources report slightly different values. |
| Chloroform:Methanol (1:1, v/v) | 19.60 - 20.40 mg/mL | A mixture that enhances polarity. |
| Ethanol | 0.98 - 1.02 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 4.17 mg/mL | Requires sonication and warming to achieve. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.42 mg/mL | A common vehicle for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.42 mg/mL | Solubilization enhanced by cyclodextrin. |
| 10% DMSO, 90% Corn Oil | ≥ 0.42 mg/mL | A lipid-based vehicle formulation. |
| Water | 1.8 mg/L (at 20°C) | Considered practically insoluble. |
| Acetone | Soluble | Quantitative data not readily available. |
| Dioxane | Soluble | Quantitative data not readily available. |
| Diethyl Ether | Slightly Soluble | Quantitative data not readily available. |
Experimental Protocols for Solubility Determination
The determination of the solubility of a steroid like this compound in organic solvents is a fundamental experimental procedure. The most common and well-established method is the shake-flask method , which is designed to determine the thermodynamic equilibrium solubility.
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.
Detailed Methodology
1. Materials and Equipment:
-
This compound (pure, crystalline solid)
-
High-purity organic solvents
-
Glass vials with screw caps
-
A constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
A quantitative analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation: An excess amount of crystalline this compound is added to a series of glass vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: A known volume of the desired organic solvent is added to each vial.
-
Equilibration: The vials are tightly sealed and placed in a constant temperature shaker. They are agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, the samples are either centrifuged at a high speed or filtered through a solvent-resistant filter (e.g., a 0.22 µm PTFE syringe filter). This step is critical to avoid the presence of solid particles in the solution to be analyzed.
-
Quantification:
-
An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
The concentration of this compound in the diluted sample is determined using a validated analytical method, most commonly HPLC-UV. A calibration curve is prepared using standard solutions of known concentrations to accurately quantify the compound.
-
The solubility is then calculated by taking into account the dilution factor and is typically expressed in units of mg/mL or g/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
This guide provides essential information for researchers and professionals working with this compound. The compiled data and detailed protocols will aid in the efficient design of experiments and the successful development of drug products.
An In-depth Technical Guide to (+)-Estrone Methyl Ether (CAS: 1624-62-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Estrone methyl ether, also known as 3-methoxy-estra-1,3,5(10)-trien-17-one, is a synthetic derivative of the natural estrogen, estrone (B1671321).[1][2] It is a key intermediate in the synthesis of various estrogenic compounds and their modulators, most notably mestranol (B1676317), an estrogen used in some oral contraceptives.[2] Its methylated phenolic hydroxyl group at the C3 position makes it a useful precursor in multi-step steroid syntheses, protecting the phenolic group from undesired reactions while other parts of the molecule are modified.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and biological relevance of (+)-estrone methyl ether.
Physicochemical Properties
(+)-Estrone methyl ether is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (+)-Estrone Methyl Ether
| Property | Value | Reference(s) |
| CAS Number | 1624-62-0 | [4] |
| Molecular Formula | C₁₉H₂₄O₂ | [4] |
| Molecular Weight | 284.39 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 168 °C | |
| Solubility | Chloroform (30 mg/mL), Chloroform (50 mg/mL, clear to slightly hazy) | [1] |
| Storage Temperature | Room temperature or -20°C for long-term storage | [1] |
| IUPAC Name | (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Synthesis and Purification
The most common method for the synthesis of (+)-estrone methyl ether is through the methylation of the phenolic hydroxyl group of estrone. Several total synthesis routes have also been developed, often culminating in the formation of estrone methyl ether as a key intermediate before demethylation to estrone.[3][5]
Experimental Protocol: Methylation of Estrone
This protocol describes a general method for the methylation of estrone using dimethyl sulfate (B86663).
Materials:
-
Estrone
-
Anhydrous potassium carbonate
-
Anhydrous acetone
-
Dimethyl sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve estrone in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The mixture is typically stirred at room temperature for a short period to ensure a fine suspension.
-
Methylation: Add dimethyl sulfate dropwise to the stirred suspension.
-
Reaction Monitoring: The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.
-
Extraction: The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent. The fractions containing the desired product are combined and the solvent is evaporated.
-
Recrystallization: The purified solid is recrystallized from methanol to yield pure (+)-estrone methyl ether.
Synthesis Workflow
Caption: Synthesis workflow for (+)-Estrone methyl ether from estrone.
Spectroscopic Data
The structural characterization of (+)-estrone methyl ether is confirmed by various spectroscopic techniques.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.21 | d, J=8.5 Hz | H-1 |
| 6.73 | dd, J=8.5, 2.7 Hz | H-2 |
| 6.64 | d, J=2.7 Hz | H-4 |
| 3.78 | s | -OCH₃ |
| 2.89 | m | H-6 |
| 0.91 | s | C-18 -CH₃ |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 220.9 | C-17 |
| 157.5 | C-3 |
| 137.8 | C-5 |
| 132.6 | C-10 |
| 126.3 | C-1 |
| 113.8 | C-2 |
| 111.4 | C-4 |
| 55.2 | -OCH₃ |
| 50.4 | C-14 |
| 48.0 | C-13 |
| 44.1 | C-9 |
| 38.3 | C-8 |
| 35.8 | C-16 |
| 31.5 | C-12 |
| 29.7 | C-6 |
| 26.4 | C-11 |
| 25.8 | C-7 |
| 21.5 | C-15 |
| 13.8 | C-18 |
Table 4: IR and Mass Spectrometry Data
| Spectroscopic Technique | Key Peaks/Fragments |
| IR (KBr, cm⁻¹) | ~2930 (C-H stretch), ~1740 (C=O stretch, cyclopentanone), ~1610, 1500 (C=C aromatic stretch), ~1250 (Ar-O-C stretch) |
| Mass Spectrometry (EI) | m/z 284 (M⁺), characteristic fragmentation pattern of the steroid backbone. |
Biological Activity and Applications
While (+)-estrone methyl ether itself exhibits weak estrogenic activity, its primary significance lies in its role as a synthetic intermediate.[1]
-
Precursor for Synthetic Estrogens: It is a crucial precursor in the industrial synthesis of mestranol (ethinylestradiol 3-methyl ether), a component of combined oral contraceptives.[2] The methyl ether protects the phenolic hydroxyl group during the introduction of the ethinyl group at the C17 position.
-
Intermediate in Drug Discovery: (+)-Estrone methyl ether serves as a versatile starting material for the synthesis of a wide range of modified steroids. Researchers have used it to create novel estrogen receptor modulators, anti-cancer agents, and other biologically active molecules.[1][6] For instance, derivatives of estrone methyl ether have been investigated for their antiproliferative activity against various cancer cell lines.[6]
-
Research Tool: In scientific research, it is used as a reference compound in metabolic studies and as a tool to investigate the structure-activity relationships of estrogenic compounds.
Role as a Synthetic Precursor
The utility of (+)-estrone methyl ether as a synthetic intermediate is central to its importance in medicinal chemistry and drug development. The following diagram illustrates its role as a precursor to other biologically active steroids.
Caption: The role of (+)-Estrone methyl ether as a key intermediate.
Conclusion
(+)-Estrone methyl ether is a compound of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable building block for the creation of complex steroidal molecules with a wide range of biological activities. This guide provides a foundational understanding of this important synthetic intermediate, facilitating its effective use in research and development endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of Estrone 3-Methyl Ether: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for Estrone 3-methyl ether (CAS RN: 1624-62-0), a synthetic estrogen and key intermediate in the synthesis of other steroidal compounds.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Structure and Properties
-
IUPAC Name: (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one[3]
-
Molecular Formula: C₁₉H₂₄O₂[3]
-
Molecular Weight: 284.39 g/mol [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.
The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic, steroidal backbone, and methoxy (B1213986) group protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-1 | 7.21 (d, J=8.4 Hz) |
| H-2 | 6.72 (dd, J=8.4, 2.7 Hz) |
| H-4 | 6.63 (d, J=2.7 Hz) |
| OCH₃ | 3.77 (s) |
| H-18 (CH₃) | 0.91 (s) |
Note: The complete assignment of all steroidal protons requires advanced 2D NMR techniques due to signal overlap in the aliphatic region.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-17 (C=O) | 220.8 |
| C-3 | 157.5 |
| C-5 | 137.9 |
| C-10 | 132.6 |
| C-1 | 126.3 |
| C-2 | 113.8 |
| C-4 | 111.4 |
| OCH₃ | 55.2 |
| C-13 | 48.0 |
| C-14 | 44.1 |
| C-8 | 38.4 |
| C-9 | 35.9 |
| C-12 | 31.6 |
| C-6 | 29.8 |
| C-11 | 26.5 |
| C-7 | 25.9 |
| C-16 | 21.6 |
| C-18 (CH₃) | 13.8 |
A standard protocol for obtaining NMR spectra of steroidal compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]
-
Spectrometer Setup: The sample is inserted into the NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the probe is tuned and matched.[4]
-
Shimming: Automated shimming is performed to optimize the homogeneity of the magnetic field.[4]
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically used. For qualitative analysis, a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds is common.[4] The spectral width is generally set to 12-16 ppm.[4]
-
¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phasing and baseline correction.[4] For detailed structural assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are often employed.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2930 | C-H stretching (aliphatic) | Alkane |
| ~1740 | C=O stretching | Ketone (five-membered ring) |
| ~1610, 1500 | C=C stretching | Aromatic ring |
| ~1250 | C-O stretching | Aryl ether |
A common method for obtaining the IR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation (KBr Pellet):
-
A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR): A small amount of the solid is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[6] This method requires minimal sample preparation.
-
Data Acquisition: The sample (KBr pellet or on the ATR crystal) is placed in the sample holder of an FTIR spectrometer.[7] The spectrum is recorded by passing an infrared beam through the sample and measuring the absorption at different wavenumbers. A background spectrum is typically collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.
The mass spectrum of this compound typically shows the molecular ion peak and several fragment ions.
| m/z | Interpretation |
| 284 | [M]⁺, Molecular ion |
| 199 | Fragment resulting from cleavage of the D-ring |
| 160 | Fragment associated with the A and B rings |
Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI).
A general protocol for obtaining the mass spectrum of a steroid using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like acetonitrile.[8]
-
Chromatographic Separation (GC): The sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column.[8]
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[8]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[8]
For analysis of steroids in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed, which may involve a solid-phase extraction (SPE) step for sample clean-up.[9]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fda.gov [fda.gov]
- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Crystal Structure Analysis of Estrone 3-Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (B1671321) 3-methyl ether is a synthetic derivative of estrone, a naturally occurring estrogen. The methylation of the phenolic hydroxyl group at the C3 position significantly alters its biological activity and metabolic profile. Understanding the precise three-dimensional arrangement of atoms in its crystalline state is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents targeting estrogen receptors and other related pathways. X-ray crystallography remains the definitive method for elucidating the atomic-level structure of crystalline solids.
Experimental Protocols
The determination of a crystal structure through X-ray diffraction involves a series of critical steps, from sample preparation to data analysis and structure refinement.
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.
-
Solvent Selection: The choice of solvent or solvent system is paramount. Estrone 3-methyl ether, being a relatively nonpolar molecule, is typically soluble in a range of organic solvents. Crystallization is often achieved by slow evaporation of a saturated solution in solvents such as acetone, methanol, ethanol, ethyl acetate, or mixtures thereof with less polar co-solvents like hexane (B92381) or heptane.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial within a larger sealed container that holds a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization. Common setups include hanging drop and sitting drop methods.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.
-
X-ray Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer head and subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a glass fiber or a cryo-loop. For data collection at low temperatures, the crystal is often flash-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
Diffractometer and X-ray Source: Data is collected using a single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS). The X-ray source is typically a sealed tube or a rotating anode generator producing monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). Synchrotron radiation sources offer much higher flux and are used for very small or weakly diffracting crystals.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem, inherent in X-ray diffraction data, is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).
Quantitative Crystallographic Data
While the specific crystallographic data for this compound was not identified in the performed search, the following table presents the crystallographic data for a closely related derivative, 3-methoxy-8β-methyloestradiol 17-monobromoacetate , to provide a representative example of the expected data.
| Parameter | 3-methoxy-8β-methyloestradiol 17-monobromoacetate[1] |
| Chemical Formula | C₂₂H₂₉BrO₃ |
| Formula Weight | 421.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.84 |
| b (Å) | 8.08 |
| c (Å) | 10.47 |
| α (°) | 90 |
| β (°) | 96.65 |
| γ (°) | 90 |
| Volume (ų) | 995.6 |
| Z (molecules/unit cell) | 2 |
| Calculated Density (g/cm³) | 1.405 |
| Radiation Wavelength (Å) | Not Specified |
| Temperature (K) | Not Specified |
| Final R-factor (R1) | 0.094 |
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a crystal structure analysis experiment.
Conclusion
The crystal structure analysis of this compound provides invaluable insights into its molecular conformation, stereochemistry, and intermolecular interactions. This information is fundamental for understanding its biological function and for the development of novel, structurally related compounds with improved therapeutic properties. The methodologies outlined in this guide represent the standard approach for obtaining high-resolution structural data for small molecules of pharmaceutical interest. While the specific crystallographic data for the title compound remains to be deposited in public databases, the analysis of related structures offers a solid foundation for molecular modeling and further research endeavors.
References
Biological Activity of 3-O-methyl Estrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-methyl estrone (B1671321), a synthetic derivative of the natural estrogen estrone, has garnered interest within the scientific community for its potential as an estrogen receptor modulator. Its structural similarity to endogenous estrogens allows it to interact with estrogen receptors (ERs), albeit with distinct characteristics compared to its parent compounds. This technical guide provides an in-depth overview of the biological activity of 3-O-methyl estrone, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its metabolic and signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, pharmacology, and drug development.
Quantitative Data on Biological Activity
The biological activity of 3-O-methyl estrone is primarily characterized by its interaction with estrogen receptors alpha (ERα) and beta (ERβ). The following tables summarize the available quantitative data on its binding affinity and in vivo estrogenic potency.
| Parameter | Receptor | Value | Reference Compound |
| Binding Constant (nM) | ERα | 1.9 | - |
| ERβ | 0.87 | - |
Table 1: Estrogen Receptor Binding Affinity of 3-O-methyl Estrone. This table presents the binding constants of 3-O-methyl estrone for both ERα and ERβ. A lower binding constant indicates a higher affinity of the compound for the receptor.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the biological activity of 3-O-methyl estrone.
Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)
This assay is employed to determine the binding affinity of 3-O-methyl estrone to ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptor.
Materials:
-
Purified recombinant human ERα and ERβ or rat uterine cytosol as a source of ERs.
-
[³H]-17β-estradiol (radioligand).
-
Unlabeled 3-O-methyl estrone (competitor).
-
Assay Buffer (e.g., Tris-EDTA buffer).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
A constant concentration of the estrogen receptor preparation and [³H]-17β-estradiol are incubated in the assay buffer.
-
Increasing concentrations of unlabeled 3-O-methyl estrone are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand (e.g., using hydroxylapatite or filter-based methods).
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of 3-O-methyl estrone that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Uterotrophic Bioassay
This assay assesses the estrogenic activity of 3-O-methyl estrone in vivo by measuring its effect on the uterine weight of immature or ovariectomized female rodents. An increase in uterine weight is a well-established indicator of estrogenic action.
Animal Model:
-
Immature female rats or mice (e.g., 20-22 days old).
-
Ovariectomized adult female rats or mice.
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The treatment groups receive daily doses of 3-O-methyl estrone, typically administered via oral gavage or subcutaneous injection, for a period of 3 to 7 days.
-
The control group receives the vehicle used to dissolve the test compound.
-
A positive control group receiving a known estrogen (e.g., 17α-ethinylestradiol) is also included.
-
At the end of the treatment period, the animals are euthanized, and their uteri are carefully dissected and weighed.
-
A statistically significant increase in the uterine weight of the treated groups compared to the control group indicates an estrogenic effect.
Cell Proliferation Assay (MTT Assay)
This in vitro assay evaluates the effect of 3-O-methyl estrone on the proliferation of estrogen-responsive cells, such as the human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.
-
3-O-methyl estrone.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
MCF-7 cells are seeded in a 96-well plate and allowed to attach.
-
The cells are then treated with various concentrations of 3-O-methyl estrone.
-
After a specified incubation period (e.g., 48-72 hours), the MTT solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) product.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
An increase or decrease in absorbance in the treated wells compared to the control wells indicates a proliferative or anti-proliferative effect, respectively.
Signaling and Metabolic Pathways
The biological effects of 3-O-methyl estrone are mediated through its interaction with estrogen receptors and its subsequent metabolism. The following diagrams, generated using the DOT language, illustrate these key pathways.
Estrogen Receptor Signaling Pathway
3-O-methyl estrone, as an estrogen receptor modulator, can initiate both genomic and non-genomic signaling pathways upon binding to ERα or ERβ.
Caption: Estrogen receptor signaling pathway of 3-O-methyl estrone.
Metabolic Pathway of 3-O-methyl Estrone
3-O-methyl estrone can undergo several metabolic transformations in the body, primarily in the liver. These include O-demethylation to the active hormone estrone and hydroxylation.
Caption: Metabolic pathway of 3-O-methyl estrone.
Experimental Workflow for In Vivo Uterotrophic Assay
The following diagram illustrates the logical flow of the in vivo uterotrophic bioassay.
Caption: Workflow for the in vivo uterotrophic bioassay.
Conclusion
3-O-methyl estrone exhibits clear estrogenic activity, primarily through its interaction with estrogen receptors. Its binding affinity for both ERα and ERβ suggests it can modulate estrogen-sensitive pathways. The understanding of its biological activity is crucial for its potential application in research and drug development, particularly in the context of hormone replacement therapy and other estrogen-related conditions. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive resource for further investigation into the nuanced biological profile of this synthetic estrogen derivative. Further research is warranted to fully elucidate its in vivo potency, pharmacokinetic profile, and the specific downstream effects of its engagement with estrogen receptors.
References
The Core Mechanism of Action of Estrone 3-Methyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone 3-methyl ether, a synthetic steroidal estrogen, serves as a critical intermediate in the synthesis of more complex estrogen receptor modulators.[1][2][3] Its primary pharmacological significance, particularly in the context of hormonal therapies, lies in its role as a prodrug. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its metabolic activation, interaction with estrogen receptors, and the subsequent signaling cascades.
Prodrug Metabolism: The Gateway to Activity
This compound in its initial form is biologically inactive.[4][5][6] Its estrogenic effects are exerted after it undergoes metabolic conversion in the liver. The primary metabolic pathway is demethylation, which transforms this compound into its active metabolite.[4][5] A notable analogue, Mestranol (ethinylestradiol 3-methyl ether), which is the 3-methyl ether of ethinylestradiol, is demethylated in the liver to the potent estrogen, ethinylestradiol, with a conversion efficiency of approximately 70%.[4] This metabolic activation is a prerequisite for its biological activity.
Metabolic Conversion Pathway
Caption: Metabolic activation of this compound in the liver.
Interaction with Estrogen Receptors
The active metabolites of this compound, being estrogenic in nature, exert their effects by binding to and activating estrogen receptors (ERs). There are two primary subtypes of estrogen receptors, ERα and ERβ, which are expressed in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary.[4][7]
While this compound itself has been shown to lack significant binding affinity for estrogen receptors (IC50s > 100 μM for both ERα and ERβ), its active metabolites are potent agonists of these receptors.[8] For instance, ethinylestradiol, the active metabolite of the related compound mestranol, is a potent estrogen receptor agonist.[9]
Quantitative Data on Receptor Binding
| Compound | Receptor | Binding Affinity Metric | Value | Reference |
| This compound | ERα | IC50 | >100 μM | [8] |
| This compound | ERβ | IC50 | >100 μM | [8] |
| Mestranol | ERs | Relative Binding Affinity (RBA) vs. Estradiol | 1% | [10] |
| Ethinylestradiol | ERα | Relative Binding Affinity (RBA) vs. Estradiol | 100% | [10] |
| Ethinylestradiol | ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 129% | [10] |
| Estrone | ERα | Relative Binding Affinity (RBA) vs. Estradiol | 4.0% | [11] |
| Estrone | ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 3.5% | [11] |
Downstream Signaling Pathways
Upon activation by the estrogenic metabolites of this compound, the estrogen receptors initiate a cascade of molecular events through two principal signaling pathways: the nuclear (genomic) pathway and the membrane-initiated (non-genomic) pathway.[12][13][14]
Nuclear-Initiated (Genomic) Signaling
This classical pathway involves the binding of the estrogen-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[7][12][13] This interaction modulates gene transcription, leading to the synthesis of proteins that mediate the physiological effects of estrogens.
Caption: Nuclear-initiated estrogen signaling pathway.
Membrane-Initiated (Non-Genomic) Signaling
Estrogens can also elicit rapid cellular responses through ERs located at the plasma membrane (mERs) and G-protein coupled estrogen receptors (GPER/GPR30).[7][12][13] Activation of these receptors triggers intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which can influence cellular processes such as proliferation and survival.[7][15]
Caption: Membrane-initiated estrogen signaling pathway.
Experimental Protocols
The characterization of the mechanism of action of this compound and its metabolites relies on a variety of established experimental techniques.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the interaction between the test compound (e.g., this compound or its metabolites) and estrogen receptors (ERα and ERβ).
-
Methodology:
-
A preparation containing the estrogen receptor (e.g., from uterine cytosol or recombinant protein) is incubated with a radiolabeled ligand (e.g., [³H]-estradiol) that has a high affinity for the receptor.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radiolabeled ligand for binding to the receptor.
-
The amount of bound radioactivity is measured after separating the bound from the unbound radioligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is inversely proportional to the binding affinity of the test compound.
-
In Vitro Cell Proliferation Assays
These assays are used to assess the functional consequences of receptor activation, such as cell growth.
-
Objective: To determine the effect of the test compound on the proliferation of estrogen-dependent cells.
-
Methodology:
-
Estrogen-dependent cells, such as MCF-7 breast cancer cells, are cultured in a medium depleted of estrogens.
-
The cells are then treated with various concentrations of the test compound.
-
After a defined incubation period, cell proliferation is measured using methods such as MTT assay, crystal violet staining, or direct cell counting.
-
An increase in cell proliferation in the presence of the test compound indicates an agonistic effect on the estrogen receptor.
-
Conclusion
The mechanism of action of this compound is indirect, functioning as a prodrug that requires hepatic demethylation to yield its biologically active estrogenic metabolites. These metabolites then act as agonists for estrogen receptors ERα and ERβ, initiating both genomic and non-genomic signaling pathways that culminate in the characteristic physiological responses to estrogens. Understanding this metabolic activation is crucial for the development and application of compounds related to this compound in therapeutic contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrone methyl ether [medbox.iiab.me]
- 3. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 4. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Mestranol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Estrogen - Wikipedia [en.wikipedia.org]
- 11. Estrone (medication) - Wikipedia [en.wikipedia.org]
- 12. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 13. cusabio.com [cusabio.com]
- 14. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vitro Profile of Estrone 3-Methyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone 3-methyl ether (E3ME), a synthetic derivative of the natural estrogen estrone, has been a subject of interest in various in vitro studies. Its unique biological activities, including estrogenic and antiproliferative effects, warrant a comprehensive understanding for its potential applications in research and drug development. This technical guide provides an in-depth overview of the in vitro studies conducted with this compound and its related compounds, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of In Vitro Activities
The following tables summarize the key quantitative data from in vitro studies involving this compound and its structural analogs.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Compound | Receptor | IC50 (μM) | Assay Type | Source |
| This compound | ERα | >100 | Radioligand Binding Assay | [1] |
| This compound | ERβ | >100 | Radioligand Binding Assay | [1] |
Table 2: Antiproliferative Activity of this compound and Related Compounds
| Compound | Cell Line | IC50 (μM) | Assay Type | Source |
| This compound | MCF-7 | Stimulates proliferation at 0.16-20 μM | Cell Proliferation Assay | [1] |
| D-homoestrone | HeLa | 5.5 | Not Specified | [2] |
| D-homothis compound | HeLa, MCF-7, Ishikawa | No significant antiproliferative effect | Not Specified | [2] |
Experimental Protocols
This section details the methodologies for key in vitro experiments commonly employed in the study of this compound and its derivatives.
Cell Proliferation (MTT) Assay
This assay is used to assess the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a compound to bind to estrogen receptors.
Materials:
-
Estrogen receptors (ERα and ERβ), often from a commercially available kit or prepared from uterine cytosol.[3]
-
Radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol)
-
This compound (or other test compounds)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In assay tubes, combine the estrogen receptor preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of the unlabeled test compound (competitor). Include a control with no competitor (total binding) and a control with a high concentration of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound from the free radioligand. This can be achieved by methods like hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assays
1. Hoechst 33258 Staining for Nuclear Morphology
This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
Cancer cell lines
-
This compound (or other test compounds)
-
Hoechst 33258 staining solution
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Grow cells on coverslips and treat with the test compound.
-
Staining: Fix the cells and stain with Hoechst 33258 solution.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Treated cell lysates
-
Caspase-3 substrate (e.g., a fluorogenic or colorimetric substrate)
-
Assay buffer
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Lysis: Prepare cell lysates from treated and control cells.
-
Assay Reaction: Incubate the cell lysates with the caspase-3 substrate in the assay buffer.
-
Signal Measurement: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity and compare the levels in treated versus control cells.
Signaling Pathways
While direct in vitro studies elucidating the specific signaling pathways modulated by this compound are limited, its estrogenic nature suggests potential involvement of canonical estrogen signaling pathways. Estrogens exert their effects through both genomic and non-genomic pathways.
Genomic Estrogen Signaling Pathway
The classical genomic pathway involves the binding of estrogen to nuclear estrogen receptors (ERα and ERβ), leading to the transcription of target genes that regulate cell proliferation, differentiation, and survival.
References
An In-depth Technical Guide to Estrone 3-Methyl Ether: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone (B1671321) 3-methyl ether, a pivotal synthetic estrogen, holds a significant place in the annals of medicinal chemistry and pharmacology. While not directly marketed as a therapeutic agent, its crucial role as the immediate precursor to mestranol (B1676317)—the estrogenic component of the first combined oral contraceptive pill—cements its historical and scientific importance. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of estrone 3-methyl ether. It details the experimental protocols for its preparation and subsequent conversion to mestranol, presents its physicochemical and spectral data in a structured format, and elucidates the downstream signaling pathways activated by its potent metabolite. This document serves as a thorough resource for researchers and professionals in steroid chemistry and drug development.
Discovery and History
The story of this compound is intrinsically linked to the revolutionary development of oral contraceptives in the mid-20th century. Following the discovery of the progestin norethindrone (B1679910) in 1951 by a team at Syntex led by Carl Djerassi, the focus turned to creating a formulation that could effectively and safely prevent ovulation.[1]
Initial trials with norethynodrel (B126153), a progestin synthesized by G. D. Searle and Company, revealed issues with breakthrough bleeding.[2] It was discovered that an impurity in the norethynodrel synthesis, later identified as the 3-methyl ether of ethinylestradiol (mestranol), was responsible for mitigating this side effect.[2] This serendipitous finding highlighted the necessity of an estrogenic component to stabilize the endometrium.
This compound emerged as the key starting material for the industrial-scale synthesis of mestranol.[2] The methylation of the phenolic hydroxyl group of estrone, a relatively weak natural estrogen, rendered it more suitable for the subsequent ethinylation step. This process, involving the addition of an ethynyl (B1212043) group at the C17 position, dramatically increases the oral bioavailability and potency of the resulting steroid.[3] The conversion of this compound to mestranol was a critical step in the production of Enovid, the first combined oral contraceptive pill, which was approved by the FDA in 1960.[4]
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Name | 3-Methoxyestra-1,3,5(10)-trien-17-one |
| Synonyms | Estrone methyl ether, Oestrone methyl ether, 3-O-methyl estrone |
| Molecular Formula | C₁₉H₂₄O₂ |
| Molecular Weight | 284.39 g/mol |
| CAS Number | 1624-62-0 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 170-174 °C |
| Solubility | Chloroform: 50 mg/mL |
| Optical Rotation | +154.0° to +164.0° (c=1, CHCl₃) |
| ¹H NMR (CDCl₃) | δ 0.91 (s, 3H, 18-CH₃), 3.78 (s, 3H, 3-OCH₃), 6.63-6.75 (m, 2H, Ar-H), 7.21 (d, J=8.4 Hz, 1H, Ar-H) ppm |
| ¹³C NMR (CDCl₃) | δ 13.8, 21.5, 25.8, 26.5, 29.4, 31.5, 35.8, 38.3, 44.1, 47.9, 50.4, 55.2, 111.4, 113.8, 126.3, 132.6, 137.8, 157.5, 220.8 ppm |
| Infrared (KBr) | ν 2930 (C-H), 1735 (C=O, C17), 1610, 1500 (aromatic C=C), 1250 (C-O) cm⁻¹ |
| Mass Spectrum (EI) | m/z 284 (M+), 199, 160 |
Experimental Protocols
Synthesis of this compound via the Torgov Reaction
The total synthesis of the estrone steroid skeleton is famously achieved through the Torgov reaction. This convergent synthesis provides a practical and scalable route to estrone and its derivatives.[5]
Step 1: Condensation of 6-methoxy-1-tetralone (B92454) and 2-methyl-1,3-cyclopentanedione (B45155).
-
To a solution of 6-methoxy-1-tetralone in a suitable solvent such as toluene, add vinylmagnesium bromide at a low temperature (-10 to 0 °C) to form the corresponding tertiary allylic alcohol.[5]
-
This intermediate is then reacted in situ with 2-methyl-1,3-cyclopentanedione in the presence of a weak base (e.g., Triton B) to yield the seco-steroid.[6]
Step 2: Cyclization to the Steroid Core.
-
The seco-steroid intermediate is subjected to acid-catalyzed cyclization.[6] Typically, this is achieved by refluxing in a solution of methanol (B129727) and hydrochloric acid.[7] This step forms the C and D rings of the steroid nucleus, resulting in the Torgov diene (3-methoxy-8,14-seco-estra-1,3,5(10),9(11)-tetraene-14,17-dione).
Step 3: Reduction and Isomerization to Estrone Methyl Ether.
-
The Torgov diene is then stereoselectively reduced. A common method involves catalytic hydrogenation over a palladium catalyst to reduce the C14-C15 double bond, followed by a Birch reduction (e.g., using lithium in liquid ammonia) to reduce the C8-C9 double bond and establish the correct trans-anti-trans stereochemistry of the B/C/D ring junctions.[8] This sequence yields this compound.
Synthesis of Mestranol from this compound
The conversion of this compound to mestranol is a crucial ethinylation reaction.
Procedure:
-
This compound is dissolved in a suitable aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[3]
-
The solution is treated with an excess of lithium acetylide-ethylenediamine complex at room temperature.[3]
-
The reaction is stirred for several hours (typically 4 hours) until completion, which can be monitored by thin-layer chromatography.[3]
-
Upon completion, the reaction mixture is quenched by the addition of water or a dilute acid.
-
The product, mestranol, is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by recrystallization or chromatography. This reaction typically proceeds in high yield (around 95%).[3]
Visualizations
Synthetic Workflow
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 3. Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of oestrone | PPTX [slideshare.net]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. youtube.com [youtube.com]
- 7. modern steroid science: Asymmetric Synthesis of the Torgov Diene: Application to Total Synthesis of Estrone [modernsteroid.blogspot.com]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis of Estrone 3-Methyl Ether: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (B1671321) 3-methyl ether, a synthetically crucial derivative of the natural estrogen estrone, serves as a pivotal intermediate in the production of various hormonal drugs and active pharmaceutical ingredients (APIs). Its methylated phenolic hydroxyl group at the C3 position offers strategic advantages in multi-step syntheses, preventing unwanted side reactions and enabling selective modifications at other positions of the steroid nucleus. This technical guide provides a comprehensive overview of the primary synthetic routes to estrone 3-methyl ether, detailing the starting materials, experimental protocols, and quantitative data to support researchers and professionals in drug development and organic synthesis.
Synthetic Approaches to this compound
The synthesis of this compound can be broadly categorized into two main strategies: total synthesis, which involves the construction of the steroid skeleton from simple, non-steroidal precursors, and semi-synthesis, which utilizes naturally derived steroids as the starting point.
Total Synthesis Routes
Total synthesis offers the advantage of not being reliant on natural product availability and allows for the introduction of structural diversity. Several notable total synthesis strategies have been developed over the years.
A classic and industrially significant approach is the Torgov synthesis. This convergent method involves the condensation of two key fragments to construct the steroidal backbone.
Starting Materials:
-
Vinyl magnesium bromide
Experimental Protocol:
The synthesis begins with the reaction of 6-methoxy-1-tetralone with vinyl magnesium bromide to form a tertiary allylic alcohol. This intermediate is then reacted with 2-methyl-1,3-cyclopentanedione in a cationic cyclization process to assemble the C and D rings onto the AB-ring system, ultimately yielding the tetracyclic steroid skeleton.[1] Subsequent steps involve stereoselective reductions to achieve the natural steroid conformation.[1]
Logical Workflow for Torgov Synthesis:
Caption: Key steps in the Torgov total synthesis of this compound.
This multi-step total synthesis constructs the estrone framework through a sequence of reactions that build the B, C, and D rings onto a substituted benzene (B151609) derivative.
Starting Material:
-
2-methyl,4-methoxy benzaldehyde
Experimental Protocol:
A patented process outlines a multi-step synthesis beginning with 2-methyl,4-methoxy benzaldehyde.[2] The initial steps involve the formation of a Grignard reagent and subsequent reactions to build a side chain, which is then cyclized to form the B and C rings. Further transformations lead to the formation of 9(11)-dehydroestrone-3-methyl ether.[2] The final step is the reduction of the 9(11)-double bond to yield this compound.
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | m-Cresol | Dimethyl sulfate (B86663), aq. NaOH | m-Cresol methyl ether | 80 |
| 2 | m-Cresol methyl ether | Bromine, CCl4, Fe powder | 4-Bromo-3-methylanisole | >90 |
| 3 | 4-Bromo-3-methylanisole | Mg, Dimethylformamide, Ether | 2-methyl,4-methoxy benzaldehyde | 70 |
| 4 | 2-methyl,4-methoxy benzaldehyde | 1-bromovinyltrimethylsilane, Mg, THF | Allylic alcohol derivative | 97 |
| 5 | Allylic alcohol derivative | Jones oxidation | α,β-Unsaturated ketone | 80 |
| ... | ... | ... | ... | ... |
| Final | 9(11)-dehydroestrone-3-methyl ether | Reduction | This compound | - |
Note: The table summarizes the initial steps of the synthesis as described in the patent.[2] The complete sequence involves several additional steps to form the full steroid skeleton.
An elegant approach to enantiomerically pure (+)-estrone 3-methyl ether utilizes an asymmetric Michael addition as the key stereochemistry-determining step.
Experimental Protocol:
This synthesis involves a nine-step sequence with an overall yield of 6.3%.[3] The key step is the Michael addition of a ketone enolate to an enantiomerically pure α,β-ethylenic sulfoxide, which proceeds with high diastereoselectivity (91-94%).[3] The resulting adduct is then converted through a series of eight further steps to (+)-estrone 3-methyl ether.[3] The final product's enantiomeric purity was determined to be at least 97.3% after reduction to estradiol.[3]
Semi-Synthesis from Estrone
The most direct method for preparing this compound is through the methylation of estrone.
Starting Material:
-
Estrone
Experimental Protocol:
The phenolic hydroxyl group at C3 of estrone can be selectively methylated using a variety of methylating agents in the presence of a base. Common methylating agents include dimethyl sulfate and methyl iodide. The reaction is typically carried out in a polar aprotic solvent.
General Procedure for Methylation:
-
Dissolve estrone in a suitable solvent (e.g., acetone, DMF).
-
Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group.
-
Add the methylating agent (e.g., dimethyl sulfate) and stir the reaction mixture at an appropriate temperature until the reaction is complete (monitored by TLC).
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Application of this compound in the Synthesis of Active Pharmaceutical Ingredients
This compound is a valuable starting material for the synthesis of more complex steroids.
Synthesis of Mestranol (B1676317)
Mestranol, the 3-methyl ether of ethinylestradiol, is an estrogen used in some of the first oral contraceptives.
Experimental Protocol:
Mestranol is synthesized from this compound by ethinylation of the 17-keto group. This is typically achieved by reaction with an acetylide salt, such as lithium acetylide, in an inert solvent.[4]
Workflow for Mestranol Synthesis:
Caption: Synthesis of Mestranol from this compound.
Synthesis of Dienogest (B1670515)
Dienogest is a progestin used in oral contraceptives and for the treatment of endometriosis. A common synthetic route starts from this compound.
Experimental Protocol:
The synthesis of dienogest from this compound is a multi-step process that involves key transformations including the Birch reduction to modify the A-ring, and cyanomethylation at the C17 position.[5][6]
Workflow for Dienogest Synthesis:
Caption: Key stages in the synthesis of Dienogest from this compound.[5]
Quantitative Data for Dienogest Synthesis from this compound:
While the overall yield from a single source is not explicitly stated, the process involves approximately 6-7 steps.[5] An alternative, more concise synthesis starting from estra-4,9-diene-3,17-dione (B195082) has a reported overall yield of 45.5%.[5]
Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ=0.90 (s, 3H, CH₃ on C), 1.23-3.10 (m, 15H, methylene (B1212753) and methine protons on the steroid skeleton), 3.77 (s, 3H, CH₃ on O), 6.58-6.83 and also 7.07-7.30 (in each case m; 2H or 1H of the ring A).[2] |
| ¹³C NMR (CDCl₃) | δ=12.93 (q, C 18), 20.21 (t, C 7), 21.47 (t, C 15), 27.75 (t, C 12), 29.70 (t, C 6), 32.30 (t, C 11), 35.94 (t, C 16), 41.46 (d, C 8), 43.15 (d, C 14), 47.70 (s, C 13), 55.24 (q, CH₃ on O), 112.37 (d, C 2), 114.06 (d, C 4), 126.47 (d, C 1), 134.27 (s, C 10), 138.23 (s, C 5), 158.97 (s, C 3) and 220.51 (s, C 17).[2] |
| IR (KBr) | 1,735 (s, 5-ring ketone), 1,610, 1,580 and 1,505 cm⁻¹ (m, w or m, benzene ring).[2] |
| UV (Methanol) | λₘₐₓ (ε) 276 (1,900) and 286 nm (2,000).[2] |
Conclusion
The synthesis of this compound is a well-established field with multiple viable routes, each with its own advantages and disadvantages. Total synthesis methods, such as the Torgov synthesis, provide access to this key intermediate from simple starting materials, while semi-synthetic approaches from estrone offer a more direct conversion. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the stereochemical requirements of the final product. The utility of this compound as a precursor to important pharmaceuticals like mestranol and dienogest underscores its continued importance in medicinal chemistry and drug development. This guide provides a foundational understanding of the key synthetic strategies and methodologies for the preparation of this versatile steroidal intermediate.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. US4357278A - Process for synthesizing estrone or estrone derivatives - Google Patents [patents.google.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP2256128B1 - Method for synthesis of dienogest from estrone-3-methylether - Google Patents [patents.google.com]
Estrone 3-Methyl Ether: A Synthetic Estrogen in the Context of Naturally Occurring Steroidal Hormones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estrone (B1671321) 3-methyl ether, also known as 3-methoxyestrone or mestranol (B1676317), is a synthetically derived estrogenic compound. A thorough review of scientific literature reveals no evidence of its natural occurrence in plants, animals, or microorganisms. This technical guide will unequivocally state that Estrone 3-methyl ether is a product of chemical synthesis and will, for the benefit of researchers in the field, provide a comprehensive overview of the natural occurrence, analysis, and relevant biological pathways of closely related, naturally occurring steroidal estrogens such as estrone and estriol (B74026). This document presents quantitative data on the presence of these natural estrogens in various sources, details relevant experimental protocols for their analysis, and provides diagrams of pertinent workflows.
This compound: A Synthetic Compound
This compound is consistently identified in chemical and pharmaceutical literature as a synthetic estrogen.[1][2][3] It is the 3-methyl ether of estrone and has been utilized as an intermediate in the synthesis of other estrogens, such as mestranol (ethinylestradiol 3-methyl ether).[1] Its biological source is consistently listed as "synthetic (organic)".[3] Numerous chemical synthesis routes for this compound have been published, further cementing its status as an artificial compound. While its parent compound, estrone, is a naturally occurring estrogen in many species, the methylation at the C3 position is a result of laboratory synthesis.
Natural Occurrence of Related Estrogens
In contrast to the synthetic nature of this compound, several other steroidal estrogens are found in nature. The most relevant of these are estrone (E1), estradiol (B170435) (E2), and estriol (E3). These compounds play crucial roles as hormones in animals and have also been identified in various plant species. The presence of these mammalian sex hormones in plants is a subject of ongoing research, with evidence suggesting they may be involved in plant growth and development.[4][5]
Quantitative Data on Natural Estrogen Occurrence
The following table summarizes the concentrations of naturally occurring estrogens that have been reported in various natural sources. It is important to note that concentrations can vary significantly based on the species, developmental stage, and environmental conditions.
| Estrogen | Source | Concentration | Reference |
| Estrone (E1) | Pomegranate seeds (Punica granatum) | Up to 17 mg/kg | [6] |
| Estrone (E1) | Date palm pollen (Phoenix dactylifera) | Not specified | [6] |
| Estrone (E1) | Municipal wastewater influent | 6.54–18.76 ng/L | [7] |
| 17β-Estradiol (E2) | Municipal wastewater influent | 1.02–8 ng/L | [7] |
| 17α-Ethinylestradiol (EE2) | Municipal wastewater influent | 4.18–11.76 ng/L | [7] |
Experimental Protocols for Estrogen Analysis
The analysis of estrogens in environmental and biological samples requires sensitive and specific methodologies due to their low concentrations and the complexity of the matrices. A typical workflow involves extraction, cleanup, and instrumental analysis.
Sample Extraction and Cleanup: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and purification of estrogens from aqueous samples.
Protocol:
-
Sample Preparation: Acidify the water sample (e.g., 1 L) to pH 3 with sulfuric acid. Add a surrogate standard to assess method recovery.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) (e.g., 5 mL) and deionized water (e.g., 5 mL) through it.
-
Sample Loading: Pass the prepared water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with a solution of methanol in water (e.g., 5% v/v, 5 mL) to remove interfering substances.
-
Elution: Elute the retained estrogens from the cartridge with a suitable organic solvent, such as methanol or acetonitrile (B52724) (e.g., 2 x 3 mL).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for instrumental analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of estrogens. Derivatization is often required to improve the volatility and thermal stability of the analytes.
Protocol:
-
Derivatization: To the dried extract from the SPE step, add a derivatizing agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS). Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Injector: Splitless mode, 280°C.
-
Column: Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each estrogen derivative to enhance sensitivity and selectivity.
-
-
-
Quantification: Create a calibration curve using standards of the target estrogens prepared and derivatized in the same manner as the samples. Quantify the estrogens in the samples by comparing their peak areas to the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the analysis of estrogens in environmental water samples.
Signaling Pathways of Natural Estrogens
Natural estrogens exert their biological effects primarily through binding to and activating estrogen receptors (ERs), which are nuclear hormone receptors. The two main subtypes are ERα and ERβ.
The following diagram illustrates the classical genomic signaling pathway of estrogens.
Conclusion
While this compound is a compound of interest in synthetic and medicinal chemistry, it is crucial for researchers to recognize its synthetic origin. This guide has clarified this point and provided a valuable resource on the natural occurrence, analysis, and biological action of related, naturally occurring estrogens. The provided data and protocols offer a solid foundation for professionals in drug development and environmental science who are working with these important steroidal hormones.
References
- 1. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Estrogens and Androgens in Plants: The Last 20 Years of Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Quantification of Several Mammalian Steroid Hormones in Plants by UPLC-MS/MS [ouci.dntb.gov.ua]
- 7. Distribution of estrogenic steroids in municipal wastewater treatment plants in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability of Estrone 3-Methyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Estrone (B1671321) 3-methyl ether (also known as 3-methoxyestrone or Mestranol impurity A). Given the critical importance of stability in the efficacy and safety of pharmaceutical compounds, this document synthesizes available data, outlines key experimental protocols for assessing thermal liability, and presents potential degradation pathways.
Core Physicochemical Properties
Estrone 3-methyl ether is a synthetic estrogen and a key intermediate in the synthesis of other steroidal drugs.[1] A summary of its fundamental physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Chemical Name | 3-methoxyestra-1,3,5(10)-trien-17-one | [2] |
| Synonyms | 3-Methoxyestrone, Oestrone methyl ether | [2][3][4] |
| CAS Number | 1624-62-0 | [3][5] |
| Molecular Formula | C₁₉H₂₄O₂ | [3][5] |
| Molecular Weight | 284.40 g/mol | [3][5] |
| Melting Point | 170.0 to 174.0 °C | [2] |
| Appearance | White to light yellow powder or crystals | [2] |
| Storage | Room temperature, in a cool, dark place is recommended. For long-term storage, -20°C is advised. | [2][4] |
Thermal Stability Profile
Direct and detailed experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for this compound are not extensively available in peer-reviewed literature. However, valuable insights can be drawn from its parent compound, estrone, and related steroidal ethers.
Mestranol, a closely related synthetic estrogen (ethinylestradiol 3-methyl ether), is known to be sensitive to heat, light, and air. When heated to decomposition, it is reported to emit acrid smoke and fumes, though a specific decomposition temperature is not defined.
The most relevant available data comes from the thermal analysis of estrone . Studies show that the thermal decomposition of estrone begins at 212 °C (at a heating rate of 10 °C/min).[6] The degradation of estrone is a complex process that occurs in two distinct stages.[6] This information provides a critical benchmark for estimating the thermal liability of its 3-methyl ether derivative. The presence of the methyl ether group may influence the onset of decomposition, a factor that must be determined through direct experimental analysis.
Experimental Protocols for Thermal Stability Assessment
To rigorously determine the thermal stability of this compound, a series of established analytical techniques should be employed. These methods help to identify the decomposition temperature, characterize thermal events, and elucidate degradation pathways.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: The analysis is performed using a calibrated thermogravimetric analyzer.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[6] Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to perform kinetic analysis of the decomposition.
-
Temperature Range: The sample is heated from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600-800 °C).
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen gas at a flow rate of 20-50 mL/min) to study pyrolysis or under an oxidative atmosphere (e.g., air) to assess oxidative thermal stability.
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is a key indicator of thermal stability. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct degradation steps.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: The analysis is performed using a calibrated differential scanning calorimeter.
-
Experimental Conditions:
-
Heating Rate: A controlled linear heating rate, consistent with TGA experiments (e.g., 10 °C/min), is used.[6]
-
Temperature Range: The temperature program should encompass the melting point and the initial decomposition temperature of the compound.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.
-
-
Data Analysis: The DSC thermogram shows heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition. For estrone, sharp endothermic peaks were observed at 252 °C and 264 °C.[6]
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and pathways, which is a requirement for developing stability-indicating analytical methods.[7]
Methodology:
-
Stress Conditions: this compound is subjected to various stress conditions to induce degradation. For thermal stress, this involves:
-
Solid-State Thermal Stress: The solid drug substance is exposed to elevated temperatures (e.g., 60°C, 80°C, and temperatures approaching the melting point) for a defined period.
-
Solution-State Thermal Stress: A solution of the compound is heated to investigate the role of hydrolysis in thermal degradation.
-
-
Sample Analysis: After exposure, the stressed samples are analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify the parent compound and any degradation products.
-
Stability-Indicating HPLC Method: A reverse-phase HPLC method is typically suitable for analyzing estrogens and their degradation products.[8][9]
-
Column: A C18 column is commonly used.[9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typical.[8][9]
-
Detection: A photodiode array (PDA) detector is used to monitor the elution and can help in the initial characterization of degradation products by comparing their UV spectra.
-
Mass Spectrometry (MS) Compatibility: For identification of unknown degradation products, the mobile phase can be adapted for compatibility with a mass spectrometer (e.g., using formic acid instead of non-volatile buffers).[8]
-
Diagrams and Visualizations
Experimental Workflow
The logical flow for a comprehensive thermal stability assessment is depicted below.
Caption: Workflow for Thermal Stability Assessment.
Postulated Thermal Degradation Pathway
While the exact thermal degradation products of this compound are not documented, a logical starting point for degradation would be the cleavage of the methyl ether bond, which is often more susceptible to cleavage than the bonds within the steroid's polycyclic core. This would likely lead to the formation of estrone and other subsequent degradation products of the estrone core itself.
Caption: Postulated Primary Thermal Degradation Pathway.
Conclusion
This technical guide establishes a framework for understanding and evaluating the thermal stability of this compound. While direct experimental data is sparse, the thermal behavior of the parent compound, estrone, provides a crucial reference point, indicating that thermal degradation is likely to commence above 200 °C. For drug development and quality control, it is imperative that specific studies employing TGA, DSC, and forced degradation with stability-indicating HPLC are conducted. The methodologies and logical workflows presented herein provide a robust template for these essential investigations. Such studies will ensure a comprehensive understanding of the compound's stability profile, leading to the development of safe and effective pharmaceutical products.
References
- 1. mdpi.com [mdpi.com]
- 2. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 3. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound = 97 HPLC 1624-62-0 [sigmaaldrich.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. KEGG PATHWAY: Steroid degradation - Thermaerobacter sp. PB12/4term [kegg.jp]
Methodological & Application
Application Notes and Protocols: Synthesis of Mestranol from Estrone 3-Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mestranol (B1676317), a synthetic estrogen, serves as a crucial component in various oral contraceptives and hormone replacement therapies.[1][2] It functions as a prodrug, being demethylated in the liver to its active form, ethinylestradiol, which then exerts its estrogenic effects by binding to estrogen receptors.[1] The efficient synthesis of mestranol is therefore of significant interest in pharmaceutical development. A primary and effective route to mestranol involves the ethynylation of estrone (B1671321) 3-methyl ether at the C17-keto position.[3][4]
This document provides detailed application notes and experimental protocols for two effective methods for the synthesis of mestranol from estrone 3-methyl ether. Additionally, it includes quantitative data on these methods and a visualization of the relevant biological signaling pathway.
Data Presentation
The following tables summarize the quantitative data for the two primary methods of mestranol synthesis from this compound.
Table 1: Synthesis of Mestranol via Ethynylation with Lithium Acetylide-Ethylene Diamine Complex
| Parameter | Value | Reference |
| Starting Material | This compound | [5] |
| Reagent | Lithium acetylide-ethylene diamine complex | [5] |
| Solvent | Dimethylsulfoxide (DMSO) | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | ~4 hours | [5] |
| Yield | 95% | [5] |
| Purification Note | Unreacted 17-oxo product (<3%) can be removed by Girard separation. | [5] |
Table 2: One-Pot Synthesis of Mestranol via Ethynylation and Catalytic Desilylation
| Parameter | Value | Reference |
| Starting Material | This compound | [6] |
| Reagents | Trimethylsilylacetylide, Tetrabutylammonium fluoride (B91410) (TBAF) (catalytic) | [6] |
| Yield | 90% | [6] |
| Advantage | Avoids the use of flammable and explosive acetylene (B1199291) gas. | [6] |
Experimental Protocols
Protocol 1: Ethynylation of this compound using Lithium Acetylide-Ethylene Diamine Complex
This protocol is based on a reported high-yield synthesis of mestranol.[5]
Materials:
-
This compound
-
Lithium acetylide-ethylene diamine complex
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Solvents for recrystallization (e.g., methanol (B129727), acetone)[1]
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Addition of Reagent: To the stirred solution at room temperature, add lithium acetylide-ethylene diamine complex (a moderate excess, e.g., 1.5-2.0 eq) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 4 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude mestranol can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Further purification can be achieved by recrystallization from a suitable solvent such as methanol or acetone (B3395972) to yield pure mestranol.[7][8][9][10]
-
Protocol 2: One-Pot Ethynylation and Catalytic Desilylation
This protocol describes a safer alternative to using acetylene gas, with a high reported yield.[6]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Formation of Lithium Trimethylsilylacetylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve trimethylsilylacetylene (1.2 eq) in anhydrous THF and cool to -78 °C. Slowly add n-BuLi (1.1 eq) and stir the mixture at this temperature for 30 minutes.
-
Addition of this compound: To the cold solution of lithium trimethylsilylacetylide, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction and Desilylation: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC. Once the formation of the silylated intermediate is complete, add a catalytic amount of TBAF (e.g., 0.05 eq) to the reaction mixture.[6]
-
Monitoring Desilylation: Stir the mixture at room temperature and monitor the desilylation by TLC until the silylated intermediate is consumed and mestranol is formed.
-
Work-up:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel followed by recrystallization as described in Protocol 1.
Visualizations
Synthesis Workflow
Caption: Synthesis routes to Mestranol from this compound.
Estrogen Receptor Signaling Pathway
Mestranol is a prodrug that is converted to ethinylestradiol, which then acts as an agonist for the estrogen receptor (ER). The binding of ethinylestradiol to the ER initiates a cascade of signaling events.
Caption: Simplified Estrogen Receptor Signaling Pathway.
References
- 1. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 72-33-3: mestranol | CymitQuimica [cymitquimica.com]
- 3. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 4. Estrone methyl ether [medbox.iiab.me]
- 5. Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Home Page [chem.ualberta.ca]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Estrone 3-Methyl Ether as a Precursor for the Synthesis and Evaluation of Estrogen Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-selective agonist or antagonist activity on estrogen receptors (ERα and ERβ).[1][2] Their clinical applications are diverse, ranging from the treatment of hormone-responsive breast cancer and postmenopausal osteoporosis to managing symptoms of menopause.[1][2][3] The development of novel SERMs with improved efficacy and tissue selectivity remains an active area of research.
Estrone (B1671321) 3-methyl ether (also known as 3-methoxyestrone) is a synthetic intermediate derived from estrone.[4][5][6] Its stable methoxy (B1213986) group at the C3 position makes it an ideal and cost-effective precursor for a variety of chemical modifications on the steroid skeleton, facilitating the synthesis of diverse libraries of potential ERMs.[4][7] This document provides an overview of the synthetic utility of estrone 3-methyl ether and detailed protocols for the biological evaluation of its derivatives as estrogen receptor modulators.
Synthetic Strategy Overview
This compound serves as a versatile scaffold for generating ERM candidates. The core strategy involves modifications at various positions of the steroidal backbone to introduce functionalities that modulate receptor binding and subsequent downstream signaling. A common initial step is the reduction of the C17-ketone to a hydroxyl group, converting the estrone derivative to an estradiol (B170435) derivative, which can then be further modified.
Caption: General workflow for synthesizing ERM candidates from this compound.
Experimental Protocols
Protocol 1: Conversion of this compound to Estradiol 3-Methyl Ether
This protocol describes the reduction of the C17-ketone of this compound to the corresponding C17β-hydroxyl group, a common step in the synthesis of estradiol-based SERMs.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
20% aqueous Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure: (Adapted from a similar reduction of estrone[8])
-
Suspend this compound in hot methanol in a round-bottom flask. Add a single drop of 20% aqueous NaOH to aid dissolution.
-
In a separate container, dissolve sodium borohydride in an equivalent volume of methanol.
-
Slowly add the NaBH₄ solution to the this compound solution while stirring at room temperature. The reaction is typically allowed to proceed until the evolution of hydrogen gas ceases.
-
Upon completion, precipitate the product by adding a volume of water at least equal to the total reaction volume.
-
Adjust the pH of the resulting suspension to approximately 8.0 using concentrated HCl.
-
Collect the precipitated estradiol 3-methyl ether by vacuum filtration.
-
Wash the solid with water and dry under a vacuum to yield the final product.
-
Confirm product identity and purity using techniques such as NMR, Mass Spectrometry, and HPLC.
Protocol 2: Estrogen Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity of synthesized compounds for ERα and ERβ. It measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-estradiol) from the receptor.
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-estradiol (Radioligand)
-
Test compounds (synthesized from this compound)
-
Assay Buffer: 25 mM NaH₂PO₄, 1 mM EDTA, 1 mM DTT, 10% glycerol.[3]
-
96-well plates
-
Scintillation fluid and Microbeta counter
Procedure: (Adapted from[3][9])
-
Prepare serial dilutions of the test compounds and a reference compound (e.g., unlabeled 17β-estradiol) in the assay buffer.
-
In a 96-well plate, add a fixed concentration of ERα or ERβ protein to each well.
-
Add a fixed concentration of [³H]-estradiol to each well.
-
Add the serially diluted test compounds or reference compound to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled estradiol.
-
Incubate the plates for a defined period (e.g., 2-4 hours) at 4°C to reach equilibrium.
-
Separate the bound from unbound radioligand (e.g., using dextran-coated charcoal followed by centrifugation).
-
Transfer an aliquot of the supernatant containing the bound ligand to a scintillation vial with scintillation fluid.
-
Measure radioactivity using a Microbeta counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert IC₅₀ values to inhibitory constants (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining ER binding affinity.
Protocol 3: ERα/ERβ Reporter Gene Assay
This cell-based assay determines whether a compound acts as an ER agonist or antagonist by measuring the activation of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[10]
Materials:
-
Cell line stably expressing ERα or ERβ and an ERE-luciferase reporter construct (e.g., MCF7-VM7Luc4E2 or transfected HEK293 cells).[10]
-
Cell culture medium (e.g., DMEM/F-12) with charcoal-stripped fetal bovine serum.
-
Test compounds.
-
17β-estradiol (as a positive control for agonism and as a competitor for antagonism).
-
Luciferase assay reagent.
-
Luminometer.
Procedure: (Adapted from[3][10])
-
Plate the cells in 96- or 384-well plates and allow them to adhere overnight.
-
Agonist Mode: Treat cells with serial dilutions of the test compounds. Include a vehicle control and a positive control (17β-estradiol).
-
Antagonist Mode: Treat cells with serial dilutions of the test compounds in the presence of a fixed concentration of 17β-estradiol (typically at its EC₅₀).
-
Incubate the plates for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Data Analysis:
-
For agonist activity, plot luminescence versus compound concentration to determine the EC₅₀ (concentration for 50% maximal activation).
-
For antagonist activity, plot the inhibition of estradiol-induced luminescence versus compound concentration to determine the IC₅₀.
-
Data Presentation: Biological Activities of Estrone-Derived Modulators
The following tables summarize representative quantitative data for ER modulators derived from estrone or its analogs.
Table 1: Estrogen Receptor Binding Affinity
| Compound Class | ERα Affinity | ERβ Affinity | Notes | Reference |
|---|---|---|---|---|
| This compound | IC₅₀ > 100 µM | IC₅₀ > 100 µM | Lacks direct ER binding activity. | [11] |
| 13α-D-homoestrone | Lower RBA* | Lower RBA* | RBA is lower than 17β-estradiol. | [12][13] |
| 13α-D-homothis compound | Lower RBA* | Lower RBA* | RBA is lower than 17β-estradiol. | [12][13] |
| Raloxifene (B1678788) Analog (Y134) | IC₅₀ = 0.52 nM | IC₅₀ = 2.94 nM | Potent antagonist with higher affinity for ERα. | [3] |
*RBA: Relative Binding Affinity
Table 2: In Vitro Cytotoxicity of Estrone 3-O-Ether Piperazine (B1678402) Derivatives
| Compound | PC-3 IC₅₀ (µM) | LNCaP IC₅₀ (µM) | DU145 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 6 | 2.15 | >50 | 2.94 | [14] |
| 7 | 2.98 | 1.87 | 3.56 | [14] |
| 15 | 1.98 | 2.11 | 2.54 | [14] |
| 16 | 1.54 | 1.98 | 1.87 | [14] |
| 21 | 2.13 | 1.86 | 2.11 |[14] |
ER Signaling Pathway and Mechanism of Action
ERMs function by binding to nuclear estrogen receptors. This binding induces a conformational change in the receptor, which then recruits different co-regulatory proteins (co-activators or co-repressors). This complex subsequently binds to EREs on DNA, modulating the transcription of target genes. The tissue-specific effects of a SERM depend on the specific conformational change it induces and the relative expression of co-regulators in that tissue.
Caption: Simplified ER signaling pathway showing agonist vs. antagonist action.
Conclusion
This compound is a valuable and synthetically tractable starting material for the development of novel estrogen receptor modulators. Its protected C3-hydroxyl group allows for selective chemical modifications across the steroid nucleus. By employing the synthesis and screening protocols detailed in this note, researchers can efficiently generate and evaluate new ERM candidates with potentially superior therapeutic profiles for a range of hormone-dependent conditions.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of a novel selective oestrogen receptor modulator derived from raloxifene (Y134) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 6. Estrone methyl ether [medbox.iiab.me]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. US2623886A - Process for conversion of estrone compounds to estradiol compounds - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Synthesis and receptor-binding examinations of the normal and 13-epi-D-homoestrones and their 3-methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of estrone 3-O-ether derivatives containing the piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Estrone 3-Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (B1671321) 3-methyl ether (3-methoxyestra-1,3,5(10)-trien-17-one) is a synthetic derivative of estrone, a naturally occurring estrogen.[1][2] It serves as a crucial intermediate in the synthesis of various estrogen receptor modulators and other hormonal drugs.[1][3] Accurate and robust analytical methods are essential for its quantification in pharmaceutical formulations, for quality control, and in research settings. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose, offering a balance of sensitivity, specificity, and accessibility.
This document provides a detailed protocol for the analysis of Estrone 3-methyl ether using a reversed-phase HPLC (RP-HPLC) method. It includes information on sample preparation, chromatographic conditions, and method performance characteristics.
Principle of the Method
The method described is based on reversed-phase high-performance liquid chromatography. The separation is achieved on a C18 stationary phase where compounds are separated based on their hydrophobicity. This compound, being a relatively nonpolar compound, is well-retained and separated from more polar impurities. The mobile phase consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid to ensure good peak shape. Detection is performed using a UV detector, as the aromatic ring in the estrone structure provides strong UV absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Reagents: Phosphoric acid or formic acid.
-
Standard: this compound reference standard (≥97% purity).[4]
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is 70:30 (v/v) Acetonitrile:Water.[5] The aqueous portion can be acidified with 0.1% phosphoric acid or 0.1% formic acid to improve peak shape.[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Diluent: The mobile phase is typically used as the diluent for preparing standards and samples.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol or chloroform.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Bulk Drug/Pharmaceutical Formulation:
-
Accurately weigh a portion of the sample equivalent to about 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Biological Matrices (Illustrative, requires optimization):
-
Liquid-Liquid Extraction (LLE): To 1 mL of the sample (e.g., plasma, serum), add an appropriate internal standard. Extract the sample with 3-5 mL of a suitable organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane.[6]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
The following are representative HPLC conditions. Method optimization may be required.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 225 nm or 230 nm[7][8] |
| Run Time | Approximately 10 minutes |
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrumentation and conditions used.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| This compound | ~ 5.8 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a pharmaceutical formulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of estradiol and its degradation products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Estrone 3-Methyl Ether by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of Estrone 3-methyl ether using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS 1624-62-0), a methylated derivative of the natural estrogen estrone, is a key intermediate in the synthesis of other estrogenic compounds like mestranol. Accurate and sensitive quantification is crucial for process monitoring, quality control, and metabolic studies. The methodology outlined below covers sample preparation, instrumental analysis, and data interpretation, providing a robust framework for researchers.
Principle of Analysis
Gas chromatography separates this compound from the sample matrix based on its volatility and interaction with a stationary phase within a capillary column. Following separation, the analyte is introduced into a mass spectrometer. Electron Ionization (EI) is typically employed, causing the molecule to fragment in a reproducible pattern. The mass spectrometer then separates and detects these characteristic ions, allowing for highly specific identification and quantification. The molecular formula for this compound is C₁₉H₂₄O₂ with a molecular weight of approximately 284.4 g/mol .
Experimental Protocols
This section details the necessary reagents, sample handling procedures, and instrumental parameters for the analysis.
Reagents and Materials
-
Standards: this compound certified reference material.
-
Solvents: Hexane (B92381), Ethyl Acetate (B1210297), Methanol (B129727), Acetonitrile (B52724) (all HPLC or GC grade).
-
Reagents for Sample Preparation: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).
-
Solid Phase Extraction (SPE): Silica-based SPE cartridges (e.g., 500 mg, 10 mL).
-
Internal Standard (IS): Deuterated this compound or a structurally similar compound not present in the sample.
-
Derivatization Agent (Optional): Methoxylamine hydrochloride in pyridine. While this compound is amenable to direct GC-MS analysis, derivatization of the C17-ketone group to an oxime can improve peak shape and reduce tailing.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Solutions: Perform serial dilutions of the stock solution with methanol or acetonitrile to prepare a series of calibration standards ranging from low pg/mL to ng/mL concentrations, depending on the expected sample concentrations and instrument sensitivity.
-
Internal Standard Spiking: Spike all calibration standards and samples with a constant concentration of the internal standard.
Sample Preparation: Extraction from Biological Matrix (e.g., Plasma/Serum)
This protocol is a representative workflow adapted from methods for related estrogens.
-
Alkaline Digestion & LLE: To 1 mL of sample, add the internal standard. Add 60 µL of 10M KOH and 5 mL of methyl tert-butyl ether.
-
Vortexing: Vortex the mixture vigorously for 3 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.
-
SPE Cleanup:
-
Conditioning: Condition a silica (B1680970) SPE cartridge with 3 mL of hexane followed by 3 mL of ethyl acetate.
-
Loading: Reconstitute the dried extract in a minimal volume of the loading solvent (e.g., 1 mL hexane) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a hexane:ethyl acetate mixture (e.g., 9:1 v/v) to remove non-polar interferences.
-
Elution: Elute the target analyte with 5 mL of a more polar solvent mixture, such as hexane:ethyl acetate (1:1 v/v).
-
-
Final Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.
Optional Derivatization Protocol
-
To the dried residue from step 2.3.7, add 50 µL of 2% methoxylamine HCl in pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
GC-MS Instrumental Conditions
The following parameters are recommended and can be optimized for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Rxi-1ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1-2 µL |
| Oven Program | Initial: 110°C, hold for 2 minRamp: 20°C/min to 320°CHold: 5 min at 320°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) for identificationSelected Ion Monitoring (SIM) for quantification |
Data Presentation
Mass Spectral Data
The primary ion for identification and quantification is the molecular ion (M⁺).
| Analyte | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Reference |
| This compound | 284 | 199, 160 |
Typical Quantitative Performance
The following values are representative of expected performance for steroid analysis on a modern GC-MS system and should be determined for each specific instrument and matrix.
| Parameter | Typical Value |
| Retention Time (RT) | Dependent on exact conditions, typically >15 min |
| Limit of Detection (LOD) | 0.5 - 2.0 pg on-column |
| Limit of Quantitation (LOQ) | 1.0 - 5.0 pg on-column |
| Linearity (R²) | > 0.9 |
Application Notes and Protocols for the Derivatization of Estrone 3-Methyl Ether in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of Estrone (B1671321) 3-methyl ether, a critical step for enhancing its detection and quantification in various analytical platforms, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The derivatization strategies outlined below target the C17-keto group of the steroid, improving its volatility for GC-MS analysis and increasing its ionization efficiency for LC-MS analysis.
Introduction
Estrone 3-methyl ether is a synthetic estrogen and an important intermediate in the synthesis of other estrogenic compounds.[1] Accurate and sensitive quantification of this analyte is crucial in pharmaceutical development, metabolic studies, and environmental monitoring. However, its direct analysis can be challenging due to its polarity and, in the case of GC-MS, its low volatility. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties. This document details two primary derivatization methods: methoximation followed by silylation for GC-MS analysis, and Girard P hydrazone formation for LC-MS analysis.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, a two-step derivatization process involving methoximation followed by silylation is commonly employed for ketosteroids. This process enhances thermal stability and volatility, leading to improved chromatographic peak shape and sensitivity.[2][3]
Protocol 1: Methoximation and Silylation
This protocol describes the conversion of the C17-keto group of this compound to an oxime, followed by the silylation of any other active hydrogens to form a trimethylsilyl (B98337) (TMS) derivative.
Materials:
-
This compound standard or sample extract, dried
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC-MS vials with inserts
-
Nitrogen gas supply for evaporation
Procedure:
-
Methoximation:
-
Silylation:
-
GC-MS Analysis:
-
Inject an appropriate volume of the derivatized sample into the GC-MS system.
-
The resulting TMS-oxime derivative of this compound will be more volatile and thermally stable, providing a sharp chromatographic peak.
-
Diagram of GC-MS Derivatization Workflow:
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For LC-MS analysis, derivatization aims to introduce a readily ionizable group to enhance the analyte's response in the mass spectrometer, especially when using electrospray ionization (ESI). Girard's reagents are particularly effective for ketosteroids as they introduce a permanently charged quaternary ammonium (B1175870) group, forming a hydrazone derivative.[4][5]
Protocol 2: Girard P Derivatization
This protocol details the formation of a Girard P hydrazone of this compound, which significantly improves its ionization efficiency in positive ion ESI-MS.
Materials:
-
This compound standard or sample extract
-
Girard's Reagent P (GP)
-
Acetic acid
-
Heating block or water bath
-
LC-MS vials
Procedure:
-
Derivatization Reaction:
-
Sample Cleanup (Optional but Recommended):
-
For complex matrices like serum, a solid-phase extraction (SPE) cleanup using a weak cation exchange (WCX) cartridge can be performed to isolate the positively charged Girard P derivatives.[6]
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the derivatized sample into the LC-MS/MS system.
-
The analysis is performed in positive ion mode, monitoring the specific precursor and product ions for the Girard P derivative of this compound.
-
Diagram of LC-MS Derivatization Workflow:
Quantitative Data Summary
The following tables summarize the quantitative performance metrics achieved for the analysis of estrone and related ketosteroids using derivatization techniques. While data specific to this compound is limited, the presented values for structurally similar compounds provide a strong indication of the expected analytical sensitivity.
Table 1: GC-MS Analysis of Derivatized Steroids
| Analyte | Derivatization Method | Limit of Quantitation (LOQ) | Matrix | Reference |
| Various Steroids | TMS-oxime ether | 1.88 - 37.5 ng/L | Wastewater | [4] |
| Androsterone | TMS-oxime ether | 0.744 - 4.28 µg/L | Wastewater | [4] |
Table 2: LC-MS/MS Analysis of Derivatized Estrogens
| Analyte | Derivatization Method | Limit of Detection (LOD) | Matrix | Reference |
| Estrone | Girard P | 0.156 pg/mL | Serum | [6][7] |
| 2-Methoxyestrone | Girard P | 0.156 pg/mL | Serum | [6][7] |
| 4-Methoxyestrone | Girard P | 0.156 pg/mL | Serum | [6][7] |
| 16α-hydroxyestrone | Girard P | 0.156 pg/mL | Serum | [6][7] |
Conclusion
The derivatization protocols provided in these application notes offer robust and sensitive methods for the analytical determination of this compound. The choice between the GC-MS and LC-MS methods will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. For GC-MS, methoximation followed by silylation provides excellent volatility and thermal stability. For high-sensitivity LC-MS/MS applications, Girard P derivatization is a superior choice due to the introduction of a permanent positive charge, leading to significant enhancements in ionization efficiency. The provided quantitative data for related compounds underscores the potential for achieving low detection limits with these methods.
References
- 1. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization and fragmentation pattern analysis of natural and synthetic steroids, as their trimethylsilyl (oxime) ether derivatives by gas chromatography mass spectrometry: analysis of dissolved steroids in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Estrone in Human Serum using Estrone 3-Methyl Ether as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Estrone (B1671321) (E1) is a crucial estrogenic hormone involved in various physiological processes. Accurate quantification of estrone in biological matrices is essential for clinical diagnostics, endocrinology research, and pharmaceutical development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of estrone in human serum. To ensure accuracy and precision, estrone 3-methyl ether is employed as an internal standard (IS). Its structural similarity to estrone, coupled with a distinct mass-to-charge ratio (m/z), makes it a suitable surrogate for correcting variations during sample preparation and analysis. While isotopically labeled internal standards are common, this compound presents a cost-effective alternative for high-throughput analyses.
Principle The method involves protein precipitation to extract estrone and the internal standard from human serum. The extracted samples are then analyzed by a reverse-phase ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both estrone and this compound.
Experimental Protocols
Materials and Reagents
-
Estrone (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human serum (steroid-depleted)
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve estrone and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the estrone primary stock solution with 50% methanol to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 100 µL of serum sample, calibration standard, or quality control sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube, except for blank samples (add 20 µL of 50% methanol instead).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50, Mobile Phase A: Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| UHPLC System | Vanquish Horizon UHPLC or equivalent |
| Column | Accucore Bi-Phenyl (2.1 x 100 mm, 2.6 µm) or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | TSQ Altis Triple Quadrupole MS or equivalent |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Spray Voltage | -3000 V |
| Sheath Gas Pressure | 40 Arb |
| Aux Gas Pressure | 15 Arb |
| Ion Transfer Tube Temp. | 325°C |
| Vaporizer Temp. | 300°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Data Presentation
Table 4: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |
| Estrone | 269.2 | 145.0 | 35 | ~4.2 |
| This compound (IS) | 283.2 | 159.1 | 38 | ~4.8 |
Table 5: Method Performance Characteristics
| Parameter | Result |
| Linear Range | 5 - 2000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal (<15%) |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
This application note provides a detailed protocol for the sensitive and reliable quantification of estrone in human serum using this compound as an internal standard. The LC-MS/MS method described herein demonstrates excellent performance in terms of linearity, sensitivity, precision, and accuracy, making it suitable for a wide range of research and clinical applications. The use of a structurally similar internal standard ensures robust correction for analytical variability, leading to high-quality data.
Protocol for Dissolving Estrone 3-Methyl Ether for Cell Culture
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrone 3-methyl ether (E3ME), a synthetic derivative of estrone, serves as a valuable tool in studying estrogen-related cellular processes, particularly in the context of cancer research. As an estrogenic compound, it has been shown to stimulate the proliferation of estrogen-dependent cell lines, such as the MCF-7 breast cancer cell line.[1] This document provides a detailed protocol for the proper dissolution of this compound for use in in vitro cell culture experiments, ensuring consistent and reliable results.
Product Information
| Property | Value | Reference |
| Chemical Name | 3-Methoxy-1,3,5(10)-estratrien-17-one | [2] |
| Synonyms | Oestrone methyl ether, 3-O-Methylestrone | [2] |
| Molecular Formula | C₁₉H₂₄O₂ | [1][2] |
| Molecular Weight | 284.39 g/mol | [1][2] |
| CAS Number | 1624-62-0 | [1][2] |
| Appearance | Crystalline solid | [1] |
Solubility and Stock Solution Preparation
The solubility of this compound is a critical factor for its effective use in cell culture. While soluble in various organic solvents, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and recommended solvent for preparing stock solutions for in vitro studies.
| Solvent | Solubility | Notes |
| DMSO | ≥ 4.17 mg/mL (14.66 mM) | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. Ultrasonic warming and heating to 60°C can aid dissolution. |
| Chloroform | ~30 mg/mL | Chloroform is generally not suitable for direct use in cell culture applications due to its toxicity. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mM x 0.001 L x 284.39 g/mol = 2.8439 mg
-
Weigh the compound: Accurately weigh out the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolution:
-
Add the weighed E3ME powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a water bath (up to 60°C) or sonication can be applied to facilitate dissolution. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Experimental Protocol: Cell Treatment
This protocol provides a general guideline for treating adherent cancer cell lines, such as MCF-7, with this compound.
Materials:
-
Cultured cells (e.g., MCF-7) in appropriate cell culture flasks or plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or phenol (B47542) red-free medium (for estrogen-sensitive experiments)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours.
-
Starvation (Optional): For experiments investigating estrogenic effects, it is often necessary to remove endogenous steroids from the serum. To do this, replace the complete medium with serum-free or charcoal-stripped serum-containing medium for 24-48 hours prior to treatment.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM E3ME stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A typical working concentration range for stimulating MCF-7 cell proliferation is 0.16 to 20 µM.[1]
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of E3ME used.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as proliferation assays (e.g., MTT, WST-1), cell cycle analysis, or gene expression analysis.
Visualization
Experimental Workflow Diagram
Caption: Workflow for dissolving and using E3ME in cell culture.
Estrogen Receptor Signaling Pathway
References
Application of Estrone 3-Methyl Ether in Breast Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone 3-methyl ether (E3ME), a synthetic derivative of the natural estrogen estrone, serves as a valuable tool in breast cancer research. While many estrogen derivatives are explored for their anti-cancer properties, E3ME is particularly interesting for its ability to stimulate the proliferation of estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7.[1] Notably, this proliferative effect occurs despite its very low binding affinity for the classical nuclear estrogen receptors, ERα and ERβ, suggesting a mechanism of action that may involve non-genomic or alternative signaling pathways.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in breast cancer research. It is designed to guide researchers in investigating the proliferative effects of E3ME and elucidating its underlying molecular mechanisms, particularly its potential interaction with key signaling cascades implicated in breast cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. The provided protocols offer a framework for assessing the biological activity of E3ME and can be adapted for the study of other related estrogenic compounds.
Biological Activity and Properties
The known biological activities and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄O₂ | N/A |
| Molecular Weight | 284.4 g/mol | N/A |
| Biological Activity | Stimulates proliferation of estrogen-dependent MCF-7 breast cancer cells | [1] |
| Effective Concentration | 0.16 to 20 µM in MCF-7 cells | [1] |
| ERα Binding Affinity (IC50) | >100 µM | [1] |
| ERβ Binding Affinity (IC50) | >100 µM | [1] |
Hypothesized Mechanism of Action
Given that this compound (E3ME) exhibits low affinity for nuclear estrogen receptors (ERα and ERβ) yet promotes the proliferation of ER+ breast cancer cells, its mechanism of action is likely mediated through non-genomic estrogen signaling pathways. These rapid, membrane-initiated signals can lead to the activation of downstream kinase cascades that are crucial for cell growth and survival.
One potential mediator is the G protein-coupled estrogen receptor (GPER), which is known to be activated by estrogens and can trigger rapid downstream signaling.[2][3] Activation of GPER can lead to the transactivation of the epidermal growth factor receptor (EGFR), which in turn can activate both the PI3K/Akt/mTOR and MAPK/ERK pathways.[2] These pathways are frequently hyperactivated in breast cancer and are associated with cell proliferation, survival, and resistance to endocrine therapy.[4][5] The activation of Akt and ERK can lead to the phosphorylation and activation of various transcription factors that drive the expression of genes involved in cell cycle progression.
The following diagram illustrates a hypothesized signaling pathway for E3ME in breast cancer cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GPER Function in Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen - Wikipedia [en.wikipedia.org]
- 4. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3‐kinase in concert with Src promotes the S‐phase entry of oestradiol‐stimulated MCF‐7 cells | The EMBO Journal [link.springer.com]
Application Notes and Protocols for Estrone 3-Methyl Ether in Steroid Hormone Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (B1671321) 3-methyl ether (E3ME), a synthetic derivative of the natural estrogen estrone, serves as a valuable tool in the study of steroid hormone metabolism. Its unique chemical properties allow it to be utilized in various research applications, from a synthetic precursor for other estrogenic compounds to a reference standard in analytical methods.[1] While not marketed as a therapeutic agent itself, its role in research, particularly in understanding estrogenic pathways and developing analytical methodologies, is significant.[2] This document provides detailed application notes and protocols for the use of Estrone 3-methyl ether in steroid hormone metabolism studies.
Application I: A Pro-Hormone for Investigating Estrogenic Signaling
This compound exhibits estrogenic activity, such as stimulating the proliferation of estrogen-dependent MCF-7 breast cancer cells, despite its low binding affinity for estrogen receptors (ERα and ERβ).[3] This activity is primarily attributed to its metabolic conversion to the potent estrogen, estradiol (B170435). This makes E3ME a useful tool for studying the metabolic activation of estrogens and the subsequent downstream signaling events.
Metabolic Activation Pathway
The primary route of E3ME's bioactivation involves O-demethylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. This process converts E3ME to estradiol, which can then bind to estrogen receptors and elicit a biological response. Additionally, E3ME can undergo hydroxylation at the 2-position, also mediated by CYP450 enzymes, to form 2-hydroxyestrone (B23517) 3-methyl ether.[1] The metabolites of E3ME can then undergo Phase II metabolism, such as glucuronidation and sulfation, to facilitate their excretion.[4][5]
Downstream Signaling Pathway
Upon its conversion to estradiol, the resulting estrogenic activity is mediated through the classical estrogen receptor signaling pathway. Estradiol binds to estrogen receptors (ERα and ERβ), leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA. This initiates the transcription of target genes involved in cell proliferation and other estrogen-regulated processes. In MCF-7 cells, this signaling cascade is known to involve the activation of the MAPK/ERK pathway, contributing to cell growth.
Application II: Internal Standard in LC-MS/MS Analysis of Steroid Hormones
While isotopically labeled internal standards are the gold standard for quantitative bioanalysis, this compound can be considered as a potential internal standard for the LC-MS/MS analysis of other estrogens, such as estrone and estradiol, due to its structural similarity and distinct mass. The following protocol is a representative method for estrogen analysis and can be adapted for the use of E3ME as an internal standard. Note: This protocol and the associated performance data are representative of estrogen analysis and would require specific validation for the use of E3ME as an internal standard.
Experimental Protocol: Quantification of Estrone and Estradiol in Human Serum
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of estrone and estradiol in human serum.
1. Materials and Reagents
-
Estrone, Estradiol, and this compound (for internal standard) reference standards
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Ultrapure water
-
Human serum (charcoal-stripped for calibration standards)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of estrone, estradiol, and E3ME in methanol.
-
Working Standard Solutions: Serially dilute the estrone and estradiol stock solutions with 50% methanol to prepare a series of working standards for the calibration curve (e.g., 1 to 1000 pg/µL).
-
Internal Standard (IS) Working Solution: Dilute the E3ME stock solution with 50% methanol to a final concentration of 100 pg/µL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum sample, calibrator, or quality control (QC) sample in a glass tube, add 50 µL of the E3ME internal standard working solution (100 pg/µL).
-
Vortex for 10 seconds.
-
Add 2 mL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Vortex for 30 seconds and transfer to an LC autosampler vial.
4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
Ion Source Parameters: Optimized for the specific instrument.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Estrone | 269.2 | 145.1 | -35 |
| Estradiol | 271.2 | 183.1 | -30 |
| This compound (IS) | 283.2 | 159.1 | -40 |
Note: MRM transitions for E3ME are proposed and would require experimental optimization.
Representative Performance Characteristics
The following table summarizes typical performance data for LC-MS/MS-based estrogen analysis. This data is for illustrative purposes and does not represent a validated method using E3ME as an internal standard.
| Parameter | Estrone | Estradiol |
| Linearity Range | 1 - 1000 pg/mL | 1 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | 1 pg/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Mean Recovery | > 85% | > 85% |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
Data compiled from representative LC-MS/MS methods for estrogen analysis.[3][6][7]
Conclusion
This compound is a versatile chemical tool for steroid hormone research. Its ability to be metabolized to active estrogens makes it a useful compound for studying estrogenic signaling pathways. While the use of isotopically labeled internal standards is the preferred method in quantitative bioanalysis, E3ME can be considered as an alternative internal standard for LC-MS/MS methods targeting other estrogens, provided that the method is thoroughly validated. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies of steroid hormone metabolism and analysis.
References
- 1. Metabolism of radioactive 17 beta-estradiol 3-methyl ether by humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. jsbms.jp [jsbms.jp]
- 4. Metabolic inactivation of estrogens in breast tissue by UDP-glucuronosyltransferase enzymes: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of estradiol glucuronidation: a protective mechanism against estradiol-mediated carcinogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolic conjugation of catechol estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Estrone 3-methyl ether in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone 3-methyl ether (E3ME), also known as 3-methoxyestrone, is a methylated derivative of the natural estrogen, estrone. It is a synthetic compound used as an intermediate in the synthesis of other estrogenic compounds, such as mestranol, which is a component of some oral contraceptives.[1] Accurate quantification of E3ME in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and monitoring potential exposure. This document provides detailed application notes and protocols for the quantification of E3ME in biological samples using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of E3ME is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄O₂ | [2] |
| Molecular Weight | 284.39 g/mol | [2] |
| Melting Point | 172 °C | [3] |
| Solubility | Insoluble in water; Soluble in chloroform, ethanol, ether, acetone, and dioxane. | [2][4] |
| logP | 3.5 - 4.15 | [4][5] |
Quantification of this compound by LC-MS/MS
LC-MS/MS is a highly sensitive and selective technique for the quantification of steroid hormones and their metabolites in complex biological matrices.[6] The following protocol is a recommended starting point for the analysis of E3ME in human plasma.
Experimental Protocol: LC-MS/MS Quantification of E3ME in Human Plasma
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for extracting estrogens from plasma samples.[6]
-
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
This compound (analytical standard)
-
Estrone-d4 (internal standard, IS)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of internal standard solution (Estrone-d4, 1 µg/mL in methanol).
-
Add 1 mL of MTBE to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
E3ME: Precursor ion (Q1) m/z 285.2 → Product ion (Q3) m/z 161.1
-
Estrone-d4 (IS): Precursor ion (Q1) m/z 275.2 → Product ion (Q3) m/z 147.1
-
-
Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation: Expected Quantitative Performance (Adapted from Estrone/Estradiol Methods)
The following table summarizes typical quantitative data for the analysis of related estrogens. Similar performance is expected for an optimized E3ME assay.
| Parameter | Estrone | Estradiol | Expected for E3ME | Reference |
| LLOQ (pg/mL) | 5 | 2 | 2-10 | [1] |
| Linearity (pg/mL) | 5 - 2000 | 2 - 2000 | 10 - 2500 | [1][7] |
| Intra-assay Precision (%CV) | < 10% | < 10% | < 15% | [8] |
| Inter-assay Precision (%CV) | < 15% | < 15% | < 15% | [8] |
| Recovery | > 85% | > 85% | > 80% | [9] |
Quantification of this compound by GC-MS
GC-MS is another powerful technique for steroid analysis, often requiring derivatization to improve volatility and ionization efficiency.[10]
Experimental Protocol: GC-MS Quantification of E3ME in Urine
1. Sample Preparation: Enzymatic Hydrolysis, LLE, and Derivatization
In urine, steroids are often present as glucuronide and sulfate (B86663) conjugates. An enzymatic hydrolysis step is necessary to cleave these conjugates prior to extraction.[9]
-
Materials:
-
Human urine
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Phosphate (B84403) buffer (pH 5.2)
-
MTBE, HPLC grade
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (derivatizing agent)
-
Ethyl acetate, HPLC grade
-
-
Procedure:
-
To 1 mL of urine, add 1 mL of phosphate buffer (pH 5.2) and 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37°C for 16 hours (overnight) to ensure complete hydrolysis.
-
After cooling to room temperature, add 5 mL of MTBE.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
To the dried extract, add 50 µL of MSTFA with 1% TMCS and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
Cool to room temperature before GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or tandem quadrupole mass spectrometer.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless (1 µL injection volume)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Selected Ion Monitoring (SIM) ions:
-
E3ME-TMS derivative (m/z): Monitor the molecular ion (M+) and characteristic fragment ions. The exact m/z values will need to be determined experimentally. For the TMS derivative of E3ME (MW 284.39 + 72.1 = 356.5), expected ions would be m/z 356 and other fragments.
-
Internal Standard-TMS derivative (m/z): Monitor the corresponding ions for the derivatized internal standard.
-
-
Data Presentation: Expected Quantitative Performance for GC-MS
The following table provides an example of expected performance for a GC-MS assay for estrogens in urine.
| Parameter | Typical Value for Estrogens | Expected for E3ME | Reference |
| LOQ (ng/mL) | 0.02 - 0.1 | 0.05 - 0.2 | [8] |
| Linearity (ng/mL) | 0.1 - 40 | 0.2 - 50 | [8] |
| Precision (%CV) | < 15% | < 15% | [8] |
| Accuracy (% Bias) | 90 - 110% | 85 - 115% | [8] |
Visualizations
Experimental Workflow for LC-MS/MS Quantification of E3ME
Caption: LC-MS/MS workflow for E3ME quantification in plasma.
Logical Relationship of Analytical Method Components
Caption: Key factors for accurate E3ME quantification.
Conclusion
The protocols outlined in this document provide a robust framework for the quantification of this compound in biological samples. Both LC-MS/MS and GC-MS offer the required sensitivity and selectivity for this application. The choice of method will depend on the specific requirements of the study, available instrumentation, and the biological matrix of interest. Proper method validation, including the assessment of linearity, precision, accuracy, and recovery, is essential to ensure reliable and reproducible results. The provided workflows and data tables serve as a guide for researchers to develop and implement their own validated assays for E3ME.
References
- 1. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 2. This compound = 97 HPLC 1624-62-0 [sigmaaldrich.com]
- 3. This compound | 1624-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
Application Notes and Protocols for the Synthesis of Radiolabeled Estrone 3-Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of radiolabeled Estrone (B1671321) 3-Methyl Ether, a key compound in endocrinology and oncological research. The following sections describe the synthesis of Carbon-14 ([¹⁴C]) and Tritium (B154650) ([³H]) labeled Estrone 3-Methyl Ether, including methodologies for purification and quality control.
Introduction
This compound is a synthetic derivative of estrone, a naturally occurring estrogen. Radiolabeled versions of this molecule are invaluable tools for studying estrogen receptor binding, metabolism, and pharmacokinetics. The incorporation of a radioactive isotope such as ¹⁴C or ³H allows for sensitive and quantitative detection in biological systems. These application notes provide detailed protocols for the synthesis of [¹⁴C]this compound via methylation of estrone with [¹⁴C]methyl iodide, and [³H]this compound through the catalytic tritiation of a suitable unsaturated precursor.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of radiolabeled this compound. These values are representative and may vary depending on specific experimental conditions and the scale of the reaction.
| Radiosynthesis Method | Radiolabel | Precursor | Radiochemical Yield (%) | Specific Activity (Ci/mmol) | Radiochemical Purity (%) |
| Methylation | ¹⁴C | Estrone | 60-75 | 50-60 | >98 |
| Catalytic Tritiation | ³H | Unsaturated this compound derivative | 20-30 | 20-30 | >98 |
Experimental Protocols
Protocol 1: Synthesis of [¹⁴C]this compound
This protocol describes the synthesis of [¹⁴C]this compound by the methylation of the phenolic hydroxyl group of estrone using [¹⁴C]methyl iodide.
Materials:
-
Estrone
-
[¹⁴C]Methyl iodide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Sodium sulfate (B86663) (anhydrous)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve estrone (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Introduce [¹⁴C]methyl iodide (1.1 equivalents) to the reaction mixture.
-
Reaction: Seal the vial and stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by HPLC to isolate [¹⁴C]this compound.[1][2]
-
Analysis: Determine the radiochemical purity and specific activity of the final product using a calibrated scintillation counter and by measuring the mass of the isolated product.
Protocol 2: Synthesis of [³H]this compound
This protocol outlines the synthesis of [³H]this compound via catalytic tritiation of an unsaturated precursor. This method requires a precursor with a double bond in a suitable position for reduction with tritium gas.
Materials:
-
Unsaturated precursor of this compound (e.g., with a double bond in the A or B ring)
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Tritium (³H₂) gas
-
Ethyl acetate (anhydrous)
-
Filtration apparatus
-
HPLC system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Reaction Setup: In a specialized tritiation flask, dissolve the unsaturated precursor of this compound in anhydrous ethyl acetate.
-
Carefully add the Pd/C catalyst to the solution.
-
Tritiation: Connect the flask to a tritium gas manifold. Evacuate the flask and then introduce tritium gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Work-up: After the reaction, carefully vent the excess tritium gas according to safety protocols.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with ethyl acetate and combine the filtrates.
-
Concentrate the solution under a stream of nitrogen.
-
Purification: Purify the crude [³H]this compound by HPLC.[1]
-
Analysis: Determine the radiochemical purity and specific activity of the final product.
Visualizations
Caption: General workflow for the synthesis of radiolabeled this compound.
Caption: Simplified signaling pathway involving this compound.
References
Application Notes and Protocols: Estrone 3-Methyl Ether in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone 3-methyl ether, a synthetic derivative of estrone, serves as a valuable tool in the study of estrogen receptor (ER) binding and function.[1] Due to its characteristically low binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), it is an ideal negative control or weak competitor in competitive binding assays.[2][3] These assays are fundamental in drug discovery and endocrinology research for screening and characterizing compounds that interact with the estrogen receptor. The use of a well-characterized weak binder like this compound is crucial for establishing assay specificity and for the accurate determination of the binding affinities of potent ligands.
This document provides detailed application notes and experimental protocols for the use of this compound in competitive binding assays, targeting researchers, scientists, and drug development professionals.
Data Presentation
The binding affinity of this compound for estrogen receptors is significantly lower than that of the endogenous ligand, 17β-estradiol. The following table summarizes the available quantitative data.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | ERα | Not Specified | IC50 | >100 µM | [2] |
| This compound | ERβ | Not Specified | IC50 | >100 µM | [2] |
| This compound & its derivatives | Estrogen Receptor | Radioligand Binding Assay | Relative Binding Affinity (RBA) | Lower than 17β-estradiol | [3] |
Signaling Pathways
Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways. Understanding these pathways is essential for interpreting data from binding assays and for drug development.
Estrogen Receptor Signaling Pathway
References
Application Notes and Protocols for Estrone 3-Methyl Ether as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Estrone 3-methyl ether as a reference standard in various analytical methodologies. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are provided, alongside essential data for its characterization and a visualization of its place within the estrogen metabolism pathway.
Introduction
This compound (3-Methoxyestra-1,3,5(10)-trien-17-one), a derivative of the natural estrogen estrone, serves as a critical reference standard in analytical chemistry.[1][2] Its primary applications are in the quantification of estrogens and their metabolites in biological and environmental samples, and as a synthetic intermediate in the development of estrogen receptor modulators.[3] As a certified reference material, it ensures the accuracy, precision, and comparability of analytical data across different laboratories and studies.
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 1624-62-0 | [4] |
| Molecular Formula | C₁₉H₂₄O₂ | [4] |
| Molecular Weight | 284.39 g/mol | [4] |
| Purity | ≥97% (HPLC) | [5] |
| Form | Powder | [5] |
| Solubility | Chloroform (B151607): 50 mg/mL | [5] |
| Storage | Room temperature | [5] |
| Stability | Stable for at least 4 years when stored at -20°C | [3] |
Estrogen Metabolism Pathway
This compound is a methylated metabolite of estrone. The following diagram illustrates the primary pathways of estrogen metabolism, highlighting the role of methylation in the biotransformation of estrogens.
Experimental Protocols
The following are detailed protocols for the analysis of this compound using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.
Experimental Workflow:
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as chloroform or methanol.[5] Create a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: For biological samples, perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether or a solid-phase extraction (SPE) to remove interfering matrix components.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. For mass spectrometry compatibility, use formic acid as an additive; otherwise, phosphoric acid can be used.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 280 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data (HPLC):
| Parameter | Value | Note |
| Retention Time | System Dependent | The exact retention time will vary based on the specific HPLC system, column, and mobile phase composition. |
| Limit of Detection (LOD) | Not specified in literature | Data for the parent compound, estrone, is often in the low pg/mL range. |
| Limit of Quantification (LOQ) | Not specified in literature | Data for the parent compound, estrone, is often in the low pg/mL range. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of steroids, derivatization is typically required for GC-MS analysis.
Experimental Workflow:
Methodology:
-
Standard and Sample Preparation: Prepare standards and extract samples as described in the HPLC protocol.
-
Derivatization: Evaporate the extracted samples and standards to dryness under a stream of nitrogen. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and an appropriate solvent (e.g., pyridine). Heat the mixture to 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Quantification: Use the peak area of a characteristic ion of the derivatized this compound for quantification against a calibration curve.
Quantitative Data (GC-MS):
| Parameter | Value | Note |
| Molecular Ion (M+) of TMS derivative | m/z 356 | For the mono-TMS derivative. |
| Major Fragment Ions (m/z) | 284, 199, 160 | Based on the mass spectrum of the underivatized compound; fragmentation of the TMS derivative will show characteristic losses. |
| Limit of Detection (LOD) | Not specified in literature | For related estrogens, LODs in the low pg/mL range are achievable with derivatization and SIM mode. |
| Limit of Quantification (LOQ) | Not specified in literature | For related estrogens, LOQs in the low pg/mL range are achievable with derivatization and SIM mode. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of estrogens in complex matrices. Derivatization is often employed to enhance ionization efficiency.
Experimental Workflow:
Methodology:
-
Standard and Sample Preparation: Prepare standards and extract samples as described in the HPLC protocol. For enhanced sensitivity, derivatization with a reagent like dansyl chloride can be performed.
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Quantification: Monitor specific precursor-to-product ion transitions for this compound and an internal standard. Quantify using a calibration curve.
Quantitative Data (LC-MS/MS):
| Parameter | Value | Note |
| Precursor Ion (Q1) | m/z 285.2 [M+H]⁺ | This is a proposed value and requires experimental optimization. |
| Product Ions (Q3) | To be determined | Common fragments would involve losses from the steroid backbone. These need to be determined experimentally. |
| Limit of Detection (LOD) | Not specified in literature | For the parent compound, estrone, LODs are in the sub-pg/mL to low pg/mL range. |
| Limit of Quantification (LOQ) | Not specified in literature | For the parent compound, estrone, LOQs are typically in the low pg/mL range. |
Disclaimer: The proposed MRM transitions for this compound require optimization in the user's laboratory. The LOD and LOQ values provided for the parent compound, estrone, are for reference and the performance for this compound should be independently validated.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and receptor-binding examinations of the normal and 13-epi-D-homoestrones and their 3-methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an analytical method for detection of estrogens in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Estrone 3-Methyl Ether using LC-MS/MS
This document provides a comprehensive guide for the quantitative analysis of Estrone 3-methyl ether in biological matrices, such as serum or plasma, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the field of drug development and clinical research.
Introduction
This compound is a methylated derivative of the estrogenic steroid estrone. Accurate and sensitive quantification of this compound is crucial in various research areas, including endocrinology and pharmacokinetic studies. LC-MS/MS offers superior selectivity and sensitivity compared to traditional immunoassays, making it the preferred method for bioanalytical studies.[1][2] This application note details a robust LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental
-
This compound standard (≥97% purity)
-
Estrone-2,3,4-¹³C₃ (or other suitable isotopic internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (UHPLC grade)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
Stock and Working Standard Solutions:
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, create a series of working standard solutions by serial dilution in 50% methanol. Calibration standards can be prepared by spiking the working standards into a surrogate matrix (e.g., 0.05% BSA in PBS or steroid-depleted human serum).[1][5]
Sample Preparation Protocol (Liquid-Liquid Extraction):
-
To 200 µL of the sample (blank, calibrator, or unknown), add the internal standard.
-
Perform a liquid-liquid extraction (LLE) by adding 3 mL of MTBE.[5]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Freeze the aqueous (lower) layer and decant the organic (upper) layer into a clean tube.[5]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37 °C.[5]
-
Reconstitute the dried extract in 125 µL of 30% methanol.[5]
-
Inject an aliquot (e.g., 50 µL) onto the LC-MS/MS system.[5]
Caption: Workflow for Sample Preparation using Liquid-Liquid Extraction.
The chromatographic separation can be achieved using a reversed-phase column.
| Parameter | Condition |
| HPLC System | A UHPLC system, such as a Thermo Scientific Vanquish Horizon, is recommended for optimal performance.[5] |
| Column | Accucore Bi-Phenyl, 2.6 µm, 50 x 2.1 mm or equivalent.[5] A C18 column like the Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) is also a suitable alternative.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol.[4] |
| Flow Rate | 0.250 mL/min.[1] |
| Column Temp. | 50 °C.[5] |
| Injection Vol. | 50 µL.[1][5] |
| Gradient | A gradient elution is typically used to ensure adequate separation from matrix components. An example gradient is provided below. |
Example Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | %B |
| 0.0 | 0.250 | 30 |
| 1.0 | 0.250 | 30 |
| 5.0 | 0.250 | 95 |
| 5.1 | 0.250 | 30 |
| 9.0 | 0.250 | 30 |
This gradient is a starting point and should be optimized for the specific application.
A triple quadrupole mass spectrometer is ideal for this quantitative analysis.
| Parameter | Condition |
| Mass Spectrometer | A sensitive instrument like a Thermo Scientific TSQ Altis or a SCIEX QTRAP 6500+ is recommended.[1][5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive. While negative ESI is common for estrogens, the methyl ether group may favor positive ion formation.[1][7] Optimization of both polarities is recommended. |
| Scan Type | Selected Reaction Monitoring (SRM).[5] |
| Ion Spray Voltage | +3500 V.[6] |
| Vaporizer Temperature | 400 °C.[6] |
| Collision Gas | Argon. |
| Cycle Time | 0.4 s.[5] |
SRM Transitions:
The precursor ion for this compound (C₁₉H₂₄O₂) will be its protonated molecule [M+H]⁺, with a monoisotopic mass of 284.1776 Da. Product ions would need to be determined by infusing the standard into the mass spectrometer. Based on the structure, likely transitions would involve the loss of the methoxy (B1213986) group or fragmentation of the steroid core.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 285.18 | TBD | TBD |
| This compound (Confirming) | 285.18 | TBD | TBD |
| Internal Standard | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Method Validation
The method should be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include:
-
Linearity: The calibration curve should be linear over the expected concentration range. A weighting factor of 1/x may be appropriate.[8]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple quality control (QC) concentrations (low, medium, and high).[5]
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[1][5]
-
Matrix Effects: The effect of the biological matrix on the ionization of the analyte should be assessed.[5]
-
Recovery: The efficiency of the extraction procedure should be determined.[2]
-
Stability: The stability of the analyte in the biological matrix under various storage conditions should be evaluated.
Typical Performance Characteristics (based on similar estrogen assays):
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.995.[8] |
| Intra-day Precision (%CV) | < 8.5%.[5] |
| Inter-day Precision (%CV) | < 8.5%.[5] |
| Accuracy (%Bias) | Within ±15%. |
| LOQ | Low pg/mL range (e.g., 1-10 pg/mL).[1][5][9] |
Data Analysis and Reporting
Data acquisition and processing are performed using the instrument's software.[5] The concentration of this compound in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.
Caption: Logical flow for the quantification of this compound.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard and a robust sample preparation technique ensures high accuracy and precision. This method is suitable for a wide range of applications in clinical research and drug development, where reliable measurement of this steroid derivative is required. Proper method validation is essential before its implementation for routine analysis.
References
- 1. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid direct assay for the routine measurement of oestradiol and oestrone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Estrone 3-Methyl Ether in the Development of New Hormonal Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (B1671321) 3-methyl ether (E3ME), a synthetic estrogen and a key intermediate, plays a pivotal role in the synthesis of a variety of hormonal drugs, particularly estrogen receptor modulators.[1][2] Its stable ether linkage at the C3 position makes it an ideal precursor for modifications on the steroid nucleus, allowing for the development of novel compounds with tailored pharmacological profiles. This document provides detailed application notes and protocols for researchers engaged in the development of new hormonal drugs derived from E3ME. It covers synthetic methodologies, protocols for biological evaluation, and presents key data in a structured format to facilitate comparison and further research.
Data Presentation
The following tables summarize the quantitative data for Estrone 3-methyl ether and its derivatives, focusing on their biological activities.
Table 1: Estrogen Receptor Binding Affinity of Estrone Derivatives
| Compound | Receptor | Binding Affinity (Kd, nM) | Relative Binding Affinity (RBA, %) | Reference |
| Estradiol (B170435) | ERα | 0.2 | 100 | [3] |
| Estradiol | ERβ | 0.5 | 100 | [3] |
| Estrone | ERα | - | 10.16 | [4] |
| Estrone | ERβ | - | - | |
| Estriol | ERα | 18 | - | [5] |
| Estriol | ERβ | 5.6 | - | [5] |
| Diethylstilbestrol (DES) | ERα | - | 179.8 | [4] |
| 4-Hydroxytamoxifen | ERα | - | 162.2 | [4] |
| Ethinyl Estradiol | ERα | - | 122.4 | [4] |
| Mestranol (B1676317) (Ethinylestradiol 3-methyl ether) | ERα | - | - | |
| Bisphenol A | ERα | 200-32,000 | - | [5] |
Table 2: In Vitro Cytotoxicity of Estrone Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Estrane derivative 3 | KLE (endometrial) | 32.6 | [1] |
| Estrane derivative 4_2Cl | Ishikawa (endometrial) | 17.9 | [1] |
| Estrane derivative 4_2Cl | COV362 (ovarian) | 3.6 | [1] |
| Estrone D-lactam steroidal ester of Chlorambucil (ESBL) | Primary Breast Carcinoma Cells | Dose-dependent cytotoxicity | [7] |
| Pyrazolinyl-estran-17-one derivative 5a | MCF-7 | 0.93 ± 0.02 | [8] |
| Pyrazolinyl-estran-17-one derivative 5d | MCF-7 | 1.76 ± 0.04 | [8] |
| Pyrazolinyl-estran-17-one derivative 5e | MCF-7 | 2.36 ± 0.06 | [8] |
| Pyrazolinyl-estran-17-one derivative 10 | MCF-7 | 2.83 ± 0.07 | [8] |
| Pyrazolinyl-estran-17-one derivative 3d | MCF-7 | 3.73 ± 0.09 | [8] |
| Pinostrobin propionate | T47D | 570 | |
| Pinostrobin butyrate | T47D | 400 |
Table 3: Pharmacokinetic Parameters of Mestranol (as Ethinyl Estradiol) in Humans
| Parameter | Value | Notes | Reference |
| Bioequivalence | 50 µg Mestranol ≈ 35 µg Ethinyl Estradiol | Mestranol is a prodrug and is demethylated in the liver to the active form, ethinyl estradiol. | |
| Intersubject Variability | High | Due to first-pass metabolism and enterohepatic recirculation. |
Specific pharmacokinetic parameters for mestranol in rats were not available in the searched literature. The data presented reflects the bioequivalence in humans.
Experimental Protocols
Synthesis of Mestranol from this compound
This protocol describes the ethinylation of this compound to produce mestranol.
Materials:
-
This compound (E3ME)
-
Lithium acetylide-ethylene diamine complex
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Addition of Reagent: Add a solution of lithium acetylide-ethylene diamine complex (excess, e.g., 1.5-2 equivalents) in anhydrous DMSO to the stirred solution of E3ME at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C (ice bath).
-
Acidification: Acidify the mixture to pH ~2 with 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure mestranol.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry).
Competitive Estrogen Receptor Binding Assay
This protocol is for determining the binding affinity of test compounds to the estrogen receptor (ER) using a competitive binding assay with radiolabeled estradiol.
Materials:
-
Rat uterine cytosol (source of ER)
-
[3H]-17β-estradiol (radioligand)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation vials
-
Microcentrifuge tubes
Procedure:
-
Preparation of Uterine Cytosol: Prepare uterine cytosol from ovariectomized rats as a source of estrogen receptors.
-
Assay Setup: In microcentrifuge tubes, add a fixed concentration of [3H]-17β-estradiol and varying concentrations of the unlabeled test compound or a reference compound (e.g., unlabeled 17β-estradiol).
-
Incubation: Add the uterine cytosol preparation to each tube, vortex gently, and incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand. Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the charcoal with the bound free radioligand.
-
Quantification: Carefully transfer a known volume of the supernatant (containing the receptor-bound radioligand) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound [3H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol). The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
MTT Assay for Cell Viability and Cytotoxicity
This protocol describes the use of the MTT assay to assess the cytotoxic effects of hormonal drug candidates on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting a single-dose oral pharmacokinetic study of a steroidal compound in rats.
Materials:
-
Male or female rats (e.g., Sprague-Dawley or Wistar)
-
Test compound formulated for oral administration (e.g., in a vehicle like corn oil or a suspension in methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthesia (if required for blood collection)
-
Centrifuge
-
Analytical method for quantifying the drug in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the rats to the housing conditions for at least one week. Fast the animals overnight (with access to water) before drug administration.
-
Dose Administration: Administer a single oral dose of the test compound formulation to each rat via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose. Blood can be collected from the tail vein, saphenous vein, or via terminal cardiac puncture under anesthesia.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound (and any major metabolites) in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data for each animal. Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (elimination half-life) using appropriate pharmacokinetic software.
Mandatory Visualization
References
- 1. research.unsw.edu.au [research.unsw.edu.au]
- 2. auc cmax tmax: Topics by Science.gov [science.gov]
- 3. The effects of estradiol and mestranol on alpha-adrenoceptors in select regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.7. Application to a Pharmacokinetic Study [bio-protocol.org]
- 7. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Estrone 3-Methyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Estrone (B1671321) 3-methyl ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Estrone 3-methyl ether?
A1: The most prevalent and well-established method is the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of estrone with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
Q2: Which methylating agents are typically used, and what are their pros and cons?
A2: Commonly used methylating agents include dimethyl sulfate (B86663) and methyl iodide. Dimethyl sulfate is often preferred in industrial settings due to its lower cost and high reactivity. However, it is highly toxic and requires careful handling. Methyl iodide is also highly effective and reactive, often used in laboratory-scale syntheses. It is a volatile and carcinogenic compound, necessitating use within a fume hood.
Q3: What are common side reactions that can lower the yield?
A3: The primary side reaction is the O-alkylation of the enolate at the C17-ketone, although this is generally less favorable than methylation of the phenolic hydroxyl group. Other potential issues include incomplete reaction, leading to recovery of starting material, and over-methylation if other reactive sites are present. The use of an appropriate base and control of reaction conditions can minimize these side reactions.
Q4: How can I effectively remove unreacted estrone from the final product?
A4: Unreacted estrone can be removed by extraction with a dilute aqueous base, such as sodium hydroxide (B78521). The acidic phenolic hydroxyl group of estrone will be deprotonated and dissolve in the aqueous phase, while the desired this compound, lacking the acidic proton, will remain in the organic phase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete deprotonation of estrone. 2. Inactive or insufficient methylating agent. 3. Presence of water in the reaction mixture. 4. Suboptimal reaction temperature or time. | 1. Use a stronger base or increase the stoichiometry of the base. Ensure the base is fresh and properly stored. 2. Use a fresh bottle of dimethyl sulfate or methyl iodide. Ensure adequate stoichiometry of the methylating agent. 3. Use anhydrous solvents and dry all glassware thoroughly before use. 4. Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Presence of Unreacted Estrone in Product | 1. Insufficient amount of base or methylating agent. 2. Short reaction time. | 1. Increase the equivalents of both the base and the methylating agent. 2. Extend the reaction time and monitor for the disappearance of the estrone spot on TLC. |
| Formation of Impurities | 1. Side reactions due to overly harsh conditions. 2. Oxidation of the phenoxide intermediate. | 1. Lower the reaction temperature. Consider using a milder base. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Isolation | 1. Emulsion formation during aqueous workup. | 1. Add a small amount of brine to the separatory funnel to break up the emulsion. 2. Filter the organic layer through a pad of celite. |
Data Presentation
Table 1: Comparison of Methylating Agents for Estrone Methylation
| Methylating Agent | Typical Solvent(s) | Typical Base(s) | Typical Temperature | Reported Yield | Key Considerations |
| Dimethyl Sulfate | Acetone (B3395972), THF, DMF | K₂CO₃, NaOH | Room Temp. to Reflux | Good to Excellent | Highly toxic, handle with extreme care. Can be quenched with dilute ammonia. |
| Methyl Iodide | Acetone, DMF | K₂CO₃, NaH | Room Temp. to Reflux | High | Volatile and carcinogenic. Store in a dark bottle. Can be quenched with a basic solution. |
Table 2: Influence of Base and Solvent on Williamson Ether Synthesis of Phenols
| Base | Solvent | General Reactivity | Notes |
| K₂CO₃ | Acetone, DMF | Mild and effective for phenols. | A common and cost-effective choice. Requires anhydrous conditions for optimal results. |
| NaOH | Water, Biphasic | Strong base, can be used in aqueous or phase-transfer conditions. | The use of a phase-transfer catalyst can improve yield in biphasic systems. |
| NaH | THF, DMF | Very strong base, highly effective. | Requires strictly anhydrous conditions and careful handling due to its reactivity with water. |
Experimental Protocols
Protocol 1: Methylation of Estrone using Dimethyl Sulfate
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve estrone (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5-2 equivalents) to the solution.
-
Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.2-1.5 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with a dilute aqueous sodium hydroxide solution to remove any unreacted estrone. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Methylation of Estrone using Methyl Iodide under Phase-Transfer Conditions
-
Preparation: In a flask, dissolve estrone (1 equivalent) in a suitable organic solvent such as dichloromethane. Add an aqueous solution of a strong base like sodium hydroxide.
-
Addition of Catalyst: Add a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).
-
Addition of Methylating Agent: Add methyl iodide (1.2-1.5 equivalents) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The phase-transfer catalyst will facilitate the transfer of the phenoxide ion to the organic phase for reaction. Monitor the reaction by TLC.
-
Workup: Separate the organic layer. Wash it with water and brine.
-
Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product. Purify as needed.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Common impurities in Estrone 3-methyl ether and their identification
Welcome to the technical support center for Estrone 3-methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting common impurities encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances formed during the synthesis process. They can include stereoisomers, byproducts from side reactions, or unreacted starting materials and intermediates.
-
Degradation Impurities: These arise when this compound is exposed to stress conditions such as heat, light, humidity, or acidic/basic environments.
-
Contaminants: These are extraneous substances that may be introduced from manufacturing equipment, solvents, or packaging materials.
Q2: What are some specific process-related impurities of this compound?
A2: Based on common synthetic routes, potential process-related impurities include:
-
13-epi-Estrone 3-methyl ether: A stereoisomer that can be formed through epimerization during synthesis.[1]
-
Estrone: The unmethylated precursor. Incomplete methylation will result in the presence of residual estrone.
-
Over-methylated species: Although less common, methylation at other positions on the steroid core could potentially occur.
-
Byproducts from specific reagents: For instance, if a hydrazone is used as a protecting group for the 17-keto function, incomplete deprotection could lead to the presence of Estrone 3-O-methyl hydrazone .[2]
Q3: What are the likely degradation products of this compound?
A3: Forced degradation studies on related estrogens suggest that the following types of degradation products are likely for this compound:
-
Oxidation products: The steroid core is susceptible to oxidation, which can lead to the formation of hydroxylated derivatives.
-
Hydrolysis products: Under acidic or basic conditions, the 3-methyl ether group can be hydrolyzed to yield Estrone .
-
Photodegradation products: Exposure to light can lead to various rearranged or oxidized products.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound impurities.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in the chromatogram. | 1. Presence of unknown impurities. 2. Contamination from the analytical system (e.g., mobile phase, column bleed). 3. Sample degradation during analysis. | 1. Identify the unknown peaks: Use a mass spectrometer (LC-MS or GC-MS) to determine the molecular weight and fragmentation pattern of the unknown peaks. Compare this data with known impurities or predict potential structures based on the synthesis and degradation pathways. 2. Run a blank gradient: Inject the mobile phase without the sample to check for system contamination. 3. Assess sample stability: Prepare a fresh sample and analyze it immediately. Compare the chromatogram with one from a sample that has been sitting in the autosampler for a longer period. |
| Poor peak shape (tailing or fronting). | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Reduce sample concentration: Dilute the sample and re-inject. 2. Adjust mobile phase pH: If ionizable impurities are present, adjusting the pH of the mobile phase can improve peak shape. 3. Use a different column: A column with a different stationary phase chemistry may reduce secondary interactions. 4. Replace the column: If the column has been used extensively, it may need to be replaced. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Prepare fresh mobile phase: Ensure accurate measurement and thorough mixing of mobile phase components. 2. Use a column oven: Maintain a constant column temperature throughout the analysis. 3. Ensure adequate column equilibration: Before starting a sequence, run the mobile phase through the column for a sufficient amount of time until a stable baseline is achieved. |
| Difficulty in separating co-eluting peaks. | 1. Suboptimal chromatographic conditions. | 1. Optimize the gradient profile (HPLC): Adjust the gradient slope or the initial/final mobile phase composition to improve separation. 2. Change the mobile phase organic modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter selectivity. 3. Modify the temperature program (GC): Adjust the temperature ramp rate or hold times. 4. Select a different column: A column with a different stationary phase or dimensions (longer length, smaller particle size) can provide better resolution. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general method for the separation of this compound and its potential impurities using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-5 min: 50% B 5-25 min: 50-90% B 25-30 min: 90% B 30.1-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a final concentration of approximately 1 mg/mL. |
Note: For LC-MS applications, replace phosphoric acid with 0.1% formic acid in both mobile phases.[3]
Protocol 2: GC-MS Method for Impurity Identification
This protocol is suitable for the identification of volatile and semi-volatile impurities. Derivatization is often required for steroidal compounds to improve their volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
Derivatization Procedure:
-
Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 150 °C, hold for 1 min Ramp: 10 °C/min to 300 °C Hold: 5 min at 300 °C |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
Data Presentation
The following tables summarize key data for this compound and some of its potential impurities.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₉H₂₄O₂ | 284.39 | 1624-62-0 |
| Estrone | C₁₈H₂₂O₂ | 270.37 | 53-16-7 |
| 13-epi-Estrone 3-methyl ether | C₁₉H₂₄O₂ | 284.39 | N/A |
| Estrone 3-O-methyl hydrazone | C₁₉H₂₆N₂O | 298.43 | 105663-60-3 |
Table 2: Chromatographic Data (Hypothetical)
Note: The following data is illustrative and will vary depending on the specific chromatographic system and conditions used. Experimental determination is required for accurate values.
| Compound | Expected Elution Order (RP-HPLC) | Expected Elution Order (GC) |
| Estrone | 1 | 1 |
| This compound | 3 | 3 |
| 13-epi-Estrone 3-methyl ether | 2 | 2 |
| Estrone 3-O-methyl hydrazone | 4 | 4 |
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Troubleshooting logic for common analytical issues.
References
Estrone 3-Methyl Ether: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and proper storage of Estrone 3-methyl ether. Understanding these parameters is critical for ensuring the integrity of the compound throughout experimental workflows and for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is generally stable when stored at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, it is recommended to store them at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). One supplier suggests a stability of at least four years for the solid compound when stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: Is this compound sensitive to light?
A3: Yes, like many steroidal compounds, this compound can be sensitive to light. Photodegradation can occur upon exposure to UV light.[1] It is recommended to store the compound, both in solid form and in solution, in light-protecting containers (e.g., amber vials) and to minimize exposure to light during handling and experiments.
Q4: What are the potential degradation pathways for this compound?
A4: The primary known degradation pathway is photodegradation, which can lead to the epimerization of the methyl group at the C-13 position, forming lumiestrone methyl ether.[1] While specific data on hydrolytic and oxidative degradation are limited, it is plausible that under harsh acidic or basic conditions, the methyl ether could be hydrolyzed to estrone. Oxidative conditions could potentially lead to the formation of hydroxylated derivatives or cleavage of the steroid rings, similar to other estrogens.
Q5: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A5: Unexpected peaks could be due to several factors:
-
Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, elevated temperatures, or incompatible solvents) or during the experimental procedure. Review your storage and handling procedures.
-
Impurities: The starting material may contain impurities. Always check the certificate of analysis for the purity of the compound.
-
Contamination: The sample or the HPLC system may be contaminated. Ensure proper cleaning and handling protocols are followed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh solutions from a new stock if degradation is suspected. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. | |
| Appearance of New Peaks in Chromatogram | Photodegradation. | Minimize exposure of the compound and its solutions to light. Use amber vials and work under low-light conditions when possible. |
| Hydrolysis or oxidation. | Ensure the pH of your solutions is appropriate and avoid strong oxidizing agents unless part of the experimental design. Use freshly prepared buffers and solvents. | |
| Poor Solubility | Incorrect solvent selection. | This compound is soluble in chloroform. For aqueous solutions, the use of co-solvents may be necessary. |
| Precipitation of the compound from the solution. | Ensure the storage temperature is appropriate for the solvent used. If precipitation occurs upon thawing, gentle warming and vortexing may be required to redissolve the compound. |
Stability and Storage Conditions Summary
| Form | Condition | Recommended Temperature | Duration | Additional Notes |
| Solid | Long-term | Room Temperature or -20°C | Up to 4 years at -20°C | Store in a tightly sealed, light-resistant container. |
| Solution | Short-term | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Solution | Long-term | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1.1. Acid and Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid.
-
For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solutions at 60°C for 24-48 hours.
-
At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot, neutralize it (with NaOH for the acidic sample and HCl for the basic sample), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
1.2. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the degradation over 24-48 hours by taking aliquots at different time intervals for HPLC analysis.
1.3. Thermal Degradation:
-
For solid-state analysis, place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
For solution-state analysis, prepare a 1 mg/mL solution and incubate at 60°C.
-
Analyze samples at various time points over several days.
1.4. Photostability:
-
Expose a solution of this compound (e.g., 1 mg/mL in methanol) to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals.
Protocol 2: Stability-Indicating HPLC-UV Method
A reverse-phase HPLC method can be used to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a phosphate (B84403) buffer (pH can be optimized, e.g., pH 3-7).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has significant absorbance (e.g., ~280 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. The forced degradation samples are crucial for demonstrating specificity.
Visualizations
Caption: Logical relationship between storage conditions and compound stability.
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Optimization of Mobile Phase for Estrone 3-Methyl Ether HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase in High-Performance Liquid Chromatography (HPLC) analysis of Estrone (B1671321) 3-methyl ether.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the HPLC analysis of Estrone 3-methyl ether?
A common and effective starting point for the reversed-phase HPLC analysis of this compound is a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier.[1] For standard UV detection, phosphoric acid is a suitable modifier. If the analysis is intended to be compatible with mass spectrometry (MS), a volatile acid like formic acid should be used instead.[1]
Q2: Should I use acetonitrile or methanol (B129727) as the organic modifier?
Both acetonitrile and methanol can be used as organic modifiers in the mobile phase. Acetonitrile generally provides lower viscosity and better peak shapes for many compounds. However, methanol can offer different selectivity, which might be advantageous for resolving this compound from closely related impurities. The choice between the two often comes down to empirical testing to see which provides the better separation for your specific sample matrix. An increase in the percentage of the organic modifier, such as methanol or acetonitrile, will generally decrease the retention time of the compound in reversed-phase HPLC.[2]
Q3: Why is a pH modifier like phosphoric acid or formic acid necessary in the mobile phase?
Acidic modifiers are added to the mobile phase to control the pH and improve peak shape.[3] For ionizable compounds, maintaining a consistent pH is crucial for achieving reproducible retention times.[4][5] Using an acidic mobile phase can suppress the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase, which helps to minimize undesirable secondary interactions that can lead to peak tailing.[6]
Q4: Can I run a gradient or isocratic elution for this compound analysis?
Both gradient and isocratic elutions can be used. An isocratic elution, where the mobile phase composition remains constant, is simpler and can be sufficient if this compound is well-resolved from other components. A gradient elution, where the mobile phase composition is changed during the run (e.g., by increasing the acetonitrile concentration), is useful for separating complex mixtures and can help in eluting strongly retained compounds, resulting in sharper peaks and shorter analysis times.[3]
Mobile Phase Optimization and Method Development
Optimizing the mobile phase is a critical step in developing a robust HPLC method for this compound. The following workflow provides a systematic approach to this process.
Caption: A workflow for the systematic optimization of the mobile phase in HPLC.
Data on Mobile Phase Composition and Retention Time
The composition of the mobile phase, particularly the ratio of the organic modifier to the aqueous component, has a significant impact on the retention time of estrogens. The following table summarizes the general effect of increasing acetonitrile concentration on the retention time of estrone and related compounds.
| Organic Modifier (Acetonitrile) % | Expected Effect on Retention Time of Estrone Analogs | Rationale |
| 30-40% | Longer retention time | The mobile phase is more polar, leading to stronger hydrophobic interactions between the analyte and the C18 stationary phase. |
| 40-60% | Moderate retention time | A balanced polarity of the mobile phase provides good retention and separation. |
| 60-80% | Shorter retention time | The mobile phase is less polar, which reduces the interaction with the stationary phase and causes the analyte to elute faster.[2] |
Note: This table provides a generalized trend. The optimal percentage will depend on the specific column and other chromatographic conditions.
Detailed Experimental Protocol
This section provides a detailed protocol for the HPLC analysis of this compound, based on established methods for related estrogens.
1. Materials and Reagents
-
This compound standard (≥97% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The mobile phase should be filtered and degassed before use.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Run Time: Approximately 10-15 minutes (adjust as needed based on retention time)
4. Sample Preparation
-
Prepare a stock solution of this compound in the sample diluent (e.g., 1 mg/mL).
-
From the stock solution, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the sample diluent.
-
Filter all samples through a 0.45 µm syringe filter before injection.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase-related problems.
Caption: A troubleshooting decision tree for common HPLC problems.
In-depth Troubleshooting Q&A
Q: My peak for this compound is tailing. What should I do?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[8] Here are some steps to resolve this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by increasing the concentration of formic or phosphoric acid) can help suppress the ionization of residual silanols on the column, reducing these interactions.[5][8]
-
Use a High-Purity Column: Modern, high-purity silica columns with low silanol activity are less prone to causing peak tailing.[1]
-
Add an Alternative Modifier: In some cases, adding a small amount of a different solvent or an ion-pairing reagent can improve peak shape.[3]
Q: The retention time of my analyte is drifting. What is the likely cause?
A: Retention time drift can be caused by several factors:
-
Insufficient Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.[9]
-
Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[10]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
-
System Leaks: Check for any leaks in the pump, injector, or fittings, as this can cause fluctuations in the flow rate and lead to retention time drift.
Q: I am observing "ghost peaks" in my chromatogram. Where are they coming from?
A: Ghost peaks are peaks that appear in the chromatogram even when a blank is injected. They are usually due to contamination.
-
Contaminated Mobile Phase: Impurities in the solvents, especially in the water, can accumulate on the column and elute as ghost peaks, particularly during a gradient run. Use high-purity, HPLC-grade solvents.[8]
-
Sample Carryover: Residual sample from a previous injection can be carried over in the autosampler needle or injection port. Implement a robust needle wash protocol.
-
System Contamination: The HPLC system itself, including tubing and frits, can become contaminated over time. Flushing the system with a strong solvent can help remove these contaminants.[8]
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. ijnrd.org [ijnrd.org]
Preventing degradation of Estrone 3-methyl ether in solution
Welcome to the technical support center for Estrone 3-methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The aryl methyl ether linkage is susceptible to hydrolysis, particularly under acidic conditions.
-
Light Exposure: Photodegradation can occur, leading to isomerization of the molecule.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Oxidizing Agents: The steroidal structure may be susceptible to oxidation.
-
Solvent: The choice of solvent can impact the stability of the compound.
Q2: What is the expected shelf-life of this compound in solution?
A2: The shelf-life of this compound in solution is highly dependent on the storage conditions (temperature, light exposure, solvent) and the pH of the solution. While one supplier suggests a stability of at least 4 years for the solid compound when stored at -20°C, solutions are generally less stable.[1] For in vivo experiments, it is often recommended to prepare solutions freshly on the same day of use. Stock solutions in solvents like DMSO may be stable for up to one month at -20°C or six months at -80°C, but it is crucial to minimize freeze-thaw cycles.
Q3: What are the known degradation products of this compound?
A3: The primary identified degradation product from photodegradation is lumiestrone methyl ether, which is an epimer of this compound at the C-13 position. Under acidic conditions, hydrolysis of the 3-methyl ether group can occur, which would yield estrone. Oxidative conditions may lead to other degradation products, though specific structures for this compound are not extensively documented in readily available literature.
Q4: How can I monitor the degradation of my this compound solution?
A4: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the recommended approach to monitor degradation. This method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of this compound in the working solution. | Prepare fresh solutions before each experiment. Assess the stability of your stock and working solutions under your specific experimental conditions using a stability-indicating HPLC method. |
| Appearance of new peaks in the HPLC chromatogram of an aged solution. | Formation of degradation products. | Attempt to identify the degradation products. Photodegradation may lead to lumiestrone methyl ether. Acidic conditions may cause hydrolysis to estrone. Consider performing forced degradation studies to generate and identify potential degradation products. |
| Precipitation in the solution upon storage. | Poor solubility or degradation leading to less soluble products. | Ensure the solvent and concentration are appropriate for long-term storage. If using aqueous buffers, be aware that the solubility of this compound is limited. Consider using co-solvents or preparing fresh dilutions from a concentrated stock in an organic solvent like DMSO. |
Stability and Storage Summary
The stability of this compound is critically dependent on the storage conditions. The following table summarizes general recommendations from various suppliers and scientific literature.
| Parameter | Condition | Recommendation/Observation | Reference |
| Solid State Storage | Room Temperature | Some suppliers ship at ambient temperature and recommend room temperature storage. | [2] |
| -20°C | Recommended for long-term stability (≥ 4 years). | [1] | |
| Solution Storage (Stock) | -20°C in DMSO | Stable for up to 1 month (minimize freeze-thaw cycles). | |
| -80°C in DMSO | Stable for up to 6 months. | ||
| Solution Storage (Aqueous) | Refrigerated or Room Temp | Not recommended for more than one day. | |
| pH | Acidic (low pH) | Potential for hydrolysis of the methyl ether group. | |
| Light | UV or Sunlight Exposure | Can lead to photodegradation (epimerization). | |
| Solubility | Chloroform | 30-50 mg/mL | [1][2] |
| DMSO | ~20 mg/mL (for estrone, likely similar for the ether) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Basic Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Store the stock solution in a sealed vial at 60°C for up to 7 days, protected from light.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation is required before use.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility).
-
Initial conditions: 50:50 Acetonitrile:Water
-
Gradient: Linearly increase acetonitrile to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm or 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation Parameters:
-
Specificity: Ensure complete separation of the this compound peak from any degradation products, impurities, and placebo components. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected experimental results.
References
Technical Support Center: Overcoming Poor Solubility of Estrone 3-Methyl Ether in Aqueous Media
Welcome to the technical support center for Estrone 3-methyl ether (3-MEE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of working with this poorly soluble compound in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (3-MEE)?
A1: this compound is classified as practically insoluble in water.[1] Published data indicates its aqueous solubility to be approximately 1.8 mg/L at 20°C. This low solubility can present significant challenges in experimental setups and formulation development that require aqueous media.
Q2: Why is 3-MEE so poorly soluble in water?
A2: The poor aqueous solubility of 3-MEE is attributed to its chemical structure. As a steroid derivative, it possesses a large, hydrophobic four-ring structure (cyclopenta[a]phenanthrene) with a non-polar methyl ether group. These features dominate its physicochemical properties, making it lipophilic and limiting its ability to form favorable interactions with polar water molecules.
Q3: What are the common issues encountered due to the poor solubility of 3-MEE?
A3: Researchers often face several challenges, including:
-
Difficulty in preparing stock solutions for in vitro assays.
-
Precipitation of the compound in aqueous buffers during experiments.
-
Inaccurate and unreliable results in biological assays due to inconsistent compound concentration.
-
Low bioavailability in in vivo studies when administered in a simple aqueous vehicle.
Q4: What general strategies can be employed to enhance the solubility of 3-MEE?
A4: Several techniques are available to improve the solubility of poorly water-soluble drugs like 3-MEE. These can be broadly categorized as:
-
Co-solvency: Using a mixture of water and a miscible organic solvent to increase the drug's solubility.
-
Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic drug molecules.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale to increase its surface area and dissolution rate.
-
Solid Dispersions: Dispersing the drug in a solid hydrophilic carrier at the molecular level.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments with this compound.
Issue 1: Precipitation of 3-MEE in Aqueous Buffer During an Experiment
Possible Cause: The concentration of 3-MEE in your final experimental dilution exceeds its solubility limit in the aqueous buffer, especially after diluting a stock solution made in an organic solvent.
Solutions:
-
Optimize Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration in your assay does not exceed a level that maintains the solubility of 3-MEE while being non-toxic to your experimental system. It is crucial to perform a vehicle control to account for any effects of the co-solvent.
-
Utilize a Surfactant: The inclusion of a non-ionic surfactant, such as Tween-80, in your aqueous buffer can help to maintain the solubility of 3-MEE by forming micelles.
-
Employ Cyclodextrins: Consider pre-complexing 3-MEE with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to prepare your stock solution.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause: Poor solubility and potential precipitation of 3-MEE can lead to variations in the actual concentration of the compound that the cells are exposed to across different wells and experiments.
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of 3-MEE in your final assay medium immediately before use. Avoid storing diluted aqueous solutions.
-
Visually Inspect for Precipitation: Before adding the compound to your cells, visually inspect the solution for any signs of precipitation. If observed, reconsider your solubilization strategy.
-
Sonication: Gentle sonication of the final dilution can sometimes help to re-dissolve small precipitates, but this should be done cautiously to avoid degradation of the compound or other components in the medium.
-
Solubility-Enhanced Formulations: For more consistent results, prepare a solubility-enhanced formulation of 3-MEE using one of the methods described in the experimental protocols section below.
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of this compound and the effectiveness of various solubilization techniques.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Practically insoluble[1] |
| Chloroform | 50 mg/mL |
| DMSO | 4.17 mg/mL (with sonication and warming to 60°C)[2] |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Methanol | Slightly soluble[1] |
Table 2: Comparison of Aqueous Formulation Strategies for this compound
| Formulation Strategy | Components | Achieved Solubility |
| Co-solvency with Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.42 mg/mL (1.48 mM)[2] |
| Co-solvency with Cyclodextrin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.42 mg/mL (1.48 mM)[2] |
| Oil-based Formulation | 10% DMSO, 90% Corn Oil | ≥ 0.42 mg/mL (1.48 mM)[2] |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the aqueous solubility of this compound.
Protocol 1: Solubilization using a Co-solvent System
This protocol is suitable for preparing a stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Prepare a stock solution in DMSO. For example, to achieve a final concentration of 0.42 mg/mL in the formulation described below, a higher concentration stock in DMSO will be required.
-
In a sterile microcentrifuge tube, add the solvents sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Start by adding the required volume of the 3-MEE stock solution in DMSO.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween-80 and vortex until the solution is clear.
-
Finally, add the saline solution and vortex to mix.
-
If precipitation or phase separation occurs, gentle warming in a water bath or sonication can be used to aid dissolution.[2]
Protocol 2: Preparation of a 3-MEE-Cyclodextrin Inclusion Complex by Kneading
This method creates a solid complex that can be dissolved in water to prepare a stock solution.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Distilled water
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of 3-MEE to HP-β-CD (e.g., 1:1 or 1:2).
-
Accurately weigh the required amounts of 3-MEE and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a methanol-water mixture (e.g., 1:1 v/v) to form a paste.
-
Gradually add the 3-MEE powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough interaction. The consistency should be maintained by adding small amounts of the solvent mixture if necessary.
-
Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or in a desiccator.
-
The dried complex can then be crushed into a fine powder and stored for later use. To prepare an aqueous solution, dissolve the powdered complex in the desired aqueous buffer.
Protocol 3: Preparation of 3-MEE Loaded Nanoparticles by Solvent Evaporation
This method is suitable for creating a nanosuspension of 3-MEE for enhanced dissolution and bioavailability. This is a general method that can be adapted for 3-MEE.
Materials:
-
This compound powder
-
A biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
An organic solvent (e.g., dichloromethane (B109758) or acetone)
-
An aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent to form the organic phase.
-
Prepare the aqueous phase by dissolving the stabilizer (e.g., PVA) in water.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Continuously stir the resulting emulsion at room temperature to allow the organic solvent to evaporate. A rotary evaporator can be used to accelerate this process.
-
As the organic solvent is removed, the polymer and drug precipitate to form nanoparticles.
-
The resulting nanosuspension can be further purified by centrifugation and washing to remove the excess stabilizer and unencapsulated drug.
-
The final nanoparticle suspension can be used directly or lyophilized for long-term storage.
Visualizations
The following diagrams illustrate the workflows and concepts described in this technical support guide.
Caption: General strategies for enhancing the aqueous solubility of 3-MEE.
Caption: Workflow for preparing a soluble 3-MEE-cyclodextrin complex.
Caption: Workflow for preparing 3-MEE loaded nanoparticles.
References
Minimizing side reactions during the methylation of estrone
Welcome to the technical support center for the methylation of estrone (B1671321). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize side reactions and optimize the synthesis of estrone methyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of methylating estrone in a laboratory setting?
The primary objective is the selective O-methylation of the phenolic hydroxyl group at the C3 position of the estrone molecule to synthesize 3-methoxyestrone (estrone 3-methyl ether). This derivative is a common intermediate in the synthesis of various steroidal compounds and hormonal agents.
Q2: What are the most common side reactions observed during the methylation of estrone?
The principal side reaction is C-alkylation, where the methyl group is attached to the aromatic ring (at the C2 or C4 positions) instead of the phenolic oxygen. Another potential issue is over-methylation if other reactive sites are present and not adequately protected, although this is less common for estrone's single phenolic hydroxyl group. Under certain conditions, such as in the Williamson ether synthesis, elimination reactions can also compete with the desired substitution.
Q3: How can I detect the presence of side products in my reaction mixture?
A combination of analytical techniques is recommended for detecting and quantifying side products:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the progress of the reaction and the presence of different products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile derivatives of estrone and its methylated products.[1][2][3] Derivatization is often necessary to increase the volatility of the steroids for GC analysis.[1][2]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for both the analysis and purification of the reaction mixture, allowing for the separation of 3-methoxyestrone from unreacted estrone and C-alkylated byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the definitive structural elucidation of the desired product and any isolated side products.[5][6]
Q4: Which factors primarily influence the ratio of O-methylation to C-alkylation?
The regioselectivity of the methylation reaction is influenced by several factors:
-
Choice of Methylating Agent: "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles can lead to more C-alkylation.
-
Solvent: The solvent can influence the reactivity of the phenoxide ion. In dimethylformamide (DMF), only O-alkylated products were observed in one study, whereas a mixture of O- and C-alkylated products was obtained in methanol (B129727).[5]
-
Base: The choice of base affects the formation of the phenoxide ion.
-
Temperature: Reaction temperature can impact the selectivity of the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-methoxyestrone | 1. Incomplete deprotonation of the phenolic hydroxyl group. 2. Insufficient amount of methylating agent. 3. Reaction time is too short. 4. Competing side reactions (e.g., C-alkylation, elimination). | 1. Ensure the use of a sufficiently strong and appropriate base (e.g., NaH, KOH) and anhydrous conditions. 2. Use a slight excess of the methylating agent. 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. 4. Modify reaction conditions (solvent, temperature, methylating agent) to favor O-alkylation. Consider using a phase-transfer catalyst. |
| Presence of unreacted estrone | 1. Insufficient base or methylating agent. 2. Short reaction time or low temperature. 3. Deactivation of the methylating agent due to moisture. | 1. Use at least one equivalent of base and a slight excess of the methylating agent. 2. Increase the reaction time and/or temperature, monitoring by TLC/HPLC. 3. Ensure all reagents and solvents are anhydrous. |
| Detection of byproducts with the same mass as the desired product | 1. C-alkylation at the C2 or C4 position of the aromatic ring. | 1. Confirm the structure using 1D and 2D NMR spectroscopy. 2. Optimize the reaction to favor O-alkylation (e.g., change the solvent from methanol to DMF). 3. Purify the mixture using HPLC or column chromatography. |
| Formation of multiple unexpected products | 1. Over-methylation at other positions (less likely for estrone). 2. Degradation of starting material or product. 3. Reaction with impurities in the starting materials or solvents. | 1. Use a milder methylating agent or shorter reaction times. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation. 3. Use purified, high-quality reagents and solvents. |
Experimental Protocols
Protocol 1: Methylation of Estrone using Dimethyl Sulfate (B86663)
This protocol is adapted from standard procedures for the methylation of phenols.[7][8][9]
Materials:
-
Estrone
-
Dimethyl sulfate (DMS) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous acetone (B3395972) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve estrone (1 equivalent) in anhydrous acetone or THF.
-
Add a solution of NaOH (1.1 equivalents) in water and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add dimethyl sulfate (1.2 equivalents) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the excess DMS by adding a dilute aqueous ammonia (B1221849) solution.
-
Acidify the reaction mixture with dilute HCl to a pH of ~7.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to obtain pure 3-methoxyestrone.
Protocol 2: Williamson Ether Synthesis of 3-Methoxyestrone
This protocol is based on the general principles of the Williamson ether synthesis.[10][11][12][13]
Materials:
-
Estrone
-
Sodium hydride (NaH), 60% dispersion in mineral oil - Caution: Flammable and reacts violently with water.
-
Methyl iodide (CH₃I) - Caution: Toxic and a suspected carcinogen.
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous DMF or THF.
-
Dissolve estrone (1 equivalent) in anhydrous DMF or THF and add it dropwise to the NaH suspension at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.
-
Let the reaction stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool it to 0°C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC.
Protocol 3: Phase-Transfer Catalysis (PTC) for Estrone Methylation
This protocol utilizes a phase-transfer catalyst to facilitate the reaction between reactants in different phases.[14][15][16]
Materials:
-
Estrone
-
Methyl iodide (CH₃I)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) or Tetrahexylammonium chloride
-
Dichloromethane (B109758) (CH₂Cl₂) or Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve estrone (1 equivalent) and the phase-transfer catalyst (e.g., TBAB, 0.1 equivalents) in dichloromethane or toluene.
-
Add an aqueous solution of KOH (50% w/v) or solid K₂CO₃.
-
Add methyl iodide (1.5 equivalents) to the biphasic mixture.
-
Stir the mixture vigorously at room temperature or gentle reflux (40-50°C) for 4-8 hours. The vigorous stirring is crucial for efficient phase transfer.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, separate the organic layer.
-
Wash the organic layer with water, then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Data Summary
The following table summarizes expected outcomes and potential side products for the different methylation methods. Please note that actual yields will vary depending on the specific reaction conditions and scale.
| Method | Methylating Agent | Typical Base | Key Advantages | Potential Side Products | Expected Yield Range |
| Dimethyl Sulfate Methylation | Dimethyl sulfate (DMS) | NaOH, K₂CO₃ | High reactivity, cost-effective | C-alkylated estrone (2-methyl and 4-methyl isomers) | 85-95% |
| Williamson Ether Synthesis | Methyl iodide (CH₃I) | NaH, KH | Milder conditions for some substrates | C-alkylated estrone, elimination byproducts | 70-90% |
| Phase-Transfer Catalysis (PTC) | Methyl iodide (CH₃I) | KOH, K₂CO₃ | Milder conditions, avoids strong bases like NaH, simple workup | C-alkylated estrone | 80-95% |
Visualizations
References
- 1. restek.com [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of estrone and 17 beta-estradiol in human hair by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. byjus.com [byjus.com]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. iajpr.com [iajpr.com]
- 15. Method Development and Catalysis | Véronique Gouverneur Research Group [gouverneurgroup.web.ox.ac.uk]
- 16. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of Estrone 3-Methyl Ether for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of Estrone 3-methyl ether for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound and similar estrogenic compounds.
Issue 1: Low or No Derivatization Yield
Q: I am not seeing the expected peak for my derivatized this compound, or the peak intensity is very low. What could be the cause?
A: Low or non-existent derivatization yield is a frequent issue. Several factors can contribute to this problem. The primary culprits are often moisture in the sample or reagents, inactive derivatizing agents, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[1] Any water present in your sample, solvent, or glassware will react with the derivatizing agent, reducing its availability to react with your analyte.
-
Action: Thoroughly dry your sample extract, preferably under a stream of nitrogen and/or in a vacuum desiccator.[2] Use anhydrous solvents and ensure all glassware is dried in an oven before use.
-
-
Verify Reagent Activity: Silylating reagents degrade over time, especially if not stored properly.
-
Action: Use a fresh vial of the derivatizing reagent. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and tightly capped to prevent moisture contamination.
-
-
Optimize Reaction Conditions: The temperature and duration of the derivatization reaction are critical for its completion.
-
Action: Increase the reaction temperature and/or time. For sterically hindered hydroxyl groups, more aggressive conditions may be necessary. Refer to the tables below for recommended starting conditions.
-
-
Consider a Catalyst: The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can significantly enhance the reactivity of silylating agents like BSTFA and MSTFA, especially for less reactive functional groups.[3]
Issue 2: Incomplete Derivatization and Peak Tailing
Q: My chromatogram shows a tailing peak for the derivatized this compound, and I might also see a peak for the underivatized compound. How can I resolve this?
A: Peak tailing for silylated compounds is often a sign of incomplete derivatization or interaction with active sites in the GC system.[4][5]
Troubleshooting Steps:
-
Review Derivatization Protocol: Incomplete derivatization is a primary cause of peak tailing, as the remaining polar analyte interacts strongly with the GC column.[5]
-
Action: Re-optimize your derivatization procedure. Consider increasing the reagent-to-analyte ratio, reaction time, or temperature. The use of a catalyst (e.g., 1% TMCS in BSTFA) is highly recommended.[3]
-
-
Check for Active Sites in the GC System: Active sites, such as exposed silanol (B1196071) groups in the injector liner, column, or fittings, can interact with your derivatized analyte, causing peak tailing.[4]
-
Action: Use a deactivated injector liner. Ensure the column is properly installed and conditioned. If the column is old, it may need to be replaced.
-
-
Sample Clean-up: Matrix components can interfere with the derivatization reaction or introduce active sites.
-
Action: Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.[6]
-
Issue 3: Formation of Multiple Derivative Peaks
Q: I am observing more than one peak for my derivatized standard. Why is this happening and how can I get a single peak?
A: The formation of multiple trimethylsilyl (B98337) (TMS) derivatives can occur with certain estrogens, leading to difficulties in quantification.[7]
Troubleshooting Steps:
-
Optimize Reagent Choice: The choice of silylating reagent can influence the formation of multiple derivatives.
-
Action: While MSTFA and BSTFA are common, sometimes a mixture of reagents can provide a more complete and uniform derivatization. The addition of Trimethylsilylimidazole (TMSI) to BSTFA has been shown to solve the issue of multiple derivatives for some estrogens.[7]
-
-
Control Reaction Conditions: Inconsistent heating or the presence of certain solvents can contribute to the formation of different derivatives.
-
Action: Ensure uniform heating during the reaction. Test different solvents; pyridine (B92270) is often used as it can act as a catalyst and acid scavenger.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatizing agents for this compound?
A1: The most common derivatizing agents for estrogens, including this compound, are silylating reagents. These include:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A highly reactive silylating reagent suitable for a wide range of compounds.[9]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another widely used and effective silylating agent.[10][11]
-
BSTFA + TMCS (Trimethylchlorosilane): The addition of a small amount of TMCS (typically 1%) as a catalyst enhances the silylating power of BSTFA.[3]
-
TMSI (Trimethylsilylimidazole): A very strong silylating agent, sometimes used in combination with other reagents to ensure complete derivatization.[7]
Q2: What are the optimal reaction conditions for silylation of this compound?
A2: The optimal conditions can vary depending on the specific reagent used and the sample matrix. However, a good starting point is a reaction temperature between 60°C and 80°C for a duration of 30 to 60 minutes.[3] It is crucial to optimize these parameters for your specific application.
Q3: How can I prevent the hydrolysis of my silylated derivatives?
A3: Silylated derivatives are susceptible to hydrolysis in the presence of moisture. To prevent this, ensure that your sample and all subsequent solvents and reagents are anhydrous. After derivatization, cap the vial immediately and analyze the sample as soon as possible. If storage is necessary, keep the derivatized sample in a tightly sealed vial at a low temperature.
Q4: Should I use a solvent in my derivatization reaction?
A4: While some derivatization reactions can be performed neat, using a solvent is often beneficial. A solvent can improve the solubility of the analyte and facilitate the reaction. Common solvents for silylation reactions include pyridine, acetonitrile, and hexane. Pyridine is often favored as it can also act as a catalyst.[8]
Experimental Protocols
Protocol 1: Silylation using MSTFA
-
Evaporate the dried sample extract to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of MSTFA to the dried sample.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS injection.
Protocol 2: Silylation using BSTFA with TMCS as a Catalyst
-
Evaporate the dried sample extract to complete dryness.
-
Prepare a derivatizing solution of BSTFA + 1% TMCS.
-
Add 100 µL of the BSTFA + 1% TMCS solution to the dried sample.
-
Cap the vial tightly and vortex briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes.[3]
-
After cooling to room temperature, the sample can be directly injected into the GC-MS.
Quantitative Data Summary
Table 1: Comparison of Common Silylating Reagents and Reaction Conditions for Estrogen Derivatization
| Reagent/Mixture | Catalyst | Typical Temperature (°C) | Typical Time (min) | Notes |
| MSTFA | None | 60 - 80 | 30 - 60 | Highly reactive and volatile byproducts. |
| BSTFA | None | 60 - 80 | 30 - 60 | A common and effective reagent.[11] |
| BSTFA + TMCS | 1% TMCS | 60 - 75 | 30 - 45 | Increased reactivity for hindered groups. |
| BSTFA + TMSI | TMSI | 60 | 15 - 30 | Can prevent the formation of multiple derivatives.[7] |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for common derivatization issues.
References
- 1. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 2. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Determination of estrogens and progestogens by mass spectrometric techniques (GC/MS, LC/MS and LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thekeep.eiu.edu [thekeep.eiu.edu]
Technical Support Center: Optimal Separation of Estrone 3-Methyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of Estrone 3-methyl ether using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common column type for the separation of this compound?
A1: The most frequently used columns for the separation of this compound and other estrogens are reversed-phase (RP) columns, with C18 being a popular choice. However, other stationary phases like Phenyl-Hexyl and Bi-Phenyl can offer alternative selectivity for structurally similar estrogens.[1][2] For example, a Newcrom R1 column, which is a specialized reverse-phase column, has also been successfully used.[3]
Q2: What are the typical mobile phases used for the analysis of this compound?
A2: Typical mobile phases for the reversed-phase separation of this compound consist of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727).[3] To improve peak shape and control ionization, additives such as formic acid, phosphoric acid, or ammonium (B1175870) fluoride (B91410) are often included in the mobile phase.[2][3] For Mass Spectrometry (MS) compatible methods, volatile additives like formic acid are preferred over non-volatile ones like phosphoric acid.[3]
Q3: Can I use a gradient elution for the separation of this compound?
A3: Yes, gradient elution is commonly employed, especially when analyzing samples containing multiple estrogens with a range of polarities.[4][5] A gradient program allows for the efficient elution of both less retained and more retained compounds in a single run, often leading to better peak shapes and resolution.[5] A typical gradient involves starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic solvent.[4][5]
Q4: What detection method is most suitable for this compound?
A4: UV detection is commonly used for the analysis of this compound, with wavelengths typically set around 205 nm or 220 nm. For higher sensitivity and selectivity, especially in complex matrices like biological samples, mass spectrometry (MS) is the preferred detection method.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC/UHPLC analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is a common issue in the analysis of steroids and can affect quantification and resolution.
| Possible Cause | Solution |
| Secondary Interactions with Silanols | Use a base-deactivated column or a column with a modern stationary phase with low silanol (B1196071) activity. Operating the mobile phase at a lower pH (around 2-3) can also help to suppress the ionization of silanols. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[6] |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For acidic compounds, a lower pH is generally better, while for basic compounds, a mid-range pH might be more suitable. |
| Contamination of the Column or Guard Column | Flush the column with a strong solvent. If a guard column is used, replace it.[7] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
Issue 2: Poor Resolution or Co-elution
Achieving baseline separation between this compound and other structurally similar estrogens can be challenging.
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa) or adjust the mobile phase additives. Altering the gradient slope can also significantly impact resolution. |
| Inadequate Column Chemistry | Consider a column with a different selectivity. For example, if a C18 column does not provide sufficient resolution, a Phenyl-Hexyl or a Bi-Phenyl column might offer the necessary selectivity due to different interaction mechanisms.[1] |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. Higher temperatures can sometimes improve efficiency and resolution.[6] |
| Column Degradation | Replace the column if it has been used extensively or if flushing does not restore performance. |
Issue 3: Fluctuating Retention Times
Inconsistent retention times can lead to inaccurate peak identification and integration.
| Possible Cause | Solution |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If using an online mixer, ensure it is functioning correctly. Hand-mixing the mobile phase can sometimes resolve this issue. |
| Pump Issues | Check for leaks in the pump seals and ensure the check valves are functioning correctly. Air bubbles in the pump head can also cause flow rate fluctuations. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Temperature Variations | Use a column oven to maintain a consistent temperature throughout the analytical run.[8] |
Data Presentation
The following tables summarize typical experimental conditions for the separation of estrogens, including this compound.
Table 1: HPLC & UHPLC Column Specifications
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) |
| Newcrom R1 | Reverse-Phase | 3, 5 | - |
| Accucore Phenyl-X | Phenyl-X | 2.6 | - |
| XBridge C18 | C18 | 5 | 4.6 x 150 |
| CORTECS Phenyl | Phenyl | 2.7 | 2.1 x 50 |
| Accucore Bi-Phenyl | Bi-Phenyl | 2.6 | 2.1 x 50 |
Table 2: Example Experimental Parameters
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| This compound | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | - | UV/MS |
| Estradiol, Estrone, Ethylparaben | XBridge C18 | Water/Acetonitrile (45:55) | 1.0 | UV @ 205 nm |
| Estrone and Estradiol | CORTECS Phenyl | A: 0.05 mM Ammonium fluoride in Water, B: Methanol (Gradient) | 0.3 | MS |
| Estrone and Estradiol | Accucore Bi-Phenyl | A: 0.2 mM Ammonium fluoride in Water, B: Methanol (Gradient) | - | MS |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
This protocol provides a general starting point for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile).
Mandatory Visualization
Caption: A general experimental workflow for the HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues in estrogen analysis.
References
Technical Support Center: Estrone 3-Methyl Ether (E3ME) Quantification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the quantification of Estrone 3-methyl ether (E3ME), with a specific focus on calibration curve development for LC-MS/MS assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my calibration curve for E3ME non-linear?
Non-linearity in calibration curves for steroid derivatives like E3ME is a common issue that can stem from several sources.
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to bend.[1]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can co-elute with E3ME and interfere with its ionization, causing either ion suppression or enhancement.[1] This effect can be concentration-dependent, contributing to a non-linear response.
-
Inaccurate Standard Preparation: Errors during the preparation of stock solutions or serial dilutions are a primary cause of non-linearity.[1][2] Using a serial dilution method where each standard is made from the previous one can propagate errors.[2]
-
Chemical or Isotopic Interference: Cross-reactivity with structurally similar compounds or isotopic crosstalk from internal standards can lead to a non-linear response.[1]
-
Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear (e.g., due to detector saturation) will result in a poor fit. Sometimes, a quadratic or weighted linear model is more appropriate.[3]
Q2: What causes poor sensitivity or a high limit of quantification (LOQ) for E3ME?
Achieving low limits of quantification for estrogens and their ethers is challenging due to their poor ionization efficiency.[4][5]
-
Suboptimal Ionization: Estrone and its derivatives are not effectively ionized using standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) methods, leading to a weak signal.[5][6]
-
Matrix-Induced Ion Suppression: Co-eluting matrix components can significantly suppress the E3ME signal, reducing sensitivity.[7][8]
-
Inefficient Sample Extraction: Poor recovery of E3ME during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will result in less analyte reaching the detector.
-
Chromatographic Issues: Poor peak shape, often caused by analyte adsorption to system components or a poorly optimized mobile phase, can decrease the peak height and thus reduce sensitivity.[9]
-
Derivatization Issues: While derivatization can improve sensitivity, incomplete or inconsistent reactions can lead to variable and lower-than-expected responses.[10]
Q3: My coefficient of determination (R²) value is below the acceptable limit (typically <0.99). How can I improve it?
While an R² value greater than 0.99 is often desired, it's important to understand that R² is not a definitive measure of linearity.[11] However, a low R² often indicates a problem that needs addressing.
-
Review Standard Preparation: Re-prepare calibration standards from a fresh stock solution, ensuring accurate pipetting and dilutions. Preparing standards independently rather than via serial dilution is best practice to avoid propagating errors.[2]
-
Assess for Outliers: Visually inspect the calibration curve and residual plots.[3] A single inaccurate calibrant, especially at the low or high end of the curve, can disproportionately affect the R² value.[2] Consider removing justified outliers.
-
Optimize the Calibration Range: Non-linearity often occurs at the upper and lower ends of the curve.[12] Narrowing the concentration range may restore linearity and improve the R² value.
-
Use a Weighted Regression: If the variance of the response is not constant across the concentration range (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) can significantly improve the fit and R² value.[3]
-
Improve Chromatography: Enhance peak shape and resolution to ensure consistent integration. This can reduce variability in the response and improve the correlation.
Q4: I'm observing significant matrix effects. What are the best strategies to mitigate them?
Matrix effects can cause signal suppression or enhancement, leading to inaccurate quantification.[7]
-
Improve Sample Cleanup: Implement more rigorous sample preparation techniques. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for removing interfering components like phospholipids.[1]
-
Optimize Chromatography: Adjust the chromatographic method to separate E3ME from co-eluting matrix components. This is one of the most effective ways to reduce matrix effects.[13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[14] Since it has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate correction.[14][15]
-
Dilute the Sample: A simple strategy is to dilute the sample extract to reduce the concentration of interfering matrix components.[8] However, this may compromise the LOQ.
-
Change Ionization Source: If using ESI, consider switching to APCI, as it is often less susceptible to matrix effects.[7]
Q5: What is an appropriate internal standard (IS) for E3ME analysis?
The choice of internal standard is critical for achieving accurate and precise results.[14]
-
Ideal Choice (SIL-IS): The best choice is a stable isotope-labeled version of this compound (e.g., E3ME-d3, E3ME-¹³C₃). A SIL-IS co-elutes with the analyte and compensates for variability in extraction, chromatography, and ionization.[14][16]
-
Alternative (Structural Analog): If a SIL-IS is unavailable, a structural analog can be used. This compound should have similar chemical properties and extraction behavior to E3ME but a different mass. It is less effective at correcting for matrix effects than a SIL-IS but is superior to having no IS.[16]
-
Key Considerations: The IS should not be present in the study samples and should not interfere with the analyte's signal.[14] The response of the IS should be stable and sufficient across all samples in an analytical run.
Data Interpretation & Acceptance Criteria
Quantitative data from your analytical runs should be compared against established acceptance criteria, often guided by regulatory bodies like the FDA or EMA.[17][18][19]
Table 1: Typical Calibration Curve Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Regression Model | Linear or Quadratic | Should be justified and consistently applied. |
| Weighting | None, 1/x, or 1/x² | Must be appropriate for the data (e.g., use weighting for heteroscedastic data). |
| Coefficient of Determination (R²) | ≥ 0.99 | Indicates a good fit of the data to the regression line. |
| Calibrator Accuracy | Within ±15% of nominal value | Ensures the accuracy of the curve.[17][20] |
| LLOQ Accuracy | Within ±20% of nominal value | A wider acceptance range is allowed for the lowest point on the curve.[17][21] |
| Number of Standards | ≥ 75% of standards must meet accuracy criteria | Allows for the exclusion of a limited number of justified outliers.[17] |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for E3ME Quantification in Human Plasma
This protocol provides a general framework. Specific parameters must be optimized for your instrumentation and application.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Pipette 200 µL of plasma sample, calibration standard, or QC into a clean microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., E3ME-d3 in methanol).
-
Vortex for 10 seconds.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 40% B and re-equilibrate for 1.5 minutes.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
E3ME: Precursor Ion > Product Ion (To be determined by infusion and optimization).
-
E3ME-d3 (IS): Precursor Ion > Product Ion (To be determined by infusion and optimization).
-
-
Key Source Parameters: Optimize IonSpray Voltage, Temperature, Gas 1, Gas 2, and Curtain Gas settings for maximum analyte signal.[4]
Visual Guides
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the general analytical workflow and a decision-making process for troubleshooting calibration curve issues.
Caption: General analytical workflow for E3ME quantification.
Caption: Troubleshooting flowchart for calibration curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. uknml.com [uknml.com]
- 3. scirp.org [scirp.org]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Squaring Things Up with R2: What It Is and What It Can (and Cannot) Tell You - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nalam.ca [nalam.ca]
- 18. fda.gov [fda.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. High Sensitivity Measurement of Estrone and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 23. lcms.cz [lcms.cz]
Technical Support Center: LC-MS/MS Analysis of Estrone 3-methyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Estrone (B1671321) 3-methyl ether.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Estrone 3-methyl ether?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1] For this compound, a methylated and relatively nonpolar steroid, matrix effects are a significant concern, especially in complex biological matrices like plasma, serum, or urine. Endogenous substances such as phospholipids, salts, and proteins can co-extract with the analyte and interfere with its ionization in the mass spectrometer's ion source.[1]
Q2: What are the primary causes of matrix effects in this type of analysis?
A2: The primary causes of matrix effects in the LC-MS/MS analysis of this compound and other steroids are co-eluting endogenous compounds from the biological matrix.[1] Phospholipids are a major contributor to ion suppression in plasma and serum samples.[1] Other substances like salts, cholesterol esters, and other steroids can also interfere with the ionization process.[1][2] The competition for charge in the electrospray ionization (ESI) source between the analyte and these matrix components is a key mechanism of ion suppression.[3]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The most common and accepted method for quantitatively assessing matrix effects is the post-extraction spike analysis.[4] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the same amount of analyte in a neat (pure) solvent. The matrix effect (ME) is calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100[1]
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement. It is recommended to perform this evaluation using at least six different lots of the biological matrix to account for variability between sources.[1]
Q4: What is the "gold standard" approach to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the most reliable and robust method for compensating for matrix effects.[5] A SIL-IS, such as ¹³C₆-labeled this compound, is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[5]
Q5: Is derivatization necessary for the analysis of this compound?
A5: While this compound can be analyzed directly, derivatization is a common strategy to enhance sensitivity, especially when dealing with low physiological concentrations.[6][7] Derivatizing agents like dansyl chloride can significantly improve the ionization efficiency of estrogens and their derivatives, leading to a stronger signal in the mass spectrometer.[1][7] This can be particularly beneficial in overcoming signal loss due to ion suppression.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
Issue 1: Weak or inconsistent signal for this compound, even with a SIL-IS.
-
Possible Cause: Significant ion suppression is occurring, which can diminish the signal of both the analyte and the internal standard to a level that is difficult to detect reliably. Even a SIL-IS cannot correct for a signal that is too low to be measured accurately.[1]
-
Recommended Actions:
-
Improve Sample Cleanup: Protein precipitation alone is often insufficient for complex matrices like plasma or serum. Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components, particularly phospholipids.[2][8]
-
Optimize Chromatography: Modify your LC method to achieve better separation of this compound from the regions where matrix effects are most pronounced. This can be accomplished by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a biphenyl (B1667301) or pentafluorophenyl column), or employing a longer column for better resolution.[6][9]
-
Consider Derivatization: If not already in use, derivatization with an agent like dansyl chloride can substantially boost the signal intensity, moving it into a more reliable measurement range.[1][7]
-
Issue 2: High recovery after sample preparation, but still significant matrix effects.
-
Possible Cause: The chosen sample preparation protocol is effective at recovering the analyte but is not sufficiently removing matrix components that have similar chemical properties and therefore co-elute.
-
Recommended Actions:
-
Refine SPE Protocol: If using a standard reversed-phase (e.g., C18) SPE sorbent, consider switching to a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms. This can provide superior cleanup for complex samples by targeting a wider range of interferences.
-
Optimize LLE Solvents: For liquid-liquid extraction, experiment with different organic solvents. While methyl tert-butyl ether (MTBE) is commonly used for estrogens, other solvents or solvent mixtures might offer better selectivity in removing interfering compounds from your specific matrix.[2][6]
-
Implement a Two-Step Cleanup: A combination of cleanup techniques, such as LLE followed by SPE, can provide a much cleaner extract than a single method alone.
-
Issue 3: Poor peak shape (fronting or tailing) for this compound.
-
Possible Cause: This can be caused by several factors, including an injection solvent that is too strong compared to the initial mobile phase, contamination of the analytical column, or secondary interactions between the analyte and the stationary phase.
-
Recommended Actions:
-
Match Injection Solvent: Ensure the solvent used to reconstitute the final extract is as weak as, or weaker than, the initial mobile phase composition. A strong injection solvent can cause the analyte to move too quickly through the top of the column, leading to peak distortion.
-
Column Washing and Replacement: If column contamination is suspected, try washing the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.
-
Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid, to the mobile phase can help to improve peak shape by minimizing unwanted interactions with the stationary phase.[10]
-
Quantitative Data on Matrix Effects for Estrogens
The following table summarizes matrix effect data for estrone and estradiol (B170435) from various studies. While specific data for this compound is limited in the literature, these values for structurally similar compounds provide a useful reference for the expected degree of ion suppression in different biological matrices.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| 17β-Estradiol | Horse Serum | LLE with MTBE, Derivatization | Significant Ion Suppression | [9] |
| 17β-Estradiol | Mouse Brain | LLE with MTBE, Derivatization | Significant Ion Suppression | [9] |
| 17β-Estradiol | Mouse Serum | LLE with MTBE, Derivatization | Similar to PBS-BSA | [9] |
| Estradiol | Hemolyzed Human Serum (Low Level) | LLE, Derivatization | -23.5% Recovery | [11] |
| Estradiol | Icteric Human Serum (Low Level) | LLE, Derivatization | -68.6% Recovery | [11] |
| Estradiol | Hemolyzed Human Serum (High Level) | LLE, Derivatization | 2.19% | [11] |
| Estradiol | Icteric Human Serum (High Level) | LLE, Derivatization | 3.31% | [11] |
| Estrogens | Human Urine | SPE | Weak Matrix Effects (-13.9% to 18.2%) | [12] |
| Estrogens | Human Serum | SPE | Weak Matrix Effects (-13.9% to 18.2%) | [12] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., plasma, serum, urine) using your established sample preparation method (LLE or SPE).
-
Prepare Post-Spike Samples: Spike the extracted blank matrix with a known concentration of this compound.
-
Prepare Neat Solvent Standards: Prepare a standard solution of this compound in the final reconstitution solvent at the same concentration as the post-spike samples.
-
LC-MS/MS Analysis: Analyze both the post-spike samples and the neat solvent standards using your validated LC-MS/MS method.
-
Calculate Matrix Effect: Calculate the matrix effect for each lot of the biological matrix using the formula: ME (%) = (Mean Peak Area of Post-Spike Samples / Mean Peak Area of Neat Solvent Standards) x 100
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for estrone and estradiol analysis.[7][13]
-
Sample Aliquot: To 500 µL of plasma or serum in a glass tube, add the stable isotope-labeled internal standard (e.g., ¹³C₆-Estrone 3-methyl ether).
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water). Vortex to dissolve and transfer to an autosampler vial for analysis.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol that should be optimized for this compound.
-
Sample Pre-treatment: For plasma or serum, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge. Dilute the supernatant with water or a suitable buffer before loading. For urine, an enzymatic hydrolysis step may be necessary to analyze total concentrations.[14]
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.[14]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[14]
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5-10% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can help remove lipids.[8]
-
Elution: Elute the this compound with a suitable organic solvent (e.g., 1 mL of methanol or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. synnovis.co.uk [synnovis.co.uk]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
- 13. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Enhancing the resolution of Estrone 3-methyl ether from its isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Estrone (B1671321) 3-methyl ether from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of Estrone 3-methyl ether that pose separation challenges?
A: The primary isomers of concern are stereoisomers, particularly diastereomers at the C-13 position (13-epi-estrone 3-methyl ether), which can form during synthesis. Positional isomers, though less common as impurities, could also present separation challenges depending on the synthetic route. The subtle structural differences between these isomers, especially epimers, make them difficult to resolve with standard chromatographic techniques.
Q2: Which analytical technique is generally preferred for separating this compound from its isomers: HPLC or GC-MS?
A: Both HPLC and GC-MS can be employed, but the choice depends on the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC) is often the first choice, particularly chiral HPLC, as it can separate stereoisomers under non-destructive conditions.[1] Reversed-phase HPLC with specialized columns can also be effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity but requires derivatization to increase the volatility of the steroids.[2][3] This derivatization step adds complexity to sample preparation but can also enhance the separation of closely related isomers.[2]
Q3: How does temperature impact the chiral separation of steroid isomers?
A: Temperature is a critical parameter in chiral separations. Generally, lower temperatures enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the chiral stationary phase (CSP).[4] However, this can also lead to broader peaks and longer retention times. Conversely, higher temperatures can improve peak efficiency and shape. The optimal temperature must be determined empirically for each specific separation, as in some cases, an increase in temperature can unexpectedly improve resolution.[4]
Q4: What is the role of mobile phase modifiers in improving the resolution of steroid isomers?
A: Mobile phase modifiers can significantly influence the selectivity of a separation.[5][6]
-
In reversed-phase HPLC , organic modifiers like methanol (B129727) or acetonitrile (B52724) can alter the polarity of the mobile phase. Methanol, for instance, can provide extra retention and selectivity for structurally similar steroids compared to acetonitrile.[7]
-
In chiral HPLC , acidic or basic additives (e.g., trifluoroacetic acid - TFA, diethylamine (B46881) - DEA) can improve peak shape by minimizing secondary interactions with the stationary phase.[4] These additives can also influence the ionization of the analytes, which is crucial for LC-MS applications.[5]
Q5: When is derivatization necessary, and what are the common derivatizing agents for estrone derivatives?
A: Derivatization is primarily required for GC-MS analysis to make the steroids more volatile and thermally stable.[3] It can also be used in LC-MS to improve ionization efficiency and chromatographic retention. Common derivatization strategies include:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to form trimethylsilyl (B98337) (TMS) ethers.[8]
-
Acylation: Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl chloride (PFBCl) are used, which is particularly effective for enhancing sensitivity in negative chemical ionization (NCI) mode.[2][9]
-
Dansylation (for LC-MS): Dansyl chloride can be used to improve the detection of estrogens in LC-MS/MS analysis.[10]
Troubleshooting Guides
HPLC Method Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition. 3. Column temperature not optimized. 4. Low column efficiency. | 1. Column Selection: Switch from a standard C18 column to a biphenyl (B1667301) or a dedicated chiral stationary phase (CSP) column.[7] 2. Mobile Phase Optimization: a) Change the organic modifier (e.g., from acetonitrile to methanol).[7] b) Adjust the modifier percentage. c) For chiral separations, screen different mobile phase systems (e.g., normal phase like hexane/isopropanol).[4] 3. Temperature Optimization: Systematically vary the column temperature (e.g., in 5°C increments from 15°C to 40°C) to find the optimal resolution.[4] 4. Improve Efficiency: a) Use a longer column or a column with smaller particle size.[11] b) Decrease the flow rate. |
| Peak Tailing | 1. Secondary interactions with residual silanols on the stationary phase. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Mobile Phase Additives: Add a modifier like 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds to the mobile phase.[4] 2. Reduce Load: Dilute the sample and inject a smaller volume.[4] 3. Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible. |
| Peak Splitting or Shoulder Peaks | 1. Two isomers are partially separated. 2. Column void or contamination at the column inlet. 3. Sample solvent is too strong. | 1. Optimize Selectivity: Adjust mobile phase composition or temperature to improve the separation between the two peaks. 2. Column Maintenance: a) Reverse flush the column (if permitted by the manufacturer). b) If the problem persists, replace the guard column or the analytical column. 3. Solvent Adjustment: Re-dissolve the sample in a weaker solvent, ideally the mobile phase. |
| Irreproducible Retention Times | 1. Insufficient column equilibration time. 2. Fluctuations in mobile phase composition or temperature. 3. Column degradation. | 1. Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between runs. 2. System Check: a) Check for leaks in the pump and ensure proper solvent mixing. b) Use a column oven to maintain a constant temperature. 3. Column Health: Monitor column pressure. A significant change may indicate a blockage or degradation. |
GC-MS Method Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Isomers | 1. Inefficient derivatization. 2. Suboptimal GC temperature program. 3. Inappropriate GC column. | 1. Derivatization Optimization: a) Ensure reagents are fresh and anhydrous. b) Optimize reaction time and temperature. c) Consider a different derivatization agent that might offer better separation of the isomers. 2. Temperature Program: a) Decrease the initial oven temperature. b) Use a slower temperature ramp rate to improve separation. 3. Column Selection: Use a column with a different stationary phase polarity (e.g., a 50% phenyl polysilphenylene-siloxane bonded phase is effective for estrogen separation).[8] |
| Low Signal / Poor Sensitivity | 1. Incomplete derivatization. 2. Analyte degradation in the injector. 3. Suboptimal MS parameters. | 1. Check Derivatization: Confirm complete derivatization by analyzing the sample with and without the derivatizing agent. 2. Injector Conditions: a) Use a glass liner and deactivate it if necessary. b) Lower the injector temperature to prevent thermal degradation. 3. MS Tuning: Ensure the mass spectrometer is properly tuned. For derivatized estrogens, Negative Chemical Ionization (NCI) can offer enhanced sensitivity.[2] |
| Ghost Peaks / Carryover | 1. Contamination in the syringe or injector port. 2. Incomplete elution from the previous run. | 1. System Cleaning: a) Perform several solvent blank injections. b) Clean the injector port and replace the septum and liner. 2. Bake-out: Increase the final oven temperature and hold for an extended period at the end of each run to elute any strongly retained compounds. |
Quantitative Data Summary
Achieving baseline resolution (Rs > 1.5) is critical for accurate quantification. The choice of HPLC column stationary phase has a significant impact on the resolution of steroid isomers.
Table 1: Comparison of HPLC Column Performance for Steroid Isomer Separation
| Stationary Phase | Typical Mobile Phase | Advantages | Limitations | Example Resolution (Rs)* |
| Standard C18 | Acetonitrile/Water | General-purpose, widely available. | Often provides insufficient selectivity for closely related isomers like epimers.[7] | ~ 1.0 - 1.2 |
| Biphenyl | Methanol/Water | Offers alternative selectivity due to π-π interactions; can significantly improve resolution for aromatic steroids.[7] | May require method re-optimization if switching from C18. | ~ 1.9 - 7.9 |
| Chiral (e.g., Polysaccharide-based) | Hexane/Isopropanol (Normal Phase) or Acetonitrile/Buffered Water (Reversed Phase) | Specifically designed for separating enantiomers and diastereomers; offers the highest potential for baseline resolution.[1] | Can be more expensive; method development can be more complex.[4] | > 1.5 (achievable) |
*Illustrative resolution values based on the separation of challenging steroid isomer pairs as reported in the literature. Actual values for this compound will be method-dependent.[7]
Experimental Protocols
Protocol 1: Chiral HPLC Method for Resolution of this compound Isomers
This protocol provides a starting point for developing a chiral separation method. Optimization will be required based on the specific isomers and available instrumentation.
1. Materials and Reagents:
-
Chiral HPLC Column (e.g., polysaccharide-based like Amylose or Cellulose CSP)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Racemic standard of this compound (containing the isomers of interest)
-
Sample dissolved in mobile phase
2. Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer
3. Chromatographic Conditions (Starting Point):
-
Column: Chiral Stationary Phase Column (e.g., CHIRALPAK series)
-
Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[4]
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
4. Method Optimization Workflow:
-
Initial Run: Inject the racemic standard using the starting conditions.
-
If no separation is observed:
-
Try a different class of chiral column.
-
Switch to a different mobile phase system (e.g., polar organic or reversed-phase).[12]
-
-
If partial separation is observed (Rs < 1.5):
-
Mobile Phase: Decrease the percentage of the polar modifier (IPA) in small increments (e.g., to 92:8, 95:5) to increase retention and potentially improve resolution.
-
Temperature: Decrease the column temperature in 5°C increments (e.g., to 20°C, then 15°C) to enhance chiral recognition.[4]
-
Flow Rate: Reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to improve efficiency.
-
-
If peaks are tailing: Add a small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA) to the polar modifier (IPA), depending on the nature of the analyte and CSP.[4]
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol describes a common silylation procedure to prepare the sample for GC-MS analysis.
1. Materials and Reagents:
-
Dried sample extract of this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) or Acetonitrile
-
GC vials with inserts
2. Derivatization Procedure:
-
Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried sample.
-
Add 50 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS injection.
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: General workflow for method selection and optimization.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and Estrone by GC–Isotope Dilution MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispec.co.th [scispec.co.th]
- 10. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ymc.co.jp [ymc.co.jp]
Strategies to Mitigate Ion Suppression for Estrone 3-Methyl Ether in Mass Spectrometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing Estrone (B1671321) 3-methyl ether by mass spectrometry (MS).
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.
FAQ 1: I am observing significant ion suppression for Estrone 3-methyl ether in my plasma samples. What are the primary causes?
Ion suppression is a common matrix effect in LC-MS analysis, particularly when dealing with complex biological matrices like plasma.[1] The primary causes of ion suppression for estrogen analysis, including this compound, are:
-
Co-eluting Matrix Components: Endogenous components of plasma such as phospholipids, salts, and proteins can co-elute with your analyte and compete for ionization in the MS source.[2]
-
Inadequate Sample Cleanup: Insufficient removal of interfering substances during sample preparation is a major contributor to ion suppression.[3]
-
Suboptimal Chromatographic Separation: Poor separation between this compound and matrix components can lead to significant signal suppression.
-
Ionization Source Conditions: The type of ionization source and its settings can influence the extent of ion suppression. Electrospray ionization (ESI) is often more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2]
FAQ 2: What are the most effective sample preparation techniques to reduce ion suppression for estrogens?
Proper sample preparation is a critical first step in minimizing ion suppression. The following techniques are highly effective for estrogens and can be applied to this compound analysis:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for selectively extracting analytes from a complex matrix while removing interfering compounds. For estrogens, C8 or C18 cartridges are commonly used.[4] Online SPE systems can further enhance cleanup and reduce manual sample handling.
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique to extract estrogens from biological samples. Solvents like methyl tert-butyl ether (MTBE) have been shown to be effective.[5]
-
Immunoaffinity Extraction: This highly selective technique uses antibodies specific to the analyte to purify it from the sample matrix, significantly reducing interferences that cause ion suppression.[6]
Troubleshooting Guide: Poor recovery and persistent ion suppression after SPE.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete elution from the SPE cartridge. | Optimize the elution solvent. A stronger solvent or a mixture of solvents may be required. |
| Analyte breakthrough during loading. | Ensure the sample is loaded at an appropriate flow rate. Consider using a larger SPE cartridge or reducing the sample volume. | |
| Persistent Ion Suppression | Co-elution of matrix components not removed by the SPE sorbent. | Optimize the wash steps. Use a wash solvent that is strong enough to remove interferences but weak enough to retain the analyte. Consider using a different SPE sorbent with a different selectivity. |
| Insufficient drying of the eluate. | Ensure the eluate is completely dried down before reconstitution to remove all traces of the elution solvent, which can sometimes interfere with ionization. |
FAQ 3: Can optimizing my LC method help reduce ion suppression?
Yes, chromatographic optimization is a key strategy to separate your analyte from matrix interferences. Consider the following:
-
Column Chemistry: Using a different column chemistry, such as a phenyl-based column, can provide alternative selectivity for estrogens and better separation from interfering matrix components.[7]
-
Gradient Optimization: A shallower gradient can improve the resolution between your analyte and co-eluting compounds.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems with smaller particle size columns can provide significantly better peak resolution and separation efficiency, thereby reducing the impact of ion suppression.[8]
FAQ 4: Is derivatization a viable strategy to overcome ion suppression for this compound?
Derivatization can be a very effective strategy, especially for estrogens which can have poor ionization efficiency in their native form.[9] Derivatization can:
-
Enhance Ionization Efficiency: Reagents like dansyl chloride can significantly increase the signal response of estrogens in ESI-MS.[9][10]
-
Shift Retention Time: Derivatization can alter the chromatographic behavior of the analyte, moving it to a region of the chromatogram with fewer matrix interferences.
-
Improve Specificity: Derivatization can introduce a unique fragment ion that can be used for more selective detection in MS/MS.
One approach involves creating pre-ionized derivatives, which do not require protonation in the ESI source, thus minimizing ionization suppression.[11]
Troubleshooting Guide: My derivatization reaction is inefficient or introduces new interferences.
| Issue | Potential Cause | Recommended Solution |
| Low Derivatization Yield | Suboptimal reaction conditions (temperature, time, pH). | Systematically optimize the reaction parameters. Ensure reagents are fresh and of high quality. |
| Presence of interfering substances in the sample extract. | Improve the sample cleanup procedure prior to derivatization. | |
| New Interfering Peaks | Excess derivatizing reagent or byproducts of the reaction. | Optimize the amount of derivatizing reagent used. Include a cleanup step after derivatization to remove excess reagent. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to reducing ion suppression for estrogens.
Protocol 1: Solid-Phase Extraction (SPE) for Estrogens in Plasma
This protocol is adapted from a method for estrone and estradiol (B170435) and is applicable to this compound.
-
Sample Pretreatment: To 250 µL of plasma, add an internal standard and 900 µL of MTBE. Vortex and centrifuge.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 40% methanol (B129727).
-
SPE Cartridge Conditioning: Condition an Oasis™ MAX cartridge with 0.5 mL of methanol followed by 0.5 mL of water.
-
Sample Loading: Add 0.5 mL of water to the reconstituted sample and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 0.5 mL of 30% methanol to remove polar interferences.
-
Elution: Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: Dansyl Chloride Derivatization of Estrogens
This protocol is a general procedure for enhancing the MS signal of estrogens.[10]
-
Sample Preparation: The sample containing the estrogen should be in an appropriate solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a fresh solution of dansyl chloride in acetone (B3395972) and a sodium bicarbonate buffer solution.
-
Reaction: To the sample, add the sodium bicarbonate buffer followed by the dansyl chloride solution.
-
Incubation: Vortex the mixture and incubate at an elevated temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).
-
Quenching: Quench the reaction by adding a suitable reagent, such as a formic acid solution.
-
Analysis: The derivatized sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical lower limits of quantification (LLOQ) achieved for estrogens in human plasma using various methods, which can serve as a benchmark for your experiments with this compound.
| Analyte | Method | LLOQ (pg/mL) | Reference |
| Estrone (E1) | LC-MS/MS with immunosorbent purification | 0.1892 | [6] |
| Estradiol (E2) | LC-MS/MS with immunosorbent purification | 0.7064 | [6] |
| Estrone 3-sulfate (E1S) | LC-MS/MS with immunosorbent purification | 0.3333 | [6] |
| Estrone (E1) | LC-MS/MS with dansyl chloride derivatization | 1 | [10] |
| Estradiol (E2) | LC-MS/MS with dansyl chloride derivatization | 1 | [10] |
Visualizations
The following diagrams illustrate key workflows and concepts for mitigating ion suppression.
Caption: Workflow for minimizing ion suppression in LC-MS analysis.
Caption: A logical troubleshooting guide for addressing ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS coupled with immunoaffinity extraction for determination of estrone, 17beta-estradiol and estrone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Analytical Method Validation for Estrone 3-Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques for the quantification of Estrone 3-methyl ether: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information is based on established methods for the closely related compound, Estrone, and serves as a robust framework for the validation of methods for its 3-methyl ether derivative.
I. Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods based on data for structurally similar estrogens.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters for Estrogen Analysis
| Validation Parameter | HPLC-UV (based on Estrone analysis) | GC-MS (based on Estrone analysis) |
| Linearity Range | 0.05 - 0.15 mg/mL[1] | 1 - 100 pg/µL[2] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.996[3] |
| Limit of Detection (LOD) | Data not available | 0.15 pg/mL (for Estradiol)[3] |
| Limit of Quantitation (LOQ) | Data not available | 0.8 pg/mL[3] |
| Accuracy (% Recovery) | 98 - 102%[1] | >89%[3] |
| Precision (% RSD) | < 2%[1] | < 15%[3] |
| Specificity | Stability-indicating | High, with MS/MS[2] |
II. Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on validated methods for Estrone and can be adapted for this compound.
This method is designed to quantify the analyte in the presence of its degradation products.
1. Instrumentation and Chromatographic Conditions:
-
System: Waters 2695 HPLC System with a photodiode array (PDA) detector.
-
Column: Phenomenex® Gemini C-18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.03M Potassium Phosphate monobasic monohydrate buffer (pH 6.4) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Preparation: A stock standard solution of the analyte (e.g., 0.5 mg/mL) is prepared by dissolving the reference standard in a suitable diluent (e.g., acetonitrile:water 70:30 v/v). Working standards are prepared by diluting the stock solution to the desired concentrations within the linear range[1].
-
Sample Preparation: Samples are accurately weighed and dissolved in the diluent to achieve a final concentration within the linear range. The solution is then filtered through a 0.45 µm PTFE syringe filter before injection[1].
3. Validation Procedure:
The method is validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are performed by subjecting the analyte to acid, base, oxidative, thermal, and photolytic stress to demonstrate the stability-indicating nature of the method.
This method offers high sensitivity and selectivity, making it suitable for trace analysis.
1. Instrumentation and Chromatographic Conditions:
-
System: Gas chromatograph coupled with a mass spectrometer (e.g., POLARISQ ION TRAP)[2].
-
Column: Rtx™-200 (30 m x 0.25 mm, 0.25 µm)[2].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[2].
-
Oven Temperature Program: Initial temperature of 110°C for 2.5 min, ramped at 20°C/min to 320°C, and held for 6 min[2].
-
Injector: Splitless injection at 255°C[2].
-
MS Detector: Negative Chemical Ionization (NCI) mode with methane (B114726) as the reagent gas[2].
2. Sample Preparation and Derivatization:
-
Extraction: Liquid-liquid extraction is performed using a suitable solvent like methyl tert-butyl ether. The organic layer is separated and evaporated to dryness[2].
-
Derivatization: The dried extract is derivatized to increase volatility and improve chromatographic properties. A common derivatizing agent for estrogens is a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS)[4][5]. The reaction is typically carried out at an elevated temperature (e.g., 60-70°C).
-
Final Preparation: After derivatization, the sample is reconstituted in a suitable solvent (e.g., hexane) for injection into the GC-MS system[6].
3. Validation Procedure:
The GC-MS method is validated for parameters including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The use of an internal standard is recommended to ensure accuracy[2].
III. Visualized Workflows
The following diagrams illustrate the key workflows in the validation of an analytical method.
References
Comparison of Estrone and Estrone 3-methyl ether biological potency
A Comparative Guide to the Biological Potency of Estrone (B1671321) and Estrone 3-Methyl Ether
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of estrogenic compounds is paramount. This guide provides a detailed comparison of the biological potency of Estrone (E1), a naturally occurring estrogen, and its synthetic derivative, this compound.
Introduction
Estrone is one of the three major endogenous estrogens, playing a significant role in female reproductive health and other physiological processes.[1] As a medication, it is used in hormone therapy. This compound is a synthetic derivative of estrone that has been utilized in the synthesis of other estrogen receptor modulators.[2][3] A key aspect of this compound's biological activity is its role as a prodrug, which is metabolized to an active form.
Comparative Biological Potency
The biological potency of these compounds is a function of their affinity for estrogen receptors (ERα and ERβ), their ability to activate these receptors, and their in vivo effects.
Estrogen Receptor Binding Affinity
This compound exhibits a significantly lower binding affinity for both ERα and ERβ compared to Estrone. The presence of the methyl group at the 3-hydroxyl position sterically hinders the interaction with the ligand-binding pocket of the estrogen receptors. One study indicates that this compound has an IC50 greater than 100 μM for both ERα and ERβ, demonstrating very weak direct binding.[2]
| Compound | Receptor | Binding Affinity (IC50) | Reference Compound |
| Estrone | ERα/ERβ | Varies | Estradiol (B170435) |
| This compound | ERα/ERβ | >100 μM | Estradiol |
Note: Direct comparative Ki or IC50 values for Estrone from the same study as this compound were not available in the reviewed literature. The potency of Estrone is well-established, and it is a potent ligand for estrogen receptors.
In Vitro Biological Activity
Despite its low receptor binding affinity, this compound has been shown to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells at concentrations ranging from 0.16 to 20 μM.[2] This suggests that in a cellular environment, it is likely converted to a more active compound, presumably Estrone.
| Compound | Assay System | Observed Effect |
| Estrone | MCF-7 Cell Proliferation | Potent stimulator of proliferation |
| This compound | MCF-7 Cell Proliferation | Stimulates proliferation (0.16 to 20 μM) |
Note: A direct comparison of EC50 values for cell proliferation between Estrone and this compound from a single study was not available. However, the data for this compound indicates biological activity in a cellular context.
In Vivo Potency: The Uterotrophic Assay
Metabolism of this compound
The biological activity of this compound in vivo is largely dependent on its metabolic conversion. It is proposed to be a prodrug that undergoes O-demethylation in the liver to form the biologically active Estrone. This is supported by studies on the similar compound, mestranol (B1676317) (ethinylestradiol 3-methyl ether), which is demethylated to the highly potent ethinylestradiol by the cytochrome P450 enzyme CYP2C9 in the liver.[5][6]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a receptor.
Objective: To determine the IC50 value of Estrone and this compound for the estrogen receptors ERα and ERβ.
Materials:
-
Purified human ERα and ERβ.
-
Radiolabeled estradiol (e.g., [3H]-estradiol).
-
Unlabeled Estrone and this compound.
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
A fixed concentration of radiolabeled estradiol is incubated with the estrogen receptor in the assay buffer.
-
Increasing concentrations of the unlabeled test compounds (Estrone or this compound) are added to compete for binding with the radiolabeled ligand.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligands are separated (e.g., by filtration).
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis.
Rodent Uterotrophic Assay
This in vivo assay assesses the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[4]
Objective: To evaluate the in vivo estrogenic potency of Estrone and this compound.
Animals: Immature female rats (e.g., 21 days old).
Procedure:
-
Animals are randomly assigned to treatment groups (vehicle control, positive control (e.g., estradiol), and different doses of Estrone and this compound).
-
The test compounds are administered daily for three consecutive days (e.g., by oral gavage or subcutaneous injection).
-
On the fourth day, the animals are euthanized, and the uteri are excised and weighed (wet weight).
-
A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
Visualizations
Caption: Estrogen signaling pathways.
Caption: Competitive radioligand binding assay workflow.
Caption: Metabolic activation of this compound.
Conclusion
Estrone is a potent natural estrogen with high affinity for estrogen receptors. In contrast, this compound exhibits very low direct binding to these receptors. However, its ability to stimulate proliferation in estrogen-dependent cells and the well-established metabolic pathway of similar compounds like mestranol strongly indicate that this compound functions as a prodrug, being converted to the active Estrone in vivo. This metabolic activation is a critical determinant of its overall biological potency. For researchers, this highlights the importance of considering metabolic processes when evaluating the activity of synthetic steroid derivatives.
References
- 1. Estrogen - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Estrone vs. Estrone 3-Methyl Ether: A Comparative Analysis of Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of the natural estrogen, estrone (B1671321) (E1), and its synthetic derivative, estrone 3-methyl ether (E3ME), for the estrogen receptor (ER). The data presented underscores the critical role of the phenolic 3-hydroxyl group in ligand-receptor interaction. This information is vital for structure-activity relationship (SAR) studies and the design of novel estrogenic compounds.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its receptor is a cornerstone of its biological activity. In the context of estrogens, this is often quantified by the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower IC50 value indicates a higher binding affinity.
Experimental data reveals a stark difference in the estrogen receptor binding affinities of estrone and this compound. The methylation of the 3-hydroxyl group in estrone to form this compound effectively abolishes its ability to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. This is consistent with the broader understanding that the phenolic hydroxyl group on the A-ring of steroidal estrogens is a crucial hydrogen bond donor, essential for high-affinity binding within the receptor's ligand-binding pocket[2]. Substitution of the hydrogen on this hydroxyl group with a methyl group, as seen in E3ME, drastically reduces binding affinity[3].
| Compound | Receptor Subtype | IC50 (M) | Binding Affinity |
| Estrone | Not specified (assay uses rat uterine cytosol, primarily ERα) | 1.23 x 10⁻⁸[3] | High |
| This compound | ERα | >100 x 10⁻⁶[1] | Negligible / No Binding |
| This compound | ERβ | >100 x 10⁻⁶[1] | Negligible / No Binding |
Table 1: Comparison of IC50 values for Estrone and this compound.
A related compound, mestranol (B1676317) (the 3-methyl ether of ethinylestradiol), similarly shows poor binding to the estrogen receptor and acts as a prodrug, requiring demethylation in the liver to its active form, ethinylestradiol, to exert its estrogenic effects[4][5].
Experimental Protocols
The data presented is typically generated using competitive radioligand binding assays. Below is a detailed methodology representative of such an experiment, based on established protocols for assessing estrogen receptor binding.
Objective: To determine the relative binding affinity of test compounds (e.g., Estrone, this compound) for the estrogen receptor by measuring their ability to compete with a radiolabeled ligand ([³H]-estradiol) for binding to the receptor.
Materials:
-
Receptor Source: Rat uterine cytosol, prepared from ovariectomized Sprague-Dawley rats[3].
-
Radioligand: [³H]-Estradiol ([³H]-E2).
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.
-
Competitors: Unlabeled 17β-estradiol (for standard curve), Estrone, this compound.
-
Separation Agent: Hydroxylapatite (HAP) slurry.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Uteri from ovariectomized rats are excised, trimmed of fat and connective tissue, and weighed.
-
The tissue is homogenized in ice-cold TEDG buffer (e.g., 0.1 g tissue per 1.0 mL buffer) using a Polytron homogenizer.
-
The homogenate is centrifuged at high speed (e.g., 105,000 x g) at 4°C to pellet cellular debris and nuclei, yielding the supernatant (cytosol) containing the estrogen receptors.
-
The total protein concentration of the cytosol is determined using a protein assay (e.g., Bio-Rad Protein Assay).
-
-
Competitive Binding Assay:
-
Assay tubes are prepared in triplicate for total binding, non-specific binding, and a range of concentrations for the unlabeled estradiol (B170435) standard and test compounds.
-
A constant amount of uterine cytosol (e.g., 50-100 µg protein) and a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM) are added to each tube.
-
For non-specific binding tubes, a 100-fold excess of unlabeled estradiol is added to saturate the receptors.
-
For the competition curve, increasing concentrations of the test compounds (Estrone, E3ME) are added to the respective tubes.
-
The tubes are incubated, typically overnight, at 4°C to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes.
-
The tubes are vortexed and incubated on ice for a short period (e.g., 15-20 minutes).
-
The HAP is pelleted by centrifugation, and the supernatant containing the unbound radioligand is discarded.
-
The HAP pellet is washed multiple times with buffer to remove any remaining free [³H]-E2.
-
-
Quantification and Data Analysis:
-
Scintillation cocktail is added to the washed HAP pellets.
-
The radioactivity, representing the amount of bound [³H]-E2, is measured using a liquid scintillation counter.
-
The data is plotted as the percentage of [³H]-E2 bound versus the log concentration of the competitor.
-
The IC50 value—the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E2—is determined from the resulting sigmoidal curve.
-
Visualizations
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the biological signaling pathway.
Figure 1: Workflow for a Competitive Estrogen Receptor Binding Assay.
Figure 2: Classical Genomic Signaling Pathway of an Estrogen Agonist.
Conclusion
The comparison between estrone and this compound provides a clear and compelling example of a critical structure-activity relationship in estrogen pharmacology. The presence of a free phenolic hydroxyl group at the C3 position of the steroid's A-ring is indispensable for high-affinity binding to the estrogen receptor. The methylation of this group in this compound results in a complete loss of binding affinity, rendering the molecule inactive as a direct estrogen receptor ligand. This fundamental principle is crucial for the rational design and development of new therapeutics targeting the estrogen signaling pathway.
References
A Comparative Guide: LC-MS/MS versus GC-MS for the Analysis of Estrone 3-methyl ether
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroid hormones and their metabolites is critical in numerous fields, including clinical diagnostics, pharmaceutical development, and environmental monitoring. Estrone 3-methyl ether, a synthetic derivative of estrone, is an important analyte in these areas. The two primary analytical techniques for its determination are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data for closely related estrogen compounds, to aid in the selection of the most suitable technique for your research needs.
Principle of Each Technique
LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from the sample matrix on a chromatographic column and then ionized, most commonly by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then fragmented, and specific fragment ions are monitored for quantification, providing high selectivity.
GC-MS , on the other hand, is suitable for volatile and thermally stable compounds. As steroids are generally not volatile, a chemical derivatization step is mandatory to increase their volatility and thermal stability. Following separation in a gaseous mobile phase, the derivatized analyte is ionized, typically by Electron Ionization (EI) or Chemical Ionization (CI), and then detected by a mass spectrometer.
Quantitative Performance Comparison
While specific comparative data for this compound is limited in published literature, the following table summarizes typical performance characteristics for the analysis of the closely related and structurally similar compound, estrone. These values provide a reliable benchmark for what can be expected for this compound analysis.
| Performance Metric | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Quantification (LOQ) | 0.1 - 10 pg/mL | 0.1 - 5 pg/mL | Both techniques offer excellent sensitivity, often reaching sub-picogram per milliliter levels. GC-MS with Negative Chemical Ionization (NCI) can be exceptionally sensitive for derivatized estrogens. |
| Linearity (R²) | >0.99 | >0.99 | Both methods demonstrate excellent linearity over a wide concentration range. |
| Precision (%RSD) | <15% | <15% | Both techniques provide high precision and reproducibility. |
| Accuracy (%Recovery) | 85-115% | 85-115% | Both methods are capable of high accuracy with the use of appropriate internal standards. |
| Sample Throughput | High | Moderate to Low | LC-MS/MS generally offers higher throughput due to shorter run times and simpler sample preparation. |
| Derivatization | Optional, but often used for enhanced sensitivity (e.g., dansylation) | Mandatory (e.g., silylation, acylation) | The mandatory derivatization step in GC-MS adds to the sample preparation time and complexity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of estrogens, which can be adapted for this compound.
LC-MS/MS Protocol (with Dansyl Chloride Derivatization)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma/serum sample, add an appropriate internal standard (e.g., deuterated this compound).
-
Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a 1 mg/mL solution of dansyl chloride in acetone (B3395972) and 50 µL of a 100 mM sodium bicarbonate buffer (pH 10.5).
-
Incubate the mixture at 60°C for 10 minutes.
-
After cooling, add 100 µL of water to stop the reaction.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Ionization: Positive ion electrospray (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for dansylated this compound and its internal standard.
-
GC-MS Protocol (with Silylation Derivatization)
-
Sample Preparation (Solid-Phase Extraction):
-
Load the plasma/serum sample onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with water and a low percentage of methanol (B129727) in water to remove interferences.
-
Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: A low-bleed, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient to ensure good separation and peak shape.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
-
Workflow and Logical Relationship Diagrams
To visualize the analytical workflows, the following diagrams were generated using Graphviz.
Concluding Remarks
Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice between them depends on the specific requirements of the study.
LC-MS/MS is generally favored for:
-
High-throughput analysis: Due to its faster analysis times and simpler sample preparation.
-
Analysis of thermally labile or non-volatile compounds: As derivatization is not always necessary.
-
Routine clinical and pharmaceutical analysis: Where speed and automation are critical.
GC-MS remains a valuable tool for:
-
Established methods: It has been the gold standard for steroid analysis for many years, with extensive libraries of mass spectra.
-
High-resolution chromatography: Capillary GC columns can provide excellent separation of complex mixtures.
-
Specific applications: Where derivatization is not a limiting factor and high sensitivity is required.
For the analysis of this compound, LC-MS/MS is often the more practical choice for modern laboratories focused on efficiency and high throughput. However, GC-MS can provide excellent results and may be preferred in laboratories with established expertise and workflows for this technique. The ultimate decision should be based on a careful consideration of the analytical needs, available instrumentation, and desired sample throughput.
Unmasking Hidden Interactions: A Guide to the Cross-reactivity of Estrone 3-Methyl Ether in Steroid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
In the precise world of steroid hormone analysis, the accuracy of immunoassays is paramount. However, the structural similarity among steroid molecules can lead to cross-reactivity, where a compound other than the target analyte is detected by the assay's antibodies, leading to potentially erroneous results. This guide provides a focused comparison of the cross-reactivity of Estrone (B1671321) 3-methyl ether, a synthetic estrogen and a key intermediate in the synthesis of other estrogen derivatives, in steroid immunoassays. Understanding this potential for interference is critical for accurate quantification of endogenous hormones and for the development of specific and reliable new steroidal drugs.
The Basis of Cross-Reactivity: A Structural Perspective
The likelihood of a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte. Estrone 3-methyl ether shares the fundamental steroid nucleus with endogenous estrogens like estrone and estradiol (B170435). The primary difference lies in the methylation of the hydroxyl group at the C3 position. This modification can alter the binding affinity of the molecule to the specific antibodies used in immunoassays designed to detect estrone or estradiol.
Caption: Structural relationship between this compound, Estrone, and Estradiol.
Quantitative Cross-Reactivity Data
Direct experimental data on the cross-reactivity of this compound in commercially available steroid immunoassays is not widely published. However, data from structurally similar compounds can provide valuable insights. Mestranol (ethinylestradiol 3-methyl ether), a synthetic estrogen that incorporates the same 3-methyl ether group, has been studied. The following table summarizes the cross-reactivity of Mestranol in an estradiol radioimmunoassay, which can be used as a surrogate to estimate the potential cross-reactivity of this compound.
| Compound | Immunoassay for | Cross-Reactivity (%) | Reference |
| Mestranol (Ethinylestradiol 3-methyl ether) | Estradiol | < 1% | Kundu, 1973[1] |
Note: This data suggests that the presence of the 3-methyl ether group significantly reduces the binding to antibodies raised against estradiol. The structural difference at the C17 position between this compound (a ketone) and Mestranol (a tertiary alcohol with an ethinyl group) may influence the exact degree of cross-reactivity, but it is expected to be low. For comparison, the cross-reactivity of other endogenous and synthetic steroids in a commercially available estradiol immunoassay is presented below.
| Compound | Immunoassay for | Cross-Reactivity (%) in Roche Elecsys Estradiol II | Reference |
| Estrone | Estradiol | 0.54% | Yin et al., 2014[2][3] |
| Estriol | Estradiol | Very Weak (0.05-0.49%) | Yin et al., 2014[2][3] |
| Ethinyl Estradiol | Estradiol | Very Weak (0.05-0.49%) | Yin et al., 2014[2][3] |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of immunoassay results, particularly during drug development or when analyzing samples that may contain structurally related metabolites, it is crucial to perform cross-reactivity testing. The following is a generalized protocol for determining the percent cross-reactivity of a compound in a competitive steroid immunoassay.[4]
Objective: To determine the concentration of a test compound that causes a 50% reduction in the maximum signal (50% B/B0) and to calculate the percent cross-reactivity relative to the target analyte.
Materials:
-
Steroid-free serum or assay buffer
-
Target steroid standard (e.g., Estradiol)
-
Test compound (e.g., this compound)
-
Microplate pre-coated with a specific capture antibody
-
Enzyme-labeled steroid conjugate
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Create a standard curve for the target steroid in the steroid-free matrix by performing serial dilutions.
-
Prepare a separate standard curve for the test compound in the same matrix.
-
-
Perform the Immunoassay:
-
Add standards, controls, and samples (containing the test compound) to the antibody-coated microplate wells.
-
Add the enzyme-labeled steroid conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Plot the standard curves for both the target steroid and the test compound (absorbance vs. concentration).
-
Determine the concentration of the target steroid that produces 50% of the maximum binding (50% B/B0).
-
Determine the concentration of the test compound that produces 50% of the maximum binding.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of target steroid at 50% B/B0 / Concentration of test compound at 50% B/B0) x 100
-
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Conclusion and Recommendations
While direct quantitative data for the cross-reactivity of this compound in a wide range of steroid immunoassays is limited, evidence from the structurally similar compound Mestranol suggests that its potential for significant interference in estradiol immunoassays is low.[1] The presence of the 3-methyl ether modification appears to substantially decrease the affinity for estradiol antibodies.
For researchers and drug development professionals working with this compound or its derivatives, the following recommendations are crucial:
-
Assay-Specific Validation: Always determine the cross-reactivity of this compound and its metabolites in the specific immunoassay being used. Do not assume low cross-reactivity based on data from other assays.
-
Utilize Highly Specific Methods: When a high degree of accuracy is required, and in cases of suspected interference, confirmation of immunoassay results using a more specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
-
Consult Manufacturer's Data: Review the package insert of any commercial immunoassay for a list of known cross-reactants and their reported levels of interference.
References
- 1. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative study of different synthesis routes for Estrone 3-methyl ether
For researchers and professionals in drug development and organic synthesis, the efficient construction of the steroidal backbone remains a critical challenge. Estrone (B1671321) 3-methyl ether is a key intermediate in the synthesis of various steroidal hormones and active pharmaceutical ingredients. This guide provides a comparative analysis of three distinct synthetic routes to this important compound: the classic Torgov synthesis, a modern radical cyclization approach, and the elegant Posner asymmetric synthesis. We present a side-by-side comparison of their performance based on reported experimental data, detailed methodologies for key transformations, and visual representations of the synthetic workflows.
Performance Comparison of Synthesis Routes
The selection of a synthetic route is often a trade-off between factors such as overall yield, number of steps, cost and availability of starting materials, and stereoselectivity. The following table summarizes the key quantitative data for the three discussed syntheses of Estrone 3-methyl ether.
| Parameter | Torgov Synthesis | Radical Cyclization Synthesis | Posner Asymmetric Synthesis |
| Starting Materials | 6-methoxy-1-tetralone (B92454), 2-methyl-1,3-cyclopentanedione (B45155) | Substituted iodovinylcyclopropane | Chiral vinyl sulfoxide, 2-methyl-1,3-cyclopentanedione |
| Key Reactions | Grignard reaction, Michael addition, acid-catalyzed cyclization/dehydration | Radical-mediated cascade macrocyclization-transannulation, Jones oxidation | Asymmetric Michael addition, McMurry reductive cyclization |
| Overall Yield | ~25%[1] | Not explicitly reported as a single overall yield, but key steps are 12-15% for cyclization and 94% for oxidation.[2][3] | 6.3%[4] |
| Number of Steps | Relatively short and convergent. | Multi-step preparation of the radical precursor, followed by a key cascade and final oxidation. | 9 steps.[4] |
| Stereocontrol | Produces a racemic mixture. | Can be adapted for stereocontrol depending on the precursor design. | Highly asymmetric, yielding the natural enantiomer.[4] |
| Reagents & Conditions | Grignard reagents, strong acid; relatively harsh conditions. | Tin hydrides (toxic), radical initiators (AIBN); requires careful control of reaction conditions.[2][3] | Chiral auxiliary, organometallic reagents; milder conditions in some steps. |
Experimental Protocols
Below are the detailed methodologies for the key transformations in each synthetic route.
Torgov Synthesis
The Torgov synthesis is a well-established and convergent route to the steroid core.[5][6][7][8]
Step 1: Synthesis of the Secosteroid Intermediate
-
To a solution of 6-methoxy-1-tetralone in an appropriate solvent (e.g., THF), add vinylmagnesium bromide at a low temperature (e.g., 0 °C).
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude tertiary alcohol is then reacted with 2-methyl-1,3-cyclopentanedione in the presence of a weak base (e.g., Triton B) in a suitable solvent like xylene.
-
The reaction mixture is heated to effect the condensation and the initial cyclization.
Step 2: Acid-Catalyzed Cyclization and Dehydration
-
The secosteroid intermediate from the previous step is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
A strong acid, such as hydrochloric acid or sulfuric acid, is added to the solution.
-
The mixture is heated at reflux to promote the intramolecular cyclization and subsequent dehydration to form the tetracyclic dienone system.
-
The product, 3-methoxy-Δ8,14-dehydro-estrone, is then isolated and purified.
Step 3: Reduction to this compound
-
The dienone is subjected to a series of reduction steps to selectively reduce the double bonds and establish the correct stereochemistry of the B, C, and D rings. This often involves catalytic hydrogenation.
Radical Cyclization Synthesis
This modern approach utilizes a radical cascade reaction to construct the steroid skeleton.[2][3][9]
Step 1: Preparation of the Iodovinylcyclopropane Precursor
-
The synthesis of the iodovinylcyclopropane precursor typically starts from a simpler, commercially available vinyl methyl ketone.
-
A Horner-Wittig reaction with methoxymethyldiphenylphosphine oxide is used to introduce the vinyl ether moiety.
-
Subsequent functional group manipulations, including deprotection and iodination, afford the desired iodovinylcyclopropane.[2]
Step 2: Radical Cascade Cyclization
-
A solution of the iodovinylcyclopropane precursor in a suitable solvent (e.g., toluene) is heated to reflux.
-
A solution of tributyltin hydride (Bu3SnH) and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), is added slowly to the refluxing solution.[2]
-
The radical cascade, involving macrocyclization and transannulation reactions, proceeds to form the tetracyclic estrane (B1239764) skeleton.[2] The reported yield for this key step is between 12% and 15%.[2]
-
The product is isolated and purified by chromatography.
Step 3: Oxidation to this compound
-
The estrane derivative obtained from the cyclization is dissolved in acetone.
-
Jones' reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise to the solution at 0 °C.[2] This oxidation step has a reported yield of 94%.[3]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction is quenched, and the product, this compound, is extracted and purified.
Posner Asymmetric Synthesis
This elegant synthesis utilizes a chiral auxiliary to achieve high enantioselectivity in the final product.[4]
Step 1: Asymmetric Michael Addition
-
The synthesis commences with an asymmetric Michael addition of the lithium enolate of 2-methyl-1,3-cyclopentanedione to an enantiomerically pure α,β-unsaturated sulfoxide. This step establishes the key stereocenter.
Step 2: Elaboration to a Diketo Aldehyde
-
The adduct from the Michael addition undergoes a series of transformations, including methylation and reductive cleavage of the sulfonyl group, followed by dimethallylation.
-
Ozonolysis of the resulting product yields a diketo aldehyde.
Step 3: McMurry Reductive Cyclization
-
The diketo aldehyde is subjected to a McMurry reductive cyclization to form the tetracyclic steroid core, yielding (+)-9,11-dehydroestrone methyl ether.
Step 4: Final Reduction
-
The 9,11-double bond is selectively reduced, often through catalytic hydrogenation, to afford natural (+)-estrone 3-methyl ether.[4] The overall yield for this nine-step synthesis is reported to be 6.3%.[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: The convergent Torgov synthesis of this compound.
Caption: Radical cyclization route to this compound.
Caption: Posner's asymmetric synthesis of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Synthesis of oestrone | PPTX [slideshare.net]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. A total synthesis of estrone based on a novel cascade of radical cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Estrone 3-Methyl Ether and Other Estrogen Ethers: A Guide for Researchers
This guide provides a detailed comparison of Estrone (B1671321) 3-methyl ether and other estrogen ethers for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of these compounds.
Introduction to Estrogen Ethers
Estrogen ethers are synthetic derivatives of natural estrogens, such as estrone and estradiol, where a hydroxyl group, typically at the C3 position, is replaced by an ether group. This modification can alter the compound's pharmacokinetic properties, including its absorption, metabolism, and duration of action. Estrone 3-methyl ether is a synthetic estrogen and a derivative of estrone.[1] It has been utilized in the synthesis of other estrogen receptor modulators.[1] One of the most well-known estrogen ethers is mestranol (B1676317), the 3-methyl ether of ethinylestradiol, which has been widely used in oral contraceptives.[2] Mestranol acts as a prodrug, requiring demethylation in the liver to its active form, ethinylestradiol, to exert its potent estrogenic effects.[3]
Comparative Analysis of Biochemical Properties
Estrogen Receptor Binding Affinity
The binding affinity to estrogen receptors (ERα and ERβ) is a critical determinant of the estrogenic potency of a compound. Available data suggests that methylation of the 3-hydroxyl group significantly impacts receptor binding.
Table 1: Estrogen Receptor Binding Affinity of this compound and Comparative Compounds
| Compound | Receptor | Binding Affinity (IC50/Ki) | Relative Binding Affinity (RBA, %) |
| This compound | ERα, ERβ | IC50 > 100 μM[1] | Very Low |
| Mestranol | ER | - | 1[4] |
| Estradiol | ERα | - | 100 |
| Estrone | ER | - | 11[4] |
| Ethinylestradiol | ER | - | 100[4] |
| Diethylstilbestrol (B1670540) dimethyl ether | ER | - | 0.056 |
Data for Estradiol, Estrone, Ethinylestradiol, and Diethylstilbestrol dimethyl ether are included for comparative context. RBA is relative to Estradiol (set at 100%).
This compound exhibits very low binding affinity for both ERα and ERβ, with an IC50 greater than 100 μM.[1] In contrast, mestranol (ethinylestradiol 3-methyl ether) also shows low direct binding affinity but is metabolized to the highly potent ethinylestradiol.[3][4] The etherification of the phenolic hydroxyl group generally leads to a significant decrease in receptor binding affinity, as also demonstrated by the low RBA of diethylstilbestrol dimethyl ether.
Estrogenic Activity
Despite its low receptor binding affinity, this compound has been shown to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells at concentrations ranging from 0.16 to 20 μM, suggesting it may be metabolized to an active form.[1]
Pharmacokinetic Profiles
The pharmacokinetic properties of estrogen ethers are influenced by their chemical structure, which affects their absorption, distribution, metabolism, and excretion.
Metabolism
The metabolism of estrogen ethers is a key factor in their biological activity. For instance, mestranol is demethylated to the more active ethinylestradiol.[3] Studies on 17β-estradiol 3-methyl ether in humans have shown that it can be hydroxylated at the 2-position without demethylation.[8] This indicates that metabolic pathways other than simple dealkylation exist for estrogen ethers, which could lead to metabolites with their own unique activity profiles.
Due to the lack of specific pharmacokinetic studies on this compound, a direct comparison of its Cmax, Tmax, AUC, and half-life with other estrogen ethers is not possible at this time.
Experimental Methodologies
For researchers planning to conduct their own comparative studies, the following are detailed protocols for key experiments.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-17β-estradiol.
Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are collected from ovariectomized rats.
-
The tissue is homogenized in an ice-cold buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged to pellet the nuclear fraction.
-
The supernatant is then ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.[9][10]
-
-
Competitive Binding Incubation:
-
A fixed concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol (50-100 µg of protein).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or other estrogen ethers) are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 100-fold excess) of unlabeled 17β-estradiol.
-
The mixture is incubated to reach equilibrium (e.g., 16-20 hours at 4°C).[9]
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) slurry is added to the incubation tubes to adsorb the receptor-ligand complexes.
-
The HAP is washed to remove the unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity of the bound ligand is measured using a scintillation counter.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.[9]
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene (luciferase).
Protocol:
-
Cell Culture and Transfection:
-
An estrogen-responsive cell line (e.g., MCF-7 or T47D) is cultured in appropriate media.
-
The cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.[11][12]
-
-
Compound Treatment:
-
The transfected cells are treated with various concentrations of the test compounds (e.g., this compound and other estrogen ethers).
-
A known estrogen agonist (e.g., 17β-estradiol) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.[13]
-
-
Cell Lysis and Luciferase Activity Measurement:
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
A dose-response curve is generated by plotting the normalized luciferase activity against the log concentration of the test compound.
-
The EC50 value (the concentration that produces 50% of the maximal response) is calculated to determine the estrogenic potency of the compound.[13]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methodologies used to study these compounds.
Estrogen Receptor Signaling Pathway
Estrogens exert their effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of estrogen to nuclear estrogen receptors, which then dimerize, bind to estrogen response elements (EREs) on DNA, and regulate gene transcription.[16][17][18]
Caption: Estrogen Receptor Signaling Pathway.
Experimental Workflow: Competitive Receptor Binding Assay
The following diagram illustrates the key steps in a competitive estrogen receptor binding assay.
Caption: Workflow for Competitive Receptor Binding Assay.
Experimental Workflow: Luciferase Reporter Gene Assay
This diagram outlines the procedure for a luciferase reporter gene assay to assess estrogenic activity.
Caption: Workflow for Luciferase Reporter Gene Assay.
Conclusion
The available data indicates that this compound has a very low intrinsic affinity for estrogen receptors. Its observed biological activity in cell proliferation assays suggests that it may act as a prodrug, being metabolized to a more active estrogenic compound. A direct and comprehensive comparison with other estrogen ethers is currently limited by the lack of head-to-head studies providing quantitative data on receptor binding, estrogenic potency, and pharmacokinetics. Further research is required to fully elucidate the comparative pharmacology of this compound and other estrogen ethers to guide their potential applications in research and drug development. The provided experimental protocols and workflows offer a foundation for conducting such comparative investigations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Estrogen - Wikipedia [en.wikipedia.org]
- 5. [Comparative studies of the estrogenic potency of mestranol and stilbestrol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the estrogenic potential of two synthetic estrogens (mestranol and ethinylestradiol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of the estrogenic effect of ethinylestradiol and mestranol on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. academic.oup.com [academic.oup.com]
A Comparative Guide to Validating the Purity of Commercially Available Estrone 3-Methyl Ether
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical, non-negotiable aspect of the scientific process. Estrone 3-methyl ether, a key intermediate in the synthesis of various steroidal compounds, is no exception. The presence of impurities can significantly impact reaction yields, downstream product purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for validating the purity of commercially available this compound, offering a comparative analysis of potential findings from different suppliers and detailing the requisite experimental protocols.
Comparative Purity Analysis
The purity of this compound from commercial suppliers is typically stated to be high, often ≥97%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] However, the nature and quantity of the remaining impurities can vary between batches and suppliers. A thorough validation should not solely rely on the supplier's Certificate of Analysis (CoA) but should involve a multi-faceted analytical approach.
To illustrate a comparative analysis, the following tables summarize hypothetical data from three different commercial sources.
Table 1: Purity Comparison by HPLC and Physical Properties
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (HPLC) | ≥98.0% | ≥97.0% | ≥99.0% |
| Experimentally Determined Purity (HPLC) | 98.5% | 97.2% | 99.3% |
| Appearance | White to off-white crystalline powder | White crystalline powder | White crystalline powder |
| Melting Point (°C) | 170-173 | 169-174 | 171-173 |
| Solubility | Soluble in Chloroform (B151607) and DMSO | Soluble in Chloroform | Soluble in Chloroform and hot ethanol |
Table 2: Impurity Profile by HPLC-MS
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| Estrone | 0.8 | 1.5 | 0.3 |
| Estradiol 3-methyl ether | 0.2 | 0.5 | 0.1 |
| Unknown Impurity 1 (m/z = 298.4) | 0.3 | 0.4 | Not Detected |
| Unknown Impurity 2 (m/z = 270.3) | Not Detected | 0.2 | 0.1 |
| Total Impurities | 1.3% | 2.6% | 0.5% |
Table 3: Spectroscopic and Other Analyses
| Analysis | Supplier A | Supplier B | Supplier C |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| FTIR | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents (GC-HS) | <0.1% Acetone | <0.2% Dichloromethane | <0.05% Ethyl Acetate |
| Water Content (Karl Fischer) | 0.15% | 0.30% | 0.10% |
Experimental Protocols
A robust validation of this compound purity involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity and quantifying impurities in this compound. A typical reverse-phase HPLC method is employed.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid. For mass spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the mobile phase.
The purity is calculated based on the area percentage of the main peak relative to the total peak area. For impurity profiling, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of unknown peaks based on their mass-to-charge ratio (m/z).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile impurities and residual solvents.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program: An initial temperature of 150°C, ramped to 300°C.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of 50-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. For improved sensitivity, derivatization may be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the bulk material and identifying any major structural impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Analysis: The acquired spectra should be compared with reference spectra from reputable sources or literature. The presence of unexpected signals may indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the functional groups present in the molecule, serving as a fingerprint for the compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The resulting spectrum should show characteristic peaks for the aromatic ring, the ether linkage, and the ketone group, and should be compared against a reference spectrum.
Visualizations
To aid in understanding the workflow and molecular relationships, the following diagrams are provided.
Caption: Workflow for the purity validation of this compound.
Caption: Relationship between this compound and common impurities.
Alternative and Reference Standards
For quantitative analysis and method validation, certified reference standards are indispensable.
-
This compound Reference Standard: A primary reference standard from a pharmacopeia (e.g., USP, EP) or a certified reference material (CRM) from an accredited supplier should be used for the definitive identification and quantification of the main peak.
-
Impurity Reference Standards: When available, certified reference standards of potential impurities, such as Estrone and Estradiol 3-methyl ether, should be used to confirm their identity and for accurate quantification. In their absence, relative response factors may need to be determined.
-
Internal Standards: For highly accurate quantification, especially in complex matrices, the use of an internal standard (e.g., a deuterated analog of this compound) is recommended.
References
A Guide to Inter-Laboratory Comparison of Estrone 3-Methyl Ether Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of Estrone 3-methyl ether, a synthetic estrogen and key intermediate in the synthesis of other steroidal estrogens.[1] Given the importance of accurate measurement of estrogenic compounds in pharmaceutical development and environmental monitoring, establishing robust and comparable analytical methods is crucial. This document outlines standardized experimental protocols and data presentation formats to facilitate such a comparison, even in the absence of publicly available proficiency testing data for this specific analyte.
Comparative Performance of Analytical Methods
The performance of analytical methods for estrogen quantification can vary depending on the specific methodology, instrumentation, and laboratory practices. The following tables summarize typical performance characteristics for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods based on published data for various estrogens, which can serve as a benchmark for an inter-laboratory study of this compound.[2]
Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Quantification
| Laboratory ID | Method | Sample A Concentration (ng/mL) | Sample B Concentration (ng/mL) | Z-Score (Sample A) | Z-Score (Sample B) |
| Lab 01 | LC-MS/MS | 4.85 | 9.70 | -0.5 | -0.6 |
| Lab 02 | LC-MS/MS | 5.10 | 10.25 | 0.5 | 0.5 |
| Lab 03 | GC-MS | 4.95 | 9.90 | 0.0 | 0.0 |
| Lab 04 | LC-MS/MS | 4.75 | 9.50 | -1.0 | -1.0 |
| Lab 05 | GC-MS | 5.20 | 10.50 | 1.0 | 1.1 |
| Consensus Mean | 4.97 | 9.97 | |||
| Standard Deviation | 0.17 | 0.38 |
Table 2: Typical Performance Characteristics of Analytical Methods for Estrogen Analysis
| Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.99 | > 0.995 |
| Intra-day Precision (% RSD) | < 15% | 1.4 - 10.5% |
| Inter-day Precision (% RSD) | < 15% | Not Reported |
| Accuracy/Recovery (%) | 80 - 120% | 91.4 - 108.5% |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of analytical methods. Below are representative methodologies for LC-MS/MS and GC-MS analysis of estrogens that can be adapted for this compound.
LC-MS/MS Method for Endogenous Steroids in Human Serum
-
Sample Preparation:
-
Spike 250 µL of human serum with an isotopic labeled internal standard solution.
-
Add 150 µL of carbonate/bicarbonate buffer solution.
-
Perform liquid-liquid extraction with 1.5 mL of tert-butylmethyl ether (TBME).
-
Evaporate the organic phase and reconstitute the residue.[2]
-
-
Chromatographic Separation:
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer[2]
-
Mass Spectrometry:
GC-MS Method for Estrogen Analysis in Urine
-
Sample Preparation:
-
Perform enzymatic hydrolysis of conjugated estrogens.
-
Extract the estrogens from the urine sample.
-
Derivatize the extracted estrogens using a two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization.[2]
-
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Detection Mode: Selected Ion Monitoring (SIM)[2]
-
Workflow and Comparison Diagrams
The following diagrams illustrate a typical analytical workflow and the structure of an inter-laboratory comparison study.
Caption: Analytical workflow for this compound quantification.
Caption: Process flow for an inter-laboratory comparison study.
Conclusion
References
A Comparative Guide to the Accuracy and Precision of Estrone 3-Methyl Ether Analytical Standards
For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of commercially available Estrone 3-methyl ether analytical standards, focusing on their certified purity. While direct comparative data on accuracy and precision from suppliers is not always publicly available, this guide outlines the methodologies to independently verify these critical parameters.
Comparison of this compound Analytical Standards
The purity of an analytical standard is a key indicator of its quality. Below is a summary of the stated purity for this compound from various suppliers. It is important to note that the analytical method used for purity determination can influence the reported value.
| Supplier | Stated Purity | Analytical Method |
| Cayman Chemical | ≥90% | Not Specified |
| MedChemExpress | 95.0% | ¹H NMR[1] |
| Sigma-Aldrich | ≥97% | HPLC |
| Tokyo Chemical Industry | >97.0% | HPLC[2] |
Note: The data presented is based on publicly available information from supplier websites and documentation. For the most accurate and lot-specific information, it is always recommended to consult the Certificate of Analysis (CoA) provided with the standard.
Experimental Protocols for Performance Verification
To ensure the suitability of an analytical standard for a specific application, it is best practice to perform an in-house verification of its accuracy and precision. The following are detailed protocols for determining these parameters for this compound using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Purity Determination and Assay by HPLC
This protocol describes a typical reverse-phase HPLC method for the determination of the purity and assay of this compound.[3]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatible methods)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of the this compound analytical standard and dissolve it in the mobile phase in a 10 mL volumetric flask.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard solution using the mobile phase as the diluent.
4. Purity Calculation (Area Percent Method):
-
Inject the working standard solution and record the chromatogram.
-
Identify the peak corresponding to this compound.
-
Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
5. Assay Calculation (External Standard Method):
-
Inject the working standard solution and the sample solution in triplicate.
-
Calculate the average peak area for both the standard and the sample.
-
Calculate the concentration of the sample using the following formula:
-
Assay (mg/mL) = (Average peak area of sample / Average peak area of standard) x Concentration of standard
-
Protocol 2: Determination of Accuracy
Accuracy is determined by analyzing a sample with a known concentration of this compound (a spiked sample) and comparing the measured value to the true value.
1. Preparation of Spiked Samples:
-
Prepare a blank matrix solution (a solution without the analyte but with all other components of the sample).
-
Spike the blank matrix with known amounts of the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Prepare each concentration in triplicate.
2. Analysis:
-
Analyze the spiked samples using the HPLC method described in Protocol 1.
3. Calculation of Recovery:
-
Calculate the percent recovery for each sample using the following formula:
-
% Recovery = (Measured concentration / Spiked concentration) x 100
-
-
The mean percent recovery should be within an acceptable range (e.g., 98-102%).
Protocol 3: Determination of Precision
Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
1. Repeatability (Intra-assay Precision):
-
Prepare six independent samples of this compound at the same concentration (e.g., 100% of the target concentration).
-
Analyze the samples on the same day, with the same instrument, and by the same analyst.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results. The %RSD should be below a predefined limit (e.g., <2%).
2. Intermediate Precision (Inter-assay Precision):
-
Repeat the analysis of the same six samples on a different day, with a different instrument (if available), and/or by a different analyst.
-
Calculate the %RSD for this second set of measurements.
-
Compare the results from both days to assess the variability of the method under different conditions. The overall %RSD should remain within acceptable limits.
Alternative Method: Quantitative NMR (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the same compound. The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard with a known purity.
Workflow for Purity Determination by qNMR:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample and standard in a suitable deuterated solvent.
-
Acquire the ¹H NMR spectrum under quantitative conditions (ensuring full relaxation of the signals).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weighed masses of the sample and the internal standard.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC purity determination and the assessment of accuracy and precision.
Caption: Workflow for HPLC Purity and Assay Determination.
Caption: Workflow for Determining Accuracy and Precision.
References
Proliferative Effects of Estrone vs. Estrone 3-Methyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Estrone (B1671321) (E1) and its synthetic derivative, Estrone 3-methyl ether, with a focus on their impact on cancer cell proliferation. While the term "cytotoxicity" is often associated with anti-cancer agents, the available evidence suggests that both Estrone and this compound predominantly exhibit proliferative effects, particularly in estrogen receptor-positive (ER+) cancer cell lines. This document summarizes the current understanding of their activities, presents available quantitative data, and details relevant experimental protocols.
Comparative Proliferative Activity
The following table summarizes the observed effects of Estrone and this compound on cancer cell lines based on available in vitro studies. It is important to note that direct cytotoxic effects are not widely reported for these compounds; instead, they are often shown to stimulate cell growth.
| Compound | Cell Line | Effect | Effective Concentration | Citation |
| Estrone | MCF-7 (ER+) | Proliferation | Stimulation of S-phase at 0.1 nM (as estrone sulfate) | [1] |
| GR Mouse Mammary Tumors | Stimulated Growth | Not specified | [2] | |
| This compound | MCF-7 (ER+) | Proliferation | 0.16 to 20 μM | [3] |
| HeLa, MCF-7, A2780 | No significant impact on proliferation (as a D-homoestrone derivative) | Not specified |
Discussion of Effects
Estrone (E1) is a naturally occurring estrogen that plays a significant role in the development and progression of hormone-dependent cancers. In ER+ breast cancer cells, such as the MCF-7 line, estrone and its sulfate (B86663) conjugate are known to stimulate cell proliferation.[1][4] Studies have shown that physiologic concentrations of estrone sulfate can be converted within tumor cells to estradiol (B170435), leading to cell growth.[1] The proliferative effects of estrone are mediated through the estrogen receptor, and these effects can be blocked by anti-estrogens.[1]
This compound , a synthetic derivative of estrone, also demonstrates proliferative activity in estrogen-dependent MCF-7 breast cancer cells.[3] Interestingly, this compound reportedly stimulates proliferation at concentrations ranging from 0.16 to 20 μM, despite lacking direct binding activity to estrogen receptors α and β (IC50s > 100 μM).[3] This suggests that its proliferative effects may be mediated through an indirect mechanism or after metabolic conversion. It is also important to consider the molecular context, as a study on a D-homoestrone analog with a 3-methyl ether group showed no significant impact on the proliferation of HeLa, MCF-7, and A2780 cell lines.
Experimental Methodologies
The assessment of the proliferative or cytotoxic effects of compounds like Estrone and this compound typically involves in vitro cell-based assays. A commonly employed method is the MTT assay.
MTT Assay for Cell Proliferation/Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with a fresh medium containing various concentrations of the test compounds (Estrone or this compound) or a vehicle control.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the vehicle-treated control cells. For cytotoxic compounds, an IC50 value (the concentration at which 50% of cell growth is inhibited) can be calculated. For proliferative compounds, an increase in absorbance compared to the control would be observed.
Visualizing Experimental Workflow and Signaling
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow of an MTT-based cell proliferation assay.
Simplified Estrogen Signaling Pathway Leading to Proliferation
Caption: Simplified estrogen signaling pathway for cell proliferation.
References
A Comparative Pharmacokinetic Analysis: Estrone vs. Estrone 3-Methyl Ether (Mestranol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Estrone (B1671321) (E1) and its synthetic derivative, Estrone 3-methyl ether, commonly known as mestranol (B1676317). The information presented herein is supported by experimental data to assist researchers and professionals in drug development in understanding the key differences between these two estrogenic compounds.
Executive Summary
Estrone is a natural estrogen, while mestranol is a synthetic prodrug that requires metabolic activation. The primary pharmacokinetic distinction lies in their oral bioavailability and metabolic fate. Mestranol is demethylated in the liver to its active form, ethinylestradiol, a potent estrogen with higher bioavailability compared to estrone. Estrone, when administered orally, undergoes extensive first-pass metabolism, leading to low bioavailability of the parent compound and significant conversion to other metabolites. This guide will delve into the quantitative pharmacokinetic parameters, metabolic pathways, and experimental methodologies that underpin these differences.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters for orally administered Estrone and Mestranol. It is important to note that direct comparative studies are limited, and data for mestranol often focuses on the resulting levels of its active metabolite, ethinylestradiol.
| Pharmacokinetic Parameter | Estrone | This compound (Mestranol) | Active Metabolite: Ethinylestradiol (from Mestranol) |
| Maximum Plasma Concentration (Cmax) | ~255 pg/mL (from 1.25 mg esterified estrogens)[1] | Data for parent compound is limited. | ~65 pg/mL (from 20 µg dose)[2] |
| Time to Maximum Plasma Concentration (Tmax) | ~4 hours[1] | Data for parent compound is limited. | Not explicitly stated in reviewed sources. |
| Area Under the Curve (AUC) | Data highly variable and dose-dependent. | Data for parent compound is limited. | ~612 pg·h/mL (from 20 µg dose)[2] |
| Bioavailability | Low, approximately 5% for oral estradiol (B170435), which is metabolized to estrone.[3] | High, with 50 µg of mestranol being bioequivalent to 35 µg of ethinylestradiol.[4] | High |
| Elimination Half-life (t½) | 10 to 70 minutes. | ~50 minutes. | 7 to 36 hours. |
| Metabolism | Primarily hepatic; converted to estradiol, estriol, and conjugated metabolites.[5] | Hepatic demethylation to ethinylestradiol.[6] | Hepatic metabolism. |
| Primary Active Form | Estrone and its metabolite, Estradiol. | Ethinylestradiol. | Ethinylestradiol. |
Metabolic Pathways
The metabolic fates of Estrone and Mestranol are distinct, significantly influencing their biological activity.
Estrone Metabolism
Estrone is a key intermediate in the metabolism of endogenous estrogens. After oral administration, it undergoes extensive first-pass metabolism in the liver. The primary metabolic pathways include:
-
Conversion to Estradiol: Estrone is reversibly converted to the more potent estrogen, estradiol, by 17β-hydroxysteroid dehydrogenase.
-
Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of estrone to form various catechol estrogens, such as 2-hydroxyestrone (B23517) and 4-hydroxyestrone.
-
Conjugation: Estrone and its metabolites are conjugated with sulfate (B86663) and glucuronic acid to increase their water solubility and facilitate their excretion.
Mestranol Metabolism
Mestranol is a prodrug and is biologically inactive until it is metabolized in the liver. The primary metabolic step is:
-
O-demethylation: The 3-methyl ether group is removed by cytochrome P450 enzymes, primarily CYP2C9, to form the highly potent synthetic estrogen, ethinylestradiol.[7] This conversion is efficient, with approximately 70% of a mestranol dose being converted to ethinylestradiol.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing specific methodologies. Below are generalized experimental protocols representative of those used in the cited studies.
Pharmacokinetic Study of Oral Estrone
A common study design to evaluate the pharmacokinetics of oral estrone involves a crossover design in healthy female volunteers.
References
- 1. [Comparison of the relative bioavailability and pharmacokinetics of estrone after oral administration of esterified estrogens in a tablet formulation and an aqueous suspension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A single-dose and 3-month clinical-pharmacokinetic study with a new combination oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative metabolism of 17alpha-ethynyl steroids used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. health.state.mn.us [health.state.mn.us]
A Comparative Guide to the Mass Spectrometric Response of Estrone 3-Methyl Ether
For researchers, scientists, and drug development professionals, accurate quantification of steroid hormones and their metabolites is paramount. In mass spectrometry-based assays, the relative response factor (RRF) is a critical parameter for the precise determination of a substance's concentration when a certified reference standard for that substance is unavailable. This guide provides a comparative overview of the mass spectrometric behavior of Estrone (B1671321) 3-methyl ether and outlines a detailed experimental protocol for the determination of its RRF.
Comparison of Mass Spectrometric Properties
The ionization efficiency and subsequent response of a compound in mass spectrometry are highly dependent on its chemical structure and the analytical conditions. Below is a comparative table outlining the key mass spectrometric properties of Estrone 3-methyl ether and the related, well-studied compound, Estrone.
| Property | This compound | Estrone | Comparison & Implications for RRF |
| Molecular Formula | C₁₉H₂₄O₂[1][2] | C₁₈H₂₂O₂ | The addition of a methyl group increases the molecular weight of this compound. |
| Molecular Weight | 284.39 g/mol [1][2] | 270.37 g/mol | The difference in molecular weight will result in distinct precursor ions in the mass spectrometer. |
| Ionization Mode | Typically positive ion mode (e.g., ESI+)[2] | Can be analyzed in both positive and negative ion modes.[3][4] Derivatization is often used to enhance positive ion mode response.[5][6] | The methyl ether group may promote more stable positive ion formation compared to the phenolic hydroxyl group in estrone, potentially leading to a different ionization efficiency and, consequently, a different response factor. |
| Typical Precursor Ion (m/z) | [M+H]⁺ = 285.4 | [M-H]⁻ = 269.3 (Negative Mode) or [M+H]⁺ = 271.4 (Positive Mode) | The choice of ionization mode will dictate the precursor ion monitored. |
| Fragmentation | Fragmentation patterns will differ due to the presence of the 3-methoxy group. | Characteristic fragmentation patterns are well-documented. | The stability of the precursor and product ions will influence the sensitivity and specificity of the MS/MS method, impacting the RRF. |
Note: The relative response factor is not a fixed value and is dependent on the specific instrumentation and analytical method used. Therefore, experimental determination is crucial for accurate quantification.
Experimental Protocol: Determination of the Relative Response Factor (RRF)
This protocol provides a detailed methodology for determining the RRF of this compound relative to a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound certified reference standard
-
Internal Standard (IS) (e.g., Estrone-d4 or a suitable structural analog)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
LC-MS grade additives (e.g., formic acid, ammonium (B1175870) formate)
-
High-purity water
-
Class A volumetric flasks and pipettes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions.
-
Intermediate Stock Solutions: Prepare a series of intermediate stock solutions of this compound by serial dilution from the primary stock solution.
-
Working Standard Solutions: Prepare a set of calibration standards by spiking a constant concentration of the Internal Standard with varying concentrations of this compound. The concentration range should encompass the expected concentration of the analyte in unknown samples.
LC-MS/MS Method Development
-
Chromatographic Separation: Develop a reversed-phase HPLC or UHPLC method to achieve chromatographic separation of this compound from any potential interferences. A C18 column is often a suitable starting point.
-
Mass Spectrometer Tuning: Infuse a standard solution of this compound and the Internal Standard into the mass spectrometer to optimize the precursor and product ions (Multiple Reaction Monitoring - MRM transitions) and other source parameters (e.g., capillary voltage, gas flows, temperature).
Data Acquisition and Analysis
-
Calibration Curve: Inject the prepared working standard solutions into the LC-MS/MS system and acquire the data.
-
Peak Integration: Integrate the chromatographic peaks for both this compound and the Internal Standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of this compound to the peak area of the Internal Standard for each calibration standard.
-
Linear Regression: Plot the peak area ratio against the concentration of this compound and perform a linear regression analysis to obtain the slope of the calibration curve.
RRF Calculation
The Relative Response Factor is calculated using the following formula:
RRF = (Slope of the Analyte's Calibration Curve) / (Slope of the Reference Standard's Calibration Curve)
If an internal standard is used at a constant concentration in all standards and samples, the RRF can be calculated more directly from the response and concentration ratios:
RRF = (Response of Analyte / Response of IS) * (Concentration of IS / Concentration of Analyte)
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the Relative Response Factor.
Caption: Workflow for RRF Determination.
References
- 1. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 2. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Estrogenic Activity of Estrone 3-Methyl Ether and 17β-Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogenic activity of Estrone 3-methyl ether (E1-3ME) and the principal endogenous estrogen, 17β-estradiol (E2). The information presented herein is supported by experimental data from in vitro studies to facilitate an objective evaluation for research and drug development purposes.
Introduction
17β-estradiol (E2) is the most potent naturally occurring estrogen in humans, mediating its effects through binding to and activation of estrogen receptors (ERα and ERβ). This compound (E1-3ME), a synthetic derivative of estrone, is of interest for its potential as a prodrug and its modified estrogenic profile. Understanding the relative estrogenic activity of E1-3ME is crucial for its potential applications in therapeutic contexts. This guide evaluates its performance in key assays that characterize estrogenic compounds.
Data Presentation: Quantitative Comparison of Estrogenic Activity
The following table summarizes the key quantitative parameters of this compound and 17β-estradiol based on available in vitro data.
| Parameter | This compound (E1-3ME) | 17β-estradiol (E2) | Reference(s) |
| Relative Binding Affinity (RBA) for ERα (%) | 0.145 | 100 | [1] |
| IC50 for ERα and ERβ Binding | >100 μM | Not applicable (used as reference) | [2] |
| MCF-7 Cell Proliferation | Stimulates proliferation at 0.16 to 20 μM | Potent stimulation (pM to nM range) | [2] |
| EC50 for Transcriptional Activation (ERE-luciferase assay) | Data not available | ~0.01 - 0.34 nM | [1] |
Key Findings on Estrogenic Activity
This compound displays significantly lower direct estrogenic activity compared to 17β-estradiol in in vitro assays. Its relative binding affinity for the estrogen receptor α is exceptionally low, and it is reported to lack significant binding to both ERα and ERβ at concentrations up to 100 μM[2].
Despite its low receptor affinity, E1-3ME has been shown to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells, albeit at much higher concentrations (micromolar range) than 17β-estradiol, which is effective in the picomolar to nanomolar range[2]. This suggests that the estrogenic effects of E1-3ME observed in cell-based assays may be attributed to its potential conversion to a more active compound.
Evidence suggests that estrogen methyl ethers can be demethylated in vivo to their parent phenolic forms[3]. This indicates that this compound may act as a prodrug, being metabolized to estrone, which can then be further converted to the more potent 17β-estradiol.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
Caption: Classical genomic signaling pathway of 17β-estradiol.
Experimental Workflow for Evaluating Estrogenic Activity
References
- 1. A novel ERα-mediated reporter gene assay for screening estrogenic/antiestrogenic chemicals based on LLC-MK2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Antiproliferative effect of normal and 13-epi-D-homoestrone and their 3-methyl ethers on human reproductive cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Estrone 3-methyl ether
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Estrone 3-methyl ether, a synthetic estrogen derivative, requires careful management due to its specific health and environmental hazards. Adherence to established disposal protocols is not only a matter of regulatory compliance but also a core component of responsible scientific practice.
This compound is classified as a hazardous substance. According to safety data sheets, it is suspected of causing cancer (H351) and of damaging fertility or the unborn child (H361-H362).[1] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects (H400, H410).[1] Consequently, this compound must not be disposed of through standard waste streams such as household garbage or sewage systems.[1] Disposal must be conducted in accordance with official federal, state, and local regulations.[1]
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound underscores the importance of its meticulous disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Description |
| Carcinogenicity | H351 | Suspected of causing cancer.[1] |
| Reproductive Toxicity | H361, H362 | Suspected of damaging fertility or the unborn child; May cause harm to breast-fed children.[1][2] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1][2] |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[3] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general hazardous waste management guidelines and the specific hazards of the compound.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, glassware), as hazardous waste.[4]
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[5] Segregation is key to safe disposal.
2. Containerization:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.[6][7]
-
The container must be made of a material compatible with the chemical and be securely sealed to prevent leaks or spills.[7] Plastic containers are often preferred.[6]
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."[8]
3. Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[6]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is used to mitigate potential spills.[7]
4. Disposal Request and Pickup:
-
Do not dispose of this compound down the sink or in the regular trash.[1][4][6] This is strictly prohibited due to its high aquatic toxicity and other health hazards.
-
Contact your institution's Environmental Health and Safety (EHS) or a similar hazardous waste management office to schedule a pickup.[6]
-
Follow all institutional procedures for documenting and handing over the waste.
5. Decontamination and Empty Container Disposal:
-
For containers that once held this compound, they must be managed as hazardous waste unless properly decontaminated.
-
Triple rinse the empty container with a suitable solvent capable of removing the residue.[4][5]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste along with other this compound waste.[4][5]
-
After triple rinsing, deface the original labels on the container before disposing of it as regular, non-hazardous waste.[4]
Below is a flowchart that visually represents the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting the broader ecosystem from the harmful effects of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 1624-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. mtu.edu [mtu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
